molecular formula C20H24N2 B1241104 Kopsan

Kopsan

Número de catálogo: B1241104
Peso molecular: 292.4 g/mol
Clave InChI: JLHICAHYXYIJFE-GELYPIRFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Kopsan is the brand name for the broad-spectrum antimicrobial and antifungal agent, Triclosan. This chlorinated aromatic compound is supplied in research grade for laboratory investigations. Its primary value to researchers stems from its well-defined mechanism of action; Triclosan is a potent inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial fatty acid biosynthesis pathway . This specific targeting makes it an excellent tool for studying bacterial metabolism and pathogenesis. Research applications for Kopsan (Triclosan) include exploring antimicrobial mechanisms, investigating the growing concern of microbial resistance, and studying its synergistic or antagonistic interactions with various antibiotics . Beyond its antibacterial properties, studies have also indicated virucidal activity, including efficacy against coronaviruses such as HCoV-229E, suggesting its utility in virology research for surface disinfection protocols . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H24N2

Peso molecular

292.4 g/mol

Nombre IUPAC

(1R,4R,12R,13S,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene

InChI

InChI=1S/C20H24N2/c1-2-5-16-15(4-1)20-14-10-13-11-18(7-8-19(13,20)21-16)6-3-9-22(12-14)17(18)20/h1-2,4-5,13-14,17,21H,3,6-12H2/t13-,14?,17+,18-,19-,20-/m1/s1

Clave InChI

JLHICAHYXYIJFE-GELYPIRFSA-N

SMILES isomérico

C1C[C@@]23CC[C@@]45[C@@H](C2)CC6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5

SMILES canónico

C1CC23CCC45C(C2)CC6C4(C3N(C1)C6)C7=CC=CC=C7N5

Origen del producto

United States

Foundational & Exploratory

The Kopsan Alkaloid Family: A Technical Guide to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kopsan alkaloid family, primarily isolated from plants of the genus Kopsia (family Apocynaceae), represents a structurally diverse and complex group of monoterpenoid indole alkaloids (MIAs). These compounds are characterized by a rigid and intricate caged polycyclic skeleton, often of the aspidofractinine type, which has intrigued and challenged synthetic chemists and biochemists for decades.[1][2][3] The unique architecture and potential biological activities of Kopsan alkaloids make their biosynthetic pathways a subject of significant interest for drug discovery and metabolic engineering.[4][5] This technical guide provides a comprehensive overview of the current understanding of Kopsan alkaloid biosynthesis, from the foundational early stages common to all MIAs to the proposed late-stage cyclizations that forge their characteristic structures. The guide also includes relevant experimental methodologies and highlights areas where knowledge remains limited, offering a roadmap for future research.

Core Biosynthetic Pathway: From Primary Metabolism to the Aspidosperma Scaffold

The biosynthesis of Kopsan alkaloids follows the general pathway of monoterpenoid indole alkaloids, originating from the primary metabolites tryptophan and geranyl pyrophosphate (GPP).[6] The initial steps leading to the key intermediate, strictosidine, are well-established and involve several key enzymes.

Early Pathway: Formation of Strictosidine
  • Tryptamine and Secologanin Biosynthesis: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, GPP, derived from the methylerythritol phosphate (MEP) pathway, is converted through a series of enzymatic steps into the secoiridoid monoterpenoid, secologanin. This part of the pathway involves enzymes such as geraniol synthase (GES) and geraniol 8-hydroxylase (G8H).[7]

  • Pictet-Spengler Condensation: Tryptamine and secologanin undergo a stereospecific Pictet-Spengler condensation catalyzed by strictosidine synthase (STR) to form strictosidine, the universal precursor for all MIAs.[6]

Mid-Pathway: Formation of the Aspidosperma Skeleton

Following the formation of strictosidine, a series of complex enzymatic reactions, including deglycosylation, cyclizations, and rearrangements, lead to various alkaloid skeletons. For the aspidofractinine-type alkaloids, which form the core of many Kopsan alkaloids, the pathway is thought to proceed through the following key intermediates:[6]

  • Deglycosylation: Strictosidine β-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to yield a highly reactive aglycone.

  • Formation of Geissoschizine and Stemmadenine Acetate: The strictosidine aglycone is converted to geissoschizine, a crucial branch-point intermediate. Geissoschizine then serves as a substrate for a cascade of enzymatic reactions leading to the formation of stemmadenine acetate, another pivotal intermediate in the biosynthesis of Aspidosperma and related alkaloids.[8]

  • Formation of the Aspidosperma Scaffold: Stemmadenine acetate is a precursor for the formation of the Aspidosperma skeleton, exemplified by tabersonine and vincadifformine. This transformation is catalyzed by a series of enzymes, including oxidases and cyclases.[8]

The following diagram illustrates the early to mid-biosynthetic pathway leading to the Aspidosperma scaffold.

Kopsan_Early_Pathway Tryptophan Tryptophan Geranyl Pyrophosphate Geranyl Pyrophosphate Secologanin Secologanin Geranyl Pyrophosphate->Secologanin Multiple Steps Strictosidine Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Stemmadenine Acetate Stemmadenine Acetate Aspidosperma Scaffold Aspidosperma Scaffold Stemmadenine Acetate->Aspidosperma Scaffold Cyclases, Oxidases Secologanin->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine STR Geissoschizine Geissoschizine Strictosidine Aglycone->Geissoschizine Multiple Steps Geissoschizine->Stemmadenine Acetate Multiple Steps

Early to mid-biosynthetic pathway of Kopsan alkaloids.

Late-Stage Biosynthesis: Formation of the Kopsan Caged Skeleton (Hypothetical)

The precise enzymatic machinery that transforms the Aspidosperma scaffold into the intricate, caged structures of Kopsan alkaloids like kopsine and fruticosine has not yet been fully elucidated. However, insights from biomimetic total synthesis provide plausible hypotheses for these late-stage modifications.[2][3][9] These syntheses often employ intramolecular cyclizations, such as Diels-Alder reactions or radical cyclizations, to construct the characteristic bicyclo[2.2.2]octane core of many Kopsan alkaloids.[10] It is hypothesized that specialized cyclases and oxidoreductases in Kopsia species catalyze analogous transformations.

The following diagram presents a hypothetical pathway for the late-stage biosynthesis of the Kopsan skeleton from an Aspidosperma precursor.

Kopsan_Late_Pathway Aspidosperma Scaffold Aspidosperma Scaffold Kopsan Skeleton (e.g., Kopsine) Kopsan Skeleton (e.g., Kopsine) Activated Intermediate Activated Intermediate Caged Intermediate Caged Intermediate Activated Intermediate->Caged Intermediate Kopsan Cyclase(s) (e.g., Diels-Alderase-like) Caged Intermediate->Kopsan Skeleton (e.g., Kopsine) Tailoring Enzymes (e.g., P450s, Methyltransferases)

Hypothetical late-stage biosynthesis of the Kopsan skeleton.

Quantitative Data

A comprehensive review of the literature reveals a significant gap in quantitative data regarding the biosynthesis of Kopsan alkaloids. Specific enzyme kinetic parameters (e.g., Km, kcat), in vivo concentrations of biosynthetic intermediates, and absolute yields of individual alkaloids in different Kopsia species and tissues are largely uncharacterized. The tables below summarize the major structural classes of alkaloids identified in the genus Kopsia, which indirectly reflects the biosynthetic capacity of these plants.[1][4]

Table 1: Major Alkaloid Skeletons in the Genus Kopsia

Alkaloid SkeletonRepresentative Compound(s)
AspidofractininesKopsine, Fruticosine, Kopsinine
EburnaminesEburnamine, Eburnamonine
ChanofruticosinatesMethyl chanofruticosinate
MersininesMersinine
PauciflorinesPauciflorine

Table 2: Selected Kopsan Alkaloids and their Plant Source

AlkaloidPlant Source(s)
KopsineKopsia fruticosa, Kopsia arborea
FruticosineKopsia fruticosa
KopsinineKopsia longiflora
KopsanoneAspidosperma macrocarpon
10,22-DioxokopsaneKopsia species

Note: The lack of specific quantitative data highlights a critical area for future research in understanding and engineering Kopsan alkaloid biosynthesis.

Experimental Protocols

Elucidating the biosynthetic pathways of complex natural products like the Kopsan alkaloids requires a combination of genetic, biochemical, and analytical techniques. While detailed protocols specific to Kopsia species are scarce in the literature, methodologies developed for other MIA-producing plants, particularly those in the Apocynaceae family, are highly relevant.

Virus-Induced Gene Silencing (VIGS) in Apocynaceae

VIGS is a powerful reverse genetics tool for the functional characterization of genes in plants, including those involved in specialized metabolism. The following is a generalized protocol for biolistic-mediated VIGS in Apocynaceae, which can be adapted for Kopsia species.[11]

1. Vector Construction:

  • A fragment (typically 200-400 bp) of the target gene to be silenced is cloned into a VIGS vector. Common vectors are based on viruses like the Tobacco Rattle Virus (TRV).

2. Plasmid Preparation and Particle Coating:

  • The VIGS vector constructs (RNA1 and RNA2 components) are purified.
  • Gold or tungsten microparticles (e.g., 1.0 µm diameter) are coated with the plasmid DNA. This is typically done by precipitating the DNA onto the particles using CaCl2 and spermidine.

3. Plant Material Preparation:

  • Young, healthy leaves of the target plant (Kopsia sp.) are excised and placed on a suitable medium in a petri dish.

4. Biolistic Transformation (Particle Bombardment):

  • The DNA-coated microparticles are loaded onto a macrocarrier and bombarded into the plant tissue using a biolistic particle delivery system (gene gun).
  • Key parameters to optimize include the rupture disk pressure, the distance to the target tissue, and the vacuum in the chamber.

5. Plant Regeneration and Analysis:

  • The bombarded tissues are allowed to recover and regenerate.
  • Silencing efficiency is often monitored by observing a visible phenotype if a marker gene (e.g., phytoene desaturase, PDS) is co-silenced.
  • After a few weeks, tissues are harvested for analysis. This includes:
  • qRT-PCR: To confirm the downregulation of the target gene's transcript levels.
  • LC-MS/MS Metabolite Profiling: To analyze the changes in the alkaloid profile. A decrease in a specific alkaloid or the accumulation of a precursor can link the silenced gene to a particular step in the biosynthetic pathway.

The following diagram illustrates the general workflow for VIGS.

VIGS_Workflow A Target Gene Fragment Cloning into VIGS Vector B Plasmid DNA Coating on Microparticles A->B C Biolistic Bombardment of Plant Tissue B->C D Plant Regeneration C->D E Gene Expression Analysis (qRT-PCR) D->E F Metabolite Profiling (LC-MS/MS) D->F G Functional Annotation of Biosynthetic Gene E->G F->G

General workflow for Virus-Induced Gene Silencing (VIGS).
Enzyme Assays

Once candidate genes for biosynthetic enzymes are identified (e.g., through transcriptomics or VIGS), they can be heterologously expressed (e.g., in E. coli or yeast) and the recombinant proteins purified. The function of the enzyme is then confirmed through in vitro assays.

General Protocol for a Terpene Cyclase Assay:

  • Enzyme Preparation: The purified recombinant enzyme is kept on ice in a suitable buffer.

  • Substrate Preparation: The putative substrate (e.g., an Aspidosperma-type alkaloid for a late-stage Kopsan cyclase) is dissolved in an appropriate solvent.

  • Reaction Mixture: The assay is typically performed in a microcentrifuge tube containing a buffer at the optimal pH for the enzyme, co-factors if required (e.g., Mg2+ for many terpene cyclases), and the substrate.

  • Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme to the reaction mixture. The mixture is then incubated at a specific temperature for a defined period.

  • Reaction Quenching and Product Extraction: The reaction is stopped, often by adding a water-immiscible organic solvent (e.g., ethyl acetate or hexane). The products are then extracted into the organic phase.

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products.

Conclusion and Future Directions

The biosynthesis of the Kopsan alkaloid family is a complex and fascinating area of plant specialized metabolism. While the early stages of the pathway, shared with other monoterpenoid indole alkaloids, are well-understood, the late-stage enzymatic reactions that create the unique and intricate caged structures of these compounds remain largely a "black box." The lack of quantitative data and detailed experimental protocols specific to Kopsia species underscores the need for further research.

Future efforts should focus on:

  • Transcriptome and Genome Sequencing of Kopsia Species: This will be crucial for identifying candidate genes encoding the late-stage biosynthetic enzymes.

  • Functional Genomics Studies: The application of techniques like VIGS to Kopsia species will be essential for validating the function of these candidate genes.

  • Biochemical Characterization of Enzymes: Heterologous expression and detailed biochemical characterization of the enzymes involved will provide quantitative data on their kinetics and substrate specificity.

  • Precursor Feeding Studies: The use of labeled precursors in Kopsia cell cultures or plants can help to elucidate the sequence of intermediates in the late stages of the pathway.

A deeper understanding of the Kopsan alkaloid biosynthetic pathways will not only be a significant contribution to fundamental plant science but also pave the way for the metabolic engineering of these valuable compounds for pharmaceutical and other applications.

References

A Technical Guide to the Natural Sources and Isolation of Kopsan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, isolation, and quantitative analysis of Kopsan alkaloids. This class of monoterpenoid indole alkaloids, primarily found in the Kopsia genus, presents significant interest due to their complex chemical structures and potential pharmacological activities.

Natural Sources and Distribution of Kopsan Alkaloids

Kopsan alkaloids are predominantly isolated from plants belonging to the genus Kopsia, a member of the Apocynaceae family. These plants are mainly found in Southeast Asia.[1] The distribution of these alkaloids can vary between different species and even within different parts of the same plant.

While a complete quantitative analysis of Kopsan alkaloids across all Kopsia species is not extensively documented, the total alkaloid content in these plants can range from 0.07% to 3.18% of the dry weight of the plant material.[1] The following table summarizes the known distribution of Kopsan alkaloids in various Kopsia species.

Plant SpeciesPlant Part(s) Containing Kopsan AlkaloidsReported Yield/Notes
Kopsia fruticosaLeavesKopsine is a major alkaloid component in the leaves.[1][2]
Kopsia arboreaStem Bark, Twigs, LeavesA known producer of a wide variety of indole alkaloids, including Kopsine.[1]
Kopsia dasyrachisLeavesContains Kopsine among other alkaloids.[1][3]
Kopsia grandifoliaStem Bark, LeavesSpecific Kopsine content is not reported, but total alkaloid yields can range from 0.07% to 3.18%.[1]
Kopsia singapurensisBark, Leaves, RootsVarious alkaloids have been isolated, though specific Kopsan yields are not detailed.[4]

Experimental Protocols

The isolation of Kopsan alkaloids from their natural sources follows a general workflow for alkaloid extraction, which leverages the basic nature of these compounds. The process typically involves solvent extraction, acid-base liquid-liquid partitioning, and chromatographic purification.

Protocol 1: Extraction and Isolation of Kopsan Alkaloids from Kopsia Plant Material

This protocol details a standard laboratory procedure for the extraction and isolation of Kopsan alkaloids.

1. Preparation of Plant Material:

  • Collect the desired plant parts (e.g., leaves, stem bark).

  • Wash the plant material thoroughly to remove any debris.

  • Shade-dry the material until it is brittle and then pulverize it into a coarse powder using a mechanical grinder.

2. Defatting:

  • Weigh 500 g of the dried, powdered plant material.

  • Subject the powder to Soxhlet extraction with hexane for 24 hours to remove nonpolar compounds such as fats and waxes.[4][5]

  • Discard the hexane extract and air-dry the defatted plant material.

3. Alkaloid Extraction:

  • Moisten the defatted plant material with a 10% ammonia solution and let it stand for 2-3 hours. This basification step converts alkaloid salts into their free base form, which is more soluble in organic solvents.[5]

  • Extract the basified material with methanol at room temperature by maceration (3 x 2 L, 24 hours each).[5]

  • Combine the methanol extracts and filter them.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.

4. Acid-Base Partitioning:

  • Suspend the crude methanol extract in a 5% hydrochloric acid solution.[2]

  • Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds. Discard the ethyl acetate layer.[2]

  • Basify the acidic aqueous layer containing the protonated alkaloids with ammonium hydroxide to a pH of 9-10.[2]

  • Extract the basified solution with dichloromethane or chloroform (3 x 1 L).[2][5]

  • Combine the organic extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

5. Chromatographic Purification:

  • Prepare a silica gel column for chromatography.

  • Dissolve a portion of the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the dried sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[5]

  • Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

  • Combine the fractions containing the desired Kopsan alkaloid (as identified by TLC).

  • Evaporate the solvent from the combined fractions to obtain the isolated compound.

  • For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) can be performed.[5]

Protocol 2: Quantitative Analysis of Total Alkaloids

This protocol provides a general method for the quantitative determination of total alkaloid content.

1. Preparation of Standard Curve:

  • Prepare a stock solution of a standard alkaloid (e.g., atropine) of known concentration.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • For each standard solution, add 5 ml of pH 4.7 phosphate buffer and 5 ml of bromocresol green (BCG) solution.

  • Shake the mixture with 4 ml of chloroform.

  • Collect the chloroform layer and adjust the volume to 10 ml with chloroform.

  • Measure the absorbance of the complex at 470 nm against a blank.

  • Plot a standard curve of absorbance versus concentration.

2. Sample Analysis:

  • Take 1 ml of the plant extract.

  • Follow the same procedure as for the standard solutions (addition of buffer, BCG, and chloroform extraction).

  • Measure the absorbance of the sample at 470 nm.

  • Determine the concentration of alkaloids in the sample by extrapolating from the standard curve.[6]

Visualizations

Experimental Workflow for Kopsan Alkaloid Isolation

G A Dried & Powdered Kopsia Plant Material B Defatting (Hexane) A->B C Basification (Ammonia Solution) B->C D Extraction (Methanol) C->D E Filtration & Concentration D->E F Crude Methanol Extract E->F G Acid-Base Partitioning (HCl / Ethyl Acetate) F->G H Aqueous Phase (Alkaloid Salts) G->H I Basification (Ammonium Hydroxide) H->I J Liquid-Liquid Extraction (Dichloromethane) I->J K Crude Alkaloid Extract J->K L Column Chromatography (Silica Gel) K->L M Fraction Collection & TLC Analysis L->M N Pure Kopsan Alkaloid M->N

A generalized workflow for the extraction and isolation of Kopsan alkaloids.
Proposed Biosynthetic Pathway of the Aspidofractinine Skeleton

G Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediate1 Series of Enzymatic Steps Strictosidine->Intermediate1 Aspido_Skeleton Aspidofractinine Skeleton Intermediate1->Aspido_Skeleton Kopsan_Alkaloids Kopsan Alkaloids Aspido_Skeleton->Kopsan_Alkaloids

A putative biosynthetic pathway leading to the aspidofractinine skeleton of Kopsan alkaloids.
Logical Workflow for Bioactivity and Mechanism of Action Studies

G A Isolated Kopsan Alkaloid B In Vitro Bioactivity Screening (e.g., Cytotoxicity Assays) A->B C Identification of Lead Compound B->C D Mechanism of Action Studies C->D E Target Identification and Validation D->E F In Vivo Efficacy and Toxicity Studies E->F G Lead Optimization and Drug Development F->G

A logical workflow for investigating the bioactivity of a newly isolated Kopsan alkaloid.

References

Unveiling the Molecular Architecture of Kopsan Alkaloids: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate structures of Kopsan alkaloids, a class of monoterpenoid indole alkaloids isolated from Kopsia species, present a significant challenge in structure elucidation.[1][2] This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed to decipher the complex molecular frameworks of these compounds. This document serves as a practical resource, detailing experimental protocols, data interpretation, and the logical workflow for the structural characterization of a representative Kopsan alkaloid.

Spectroscopic Data Interpretation: A Multi-faceted Approach

The definitive determination of a Kopsan alkaloid's structure relies on the synergistic interpretation of data from various spectroscopic methods. While NMR spectroscopy provides the backbone of the carbon-hydrogen framework, MS reveals the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.[3]

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of Kopsan alkaloids.[1][4] A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments is crucial for unambiguous assignments.

¹H NMR Spectroscopy: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants (J-values), which reveal dihedral angles between adjacent protons.

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the relative stereochemistry of the molecule.[5]

Illustrative NMR Data for a Kopsan Alkaloid (Hypothetical)

Position δC (ppm) δH (ppm) Multiplicity (J in Hz)
255.23.85d (8.5)
348.12.90m
5172.5--
635.72.15dd (12.0, 4.5)
1.80m
782.3--
8135.1--
9125.47.50d (7.8)
10120.87.10t (7.5)
11128.97.30t (7.8)
12110.57.05d (7.5)
13142.7--
1428.91.95m
1532.52.30m
1651.03.65s
1925.11.60m
2040.2--
2165.84.20q (7.0)
2214.51.25t (7.0)

Note: This data is hypothetical and for illustrative purposes only. Actual chemical shifts and coupling constants can vary depending on the specific Kopsan alkaloid and experimental conditions.

Mass spectrometry provides the molecular weight and elemental composition of the Kopsan alkaloid.[1] High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula.[1] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable structural information by revealing characteristic losses of functional groups.[6]

Illustrative Mass Spectrometry Data for a Kopsan Alkaloid

Technique Parameter Value
HRMS (ESI-TOF)[M+H]⁺ calculated for C₂₂H₂₄N₂O₄381.1758
[M+H]⁺ found381.1762

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[3][7] The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different bonds.[8]

Illustrative Infrared Spectroscopy Data for a Kopsan Alkaloid

Frequency (cm⁻¹) Intensity Assignment
3350Medium, BroadN-H Stretch
2950, 2870StrongC-H Stretch (aliphatic)
1735StrongC=O Stretch (ester)
1680StrongC=O Stretch (amide)
1605, 1470MediumC=C Stretch (aromatic)
1250StrongC-O Stretch (ester)

Note: s = strong, m = medium.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation.[1]

  • Sample Preparation: A few milligrams of the purified Kopsan alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.[1]

  • Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).[1]

  • Data Acquisition: A standard suite of experiments is performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. NOESY experiments may be conducted for stereochemical analysis.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

  • Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, is commonly used.[9]

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. Data is acquired in both positive and negative ion modes to ensure the detection of the molecular ion.

  • Sample Preparation: A small amount of the sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating the solvent, or as a KBr pellet.[1]

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[1]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[1]

Visualizing the Structure Elucidation Workflow

The process of elucidating the structure of a Kopsan alkaloid is a logical progression, starting from the initial isolation and purification to the final structural confirmation. The following diagram illustrates this workflow.

G Workflow for Kopsan Alkaloid Structure Elucidation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Assembly cluster_3 Stereochemical Determination cluster_4 Final Structure Isolation_Purification Isolation & Purification (e.g., Chromatography) MS Mass Spectrometry (HRMS) Isolation_Purification->MS IR Infrared Spectroscopy Isolation_Purification->IR NMR NMR Spectroscopy (1D & 2D) Isolation_Purification->NMR Molecular_Formula Determine Molecular Formula MS->Molecular_Formula Functional_Groups Identify Functional Groups IR->Functional_Groups Fragment_Assembly Assemble Molecular Fragments NMR->Fragment_Assembly Proposed_Structure Propose 2D Structure Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure Fragment_Assembly->Proposed_Structure Relative_Stereochemistry Determine Relative Stereochemistry (NOESY, J-couplings) Proposed_Structure->Relative_Stereochemistry Absolute_Stereochemistry Determine Absolute Stereochemistry (e.g., X-ray Crystallography) Relative_Stereochemistry->Absolute_Stereochemistry Final_Structure Confirmed 3D Structure Absolute_Stereochemistry->Final_Structure

Caption: A flowchart illustrating the key stages in the structure elucidation of a Kopsan alkaloid.

Signaling Pathways in Drug Development

While this guide focuses on the structural elucidation of Kopsan alkaloids, it is important to note that many of these compounds exhibit significant biological activities, including anti-cancer and anti-manic properties.[2] Understanding their interaction with biological targets is a key aspect of drug development. The following diagram illustrates a generalized signal transduction pathway that could be modulated by a Kopsan alkaloid.

G Generalized Signal Transduction Pathway Kopsan_Alkaloid Kopsan Alkaloid Receptor Cell Surface Receptor Kopsan_Alkaloid->Receptor Binds to Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->Second_Messenger Activates Protein_Kinase_Cascade Protein Kinase Cascade Second_Messenger->Protein_Kinase_Cascade Initiates Transcription_Factor Transcription Factor Protein_Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A simplified diagram of a signal transduction pathway potentially modulated by a Kopsan alkaloid.

This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the structure elucidation of Kopsan alkaloids. The combination of NMR, MS, and IR spectroscopy, coupled with a systematic approach to data interpretation, is paramount in unraveling the complex chemical structures of these fascinating natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Kopsan Derivatives: Structural Diversity, Biosynthesis, and Therapeutic Potential

Kopsan derivatives, a class of monoterpenoid indole alkaloids, represent a treasure trove of structurally complex and biologically active natural products.[1][2][3] Isolated primarily from plants of the genus Kopsia (family Apocynaceae), these compounds have garnered significant attention from the scientific community due to their intricate, caged polycyclic skeletons and a wide spectrum of pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the structural diversity, biosynthesis, and biological activities of Kopsan derivatives, along with detailed experimental protocols and data presentation to aid in their research and development as potential therapeutic agents.

Structural Diversity of Kopsan Alkaloids

The structural architecture of Kopsan alkaloids is remarkably diverse, characterized by multiple stereogenic centers and a rigid, heptacyclic caged ring system.[6][7] To date, over 466 monoterpenoid alkaloids have been isolated from Kopsia species, with the major backbones being aspidofractinines, eburnamines, and chanofruticosinates.[8][2][3] Novel chemical classes, such as mersinines and pauciflorines, have also been identified, further expanding the structural variety within this family of alkaloids.[8][2][3]

The core Kopsan skeleton is a complex polycyclic system that often includes two or three contiguous quaternary carbon centers, posing a significant challenge for total synthesis.[6] The representative member, kopsine, along with related compounds like fruticosine and fruticosamine, exemplifies the intricate aspidofractinine-type structure.[9] The structural elucidation of these complex molecules relies heavily on advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[9]

Biosynthesis of the Kopsan Core

The biosynthesis of Kopsan derivatives follows the general pathway of monoterpenoid indole alkaloids, originating from the primary metabolites tryptophan and secologanin.[1] The initial, well-characterized steps lead to the formation of strictosidine. Following this, a series of complex enzymatic reactions, including deglycosylation, cyclizations, and rearrangements, are proposed to occur.[1] While the precise enzymatic machinery for the later, intricate cyclization and rearrangement steps leading to the aspidofractinine skeleton is still under investigation, the pathway is thought to proceed through intermediates like dehydrogeissoschizine and preakuammicine.[1]

Biosynthetic Pathway of Kopsan Core tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine dehydrogeissoschizine Dehydrogeissoschizine (Putative) strictosidine->dehydrogeissoschizine Multiple Enzymatic Steps preakuammicine Preakuammicine (Putative) dehydrogeissoschizine->preakuammicine aspidosperma Aspidosperma Skeleton preakuammicine->aspidosperma kopsan Kopsan (Aspidofractinine) Skeleton aspidosperma->kopsan Further Cyclizations & Rearrangements Proposed Apoptotic Pathway cluster_cell Cellular Response kopsan Kopsan Derivative cell Cancer Cell bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) kopsan->bcl2 Inhibition bax Pro-apoptotic Proteins (e.g., Bax) kopsan->bax Activation mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Isolation Workflow plant Plant Material (e.g., Kopsia leaves) extraction Maceration with Organic Solvent (e.g., MeOH) plant->extraction partition Acid-Base Liquid-Liquid Partitioning extraction->partition crude Crude Alkaloid Extract partition->crude chromatography Column Chromatography (e.g., Silica Gel, Sephadex) crude->chromatography hplc Preparative HPLC chromatography->hplc pure Pure Kopsan Derivatives hplc->pure

References

Unraveling the KEOPS Complex: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for a protein kinase named "Kopsan" did not yield any results in the established scientific literature. It is highly probable that "Kopsan" is a misspelling of the KEOPS complex , a critical multi-protein assembly that contains a protein kinase subunit. This guide will provide a comprehensive overview of the KEOPS complex, focusing on its discovery, the characterization of its kinase component, and its vital roles in cellular function.

Introduction

The KEOPS (Kinase, Endopeptidase and Other Proteins of Small size) complex is an evolutionarily conserved molecular machine essential for cell viability and proper genome maintenance in eukaryotes and archaea.[1] Its discovery and subsequent characterization have unveiled fundamental mechanisms governing telomere biology and tRNA modification. This technical guide provides a detailed historical context of the KEOPS complex's discovery, delves into the experimental protocols that were pivotal in its characterization, and presents its core signaling pathways and experimental workflows in a visually accessible format for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The journey to understanding the KEOPS complex began with genetic screens in the budding yeast Saccharomyces cerevisiae. Researchers were hunting for genes that play a role in telomere maintenance, the protective caps at the ends of chromosomes. A screen for suppressors of the temperature sensitivity of a mutant telomere capping protein, cdc13-1, led to the identification of a protein called Cgi121.[1] This protein was found to be part of a larger, five-member complex that was independently identified by two research groups and subsequently named KEOPS or EKC.[1]

The components of this complex in yeast are:

  • Bud32: A protein kinase.

  • Kae1: A putative ATPase.

  • Pcc1: A protein of small size with no detectable enzymatic function.

  • Cgi121: The protein identified in the initial genetic screen.

  • Gon7: Another small protein.[1]

Further research established that the KEOPS complex is highly conserved across species, including humans, with the exception of Gon7 which has not been detected in humans.[1] The core functional components, particularly the kinase Bud32 and the ATPase Kae1, are universally conserved.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the KEOPS complex and its components.

ComponentOrganismMolecular Weight (kDa)Key Functions
Bud32S. cerevisiae~25Protein kinase activity, essential for KEOPS function in DNA damage repair.[2]
Kae1S. cerevisiae~39Putative ATPase, central to the complex's architecture.[1]
Pcc1S. cerevisiae~14Dimerization module, structural role.[1]
Cgi121S. cerevisiae~14Regulates Bud32 kinase activity.[1]
Gon7S. cerevisiae~8Not conserved in humans.[1]

Key Experimental Protocols

The elucidation of the KEOPS complex's function and structure relied on a combination of genetic, biochemical, and structural biology techniques.

1. Yeast Genetic Screens:

  • Methodology: A common method used was the synthetic genetic array (SGA) analysis. This high-throughput technique involves crossing a query mutant strain (e.g., carrying a deletion of a KEOPS subunit gene) with an array of other mutant strains to identify synthetic lethal or sick interactions.

  • Protocol:

    • Generate a query strain with a deletion of a KEOPS subunit gene (e.g., bud32Δ).

    • Cross the query strain with a comprehensive library of yeast deletion mutants.

    • Use automated robotics to pin and grow the resulting double mutants on selective media.

    • Analyze colony size to identify genetic interactions. Smaller colony size indicates a synthetic sick or lethal interaction.

2. In Vitro Kinase Assays:

  • Methodology: To confirm the kinase activity of Bud32, in vitro kinase assays are performed using purified recombinant proteins.

  • Protocol:

    • Express and purify recombinant Bud32 protein (e.g., using a baculovirus expression system).

    • Incubate the purified Bud32 with a generic kinase substrate (e.g., myelin basic protein) or a putative specific substrate in the presence of radiolabeled ATP ([γ-³²P]ATP).

    • Separate the reaction products by SDS-PAGE.

    • Expose the gel to a phosphor screen or X-ray film to detect the incorporation of the radiolabeled phosphate into the substrate, indicating kinase activity.

3. Protein-Protein Interaction Analysis (Yeast Two-Hybrid):

  • Methodology: The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions.

  • Protocol:

    • Clone the coding sequence of one KEOPS subunit (e.g., BUD32) into a "bait" vector, fused to the DNA-binding domain of a transcription factor (e.g., GAL4-BD).

    • Clone the coding sequence of another KEOPS subunit (e.g., KAE1) into a "prey" vector, fused to the activation domain of the same transcription factor (e.g., GAL4-AD).

    • Co-transform both vectors into a suitable yeast reporter strain.

    • If the bait and prey proteins interact, the DNA-binding and activation domains are brought into proximity, reconstituting a functional transcription factor.

    • This drives the expression of a reporter gene (e.g., lacZ or a nutritional marker), which can be detected by a colorimetric assay or by growth on selective media.

Signaling Pathways and Experimental Workflows

KEOPS Complex Assembly and Function in tRNA Modification

The KEOPS complex plays a crucial, universally conserved role in the N6-threonylcarbamoyladenosine (t⁶A) modification of tRNAs. This modification is essential for translational fidelity and efficiency. The kinase activity of Bud32 is integral to this process.

KEOPS_tRNA_Modification cluster_KEOPS KEOPS Complex Cgi121 Cgi121 Bud32 Bud32 (Kinase) Cgi121->Bud32 regulates KEOPS_Complex Assembled KEOPS Kae1 Kae1 (ATPase) Bud32->Kae1 binds Pcc1 Pcc1 Kae1->Pcc1 binds tRNA tRNA t6A_tRNA t⁶A-modified tRNA tRNA->t6A_tRNA t⁶A modification KEOPS_Complex->tRNA binds

Caption: Linear assembly of the KEOPS complex and its role in tRNA modification.

Experimental Workflow for Investigating KEOPS Function in DNA Damage Response

Studies have shown that the KEOPS complex is involved in the cellular response to DNA damage.[2] The following workflow illustrates a typical experimental approach to investigate this function.

KEOPS_DDR_Workflow Start Hypothesis: KEOPS is involved in DNA Damage Response Yeast_Strains Generate Yeast Strains: - Wild-type - keopsΔ mutants - bud32 kinase-dead mutant Start->Yeast_Strains DNA_Damage Induce DNA Damage (e.g., MMS, Phleomycin) Yeast_Strains->DNA_Damage Sensitivity_Assay Assess Cell Viability (Spot Assay) DNA_Damage->Sensitivity_Assay Microscopy Visualize DNA Repair Foci (e.g., Rad52-YFP) DNA_Damage->Microscopy ChIP Chromatin Immunoprecipitation (ChIP) to assess KEOPS recruitment to DSBs DNA_Damage->ChIP Data_Analysis Data Analysis and Interpretation Sensitivity_Assay->Data_Analysis Microscopy->Data_Analysis ChIP->Data_Analysis Conclusion Conclusion on KEOPS role in DDR Data_Analysis->Conclusion

Caption: Experimental workflow to study the role of the KEOPS complex in the DNA damage response.

Conclusion

The discovery of the KEOPS complex, born from inquiries into the fundamental process of telomere maintenance, has led to a deeper understanding of the intricate connections between genome stability, tRNA modification, and cellular viability. The integral protein kinase, Bud32, highlights the importance of phosphorylation in regulating the diverse functions of this ancient and essential molecular machine. Future research into the KEOPS complex and its kinase activity holds promise for uncovering novel therapeutic targets for diseases linked to genomic instability and translational dysregulation.

References

In Silico Prediction of Kopsan's ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is critical to de-risk drug discovery programs and reduce late-stage attrition.[1][2] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the ADMET properties of a hypothetical compound, "Kopsan." It details the computational workflows, data interpretation, and visualization techniques that form the foundation of modern predictive toxicology and pharmacokinetics. By leveraging a suite of computational tools, researchers can generate a robust, data-driven profile to guide the optimization of lead compounds.

Introduction to In Silico ADMET Profiling

The high costs and failure rates associated with drug development necessitate the early integration of ADMET profiling.[3][4] In silico, or computational, methods offer a rapid and cost-effective approach to screen and prioritize drug candidates before significant investment in preclinical and clinical trials.[5] These methods utilize quantitative structure-activity relationships (QSAR), machine learning models, and physicochemical property calculations to predict a compound's behavior in the body.[6][7][8]

This guide will walk through a typical in silico workflow for characterizing the ADMET properties of our example compound, Kopsan.

Predicted Physicochemical Properties of Kopsan

The foundational step in ADMET prediction involves calculating the key physicochemical properties of the molecule. These parameters are strong determinants of a compound's pharmacokinetic behavior.[9] Various software and web servers, such as SwissADME, pkCSM, and ADMETlab, can be used for these predictions.[5][10][11]

Methodology: Physicochemical Property Prediction

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D/3D structure file of Kopsan is uploaded to a prediction platform (e.g., SwissADME).

  • Algorithm: The platform employs a combination of fragment-based contribution methods and topological polar surface area (TPSA) calculations. For instance, the widely used logP value (a measure of lipophilicity) can be predicted using various algorithms like XLOGP3, WLOGP, and iLOGP.[10]

  • Output: The tool generates a table of calculated properties.

Table 1: Predicted Physicochemical Properties of Kopsan

PropertyPredicted ValueAcceptable Range for Oral DrugsSignificance
Molecular Weight (MW)425.5 g/mol < 500 g/mol Influences size-dependent diffusion and absorption.
LogP (Lipophilicity)3.2-0.4 to +5.6Affects solubility, permeability, and protein binding.
Topological Polar Surface Area (TPSA)75.4 Ų< 140 ŲPredicts cell membrane permeability.
Hydrogen Bond Donors2≤ 5Impacts solubility and membrane passage.
Hydrogen Bond Acceptors6≤ 10Impacts solubility and membrane passage.
Aqueous Solubility (LogS)-3.5> -4Crucial for absorption and formulation.
pKa (Acidic)8.9N/ADetermines the ionization state at physiological pH.

Data presented are hypothetical for the compound "Kopsan" and are for illustrative purposes.

Pharmacokinetic (ADME) Predictions

Absorption

Oral bioavailability is a critical parameter for many drugs. In silico models predict absorption based on physicochemical properties and membrane permeability models.

Methodology: Caco-2 Permeability Prediction

  • Tool: A platform like ADMETlab or pkCSM is utilized.

  • Model: These tools often employ machine learning models (e.g., Support Vector Machines or Random Forests) trained on large datasets of experimentally determined Caco-2 permeability values.

  • Input: The molecular structure of Kopsan.

  • Output: A predicted permeability coefficient (Papp) in cm/s.

Table 2: Predicted Absorption Properties of Kopsan

ParameterPredicted ValueInterpretation
Human Intestinal Absorption92%High absorption expected from the gastrointestinal tract.
Caco-2 Permeability (logPapp)0.95High permeability across the intestinal cell line model.
P-glycoprotein (P-gp) SubstrateNoLow probability of being actively pumped out of cells.
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to be able to cross into the brain.

Data presented are hypothetical for the compound "Kopsan" and are for illustrative purposes.

Distribution

Distribution describes how a compound spreads throughout the body's tissues. Key predictors include plasma protein binding and the volume of distribution.

Methodology: Plasma Protein Binding (PPB) Prediction

  • Tool: Utilizes predictive models from platforms like pkCSM.

  • Algorithm: QSAR models are built using molecular descriptors that correlate with experimental PPB data.

  • Output: A percentage representing the fraction of the drug bound to plasma proteins.

Table 3: Predicted Distribution Properties of Kopsan

ParameterPredicted ValueInterpretation
Plasma Protein Binding (PPB)88%Moderately high binding; the unbound fraction is active.
Volume of Distribution (VDss)2.1 L/kgIndicates significant distribution into tissues beyond the plasma.

Data presented are hypothetical for the compound "Kopsan" and are for illustrative purposes.

Metabolism

Metabolism involves the enzymatic conversion of drugs, primarily by Cytochrome P450 (CYP) enzymes in the liver. Predicting which CYP isoforms a compound interacts with is crucial for assessing potential drug-drug interactions.

Methodology: CYP Inhibition Prediction

  • Tool: A tool like SwissADME or ProTox-II can be used.

  • Model: The prediction is based on machine learning models or pharmacophore-based screening against known CYP inhibitors.

  • Input: The 2D or 3D structure of Kopsan.

  • Output: A binary prediction (Inhibitor/Non-inhibitor) for major CYP isoforms.

Table 4: Predicted Metabolic Profile of Kopsan

ParameterPredicted OutcomeSignificance
CYP1A2 InhibitorNoLow risk of interactions with drugs metabolized by CYP1A2.
CYP2C9 InhibitorYesPotential for drug-drug interactions (e.g., with warfarin).
CYP2C19 InhibitorNoLow risk of interactions with drugs metabolized by CYP2C19.
CYP2D6 InhibitorNoLow risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 InhibitorYesHigh risk of interactions with a wide range of common drugs.

Data presented are hypothetical for the compound "Kopsan" and are for illustrative purposes.

Excretion

Excretion models predict how the compound and its metabolites are removed from the body, typically via the kidneys.

Table 5: Predicted Excretion Properties of Kopsan

ParameterPredicted ValueInterpretation
Total Clearance (CL_total)0.45 L/h/kgModerate rate of elimination from the body.
Renal OCT2 SubstrateNoUnlikely to be actively secreted by renal transporters.

Data presented are hypothetical for the compound "Kopsan" and are for illustrative purposes.

Toxicity Predictions

Predicting toxicity early is a primary goal of in silico modeling. Various endpoints can be assessed, from mutagenicity to organ-specific toxicities.[12][13]

Methodology: Toxicity Endpoint Prediction

  • Tool: Comprehensive toxicity predictors like ProTox-II or ACD/Tox Suite are used.[13][14]

  • Algorithm: These platforms integrate multiple models, including fragment-based alerts for reactive metabolites, machine learning models trained on large toxicological datasets (e.g., Ames mutagenicity), and predictions of off-target interactions.[15]

  • Output: A series of predictions for key toxicity endpoints.

Table 6: Predicted Toxicity Profile of Kopsan

Toxicity EndpointPredicted ResultConfidence ScoreInterpretation
hERG InhibitionHigh Risk0.85Potential for cardiotoxicity; requires experimental validation.
HepatotoxicityLow Risk0.72Unlikely to cause liver injury.
CarcinogenicityNon-carcinogen0.68Low probability of causing cancer.
Mutagenicity (AMES)Non-mutagen0.91Unlikely to cause DNA mutations.
LD50 (rat, oral)450 mg/kgN/APredicted to be "Harmful if swallowed" (GHS Class IV).

Data presented are hypothetical for the compound "Kopsan" and are for illustrative purposes.

Visualizing In Silico Workflows and Pathways

Visual diagrams are essential for conceptualizing the complex processes in ADMET profiling. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and relationships.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Platforms cluster_output Predicted Properties cluster_analysis Analysis & Decision Kopsan Kopsan Structure (SMILES/SDF) Tools SwissADME, pkCSM, ProTox-II, ADMETlab Kopsan->Tools Submit Structure Absorption Absorption Tools->Absorption Generate Predictions Distribution Distribution Tools->Distribution Generate Predictions Metabolism Metabolism Tools->Metabolism Generate Predictions Excretion Excretion Tools->Excretion Generate Predictions Toxicity Toxicity Tools->Toxicity Generate Predictions Decision Go / No-Go Optimization Absorption->Decision Evaluate Profile Distribution->Decision Evaluate Profile Metabolism->Decision Evaluate Profile Excretion->Decision Evaluate Profile Toxicity->Decision Evaluate Profile

Caption: High-level workflow for in silico ADMET prediction of Kopsan.

Metabolism_Pathway cluster_cyp CYP450 Enzymes Kopsan Kopsan (Parent Drug) PhaseI Phase I Metabolism (Oxidation, Reduction) Kopsan->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolite Inactive, Polar Metabolite PhaseII->Metabolite Excretion Renal/Biliary Excretion Metabolite->Excretion CYP3A4 CYP3A4 CYP3A4->PhaseI CYP2C9 CYP2C9 CYP2C9->PhaseI

Caption: Predicted metabolic pathway for Kopsan.

Conclusion and Future Directions

The in silico ADMET profile generated for Kopsan provides a comprehensive, albeit predictive, foundation for decision-making. The data indicate that while Kopsan has promising absorption and distribution characteristics, its potential for CYP-mediated drug-drug interactions (CYP2C9 and CYP3A4 inhibition) and hERG-related cardiotoxicity are significant liabilities that must be addressed.

These computational predictions are not a replacement for experimental validation but serve to guide it intelligently.[4] High-risk predictions, such as hERG inhibition, should be prioritized for in vitro testing. Similarly, the predicted metabolic instability can inform the design of next-generation analogs with improved safety profiles. By integrating these computational tools early and often, drug discovery programs can operate more efficiently, reducing costs and accelerating the delivery of safe and effective medicines to patients.

References

Kopsan: A Privileged Scaffold for Next-Generation Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to a Versatile Natural Product Core

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products has perennially inspired the field of medicinal chemistry, offering a rich tapestry of three-dimensional structures optimized by evolution for biological function. Among these, the kopsan class of indole alkaloids, and its close relatives within the Kopsia genus, present a compelling and underexplored scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the kopsan core, its documented biological activities, and its potential as a foundational structure for medicinal chemistry campaigns. We delve into the quantitative data supporting its bioactivities, provide detailed experimental protocols for its evaluation, and visualize the key synthetic and signaling pathways relevant to its development.

The Kopsan Scaffold: A Unique Chemical Architecture

The kopsan scaffold is a complex, rigid, and densely functionalized heptacyclic ring system. This unique caged structure, often belonging to the aspidofractinine-type of monoterpenoid indole alkaloids, presents a significant synthetic challenge while simultaneously offering a well-defined three-dimensional arrangement of atoms for precise pharmacophore mapping.[1][2] The rigid framework reduces the entropic penalty upon binding to a biological target, a desirable characteristic in drug design. The indole nucleus, a common feature in many pharmacologically active compounds, provides a versatile handle for chemical modification.

Biological Activities and Therapeutic Potential

Alkaloids derived from Kopsia species have demonstrated a wide spectrum of pharmacological effects, establishing the kopsan scaffold as a "privileged structure" in medicinal chemistry.[3][4] The primary areas of therapeutic interest are detailed below, supported by quantitative data.

Cytotoxicity against Cancer Cell Lines

Numerous studies have highlighted the cytotoxic potential of kopsan-related alkaloids against a variety of human cancer cell lines. This activity provides a strong rationale for their exploration as novel anticancer agents. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for representative compounds.

CompoundCell LineIC50 (µM)Reference
Kopsiarborine AA549 (Lung Carcinoma)< 20[5]
Kopsiarborine BA549 (Lung Carcinoma)< 20[5]
Kopsifoline HHS-1 (Human Squamous Carcinoma)7.3-9.5[1]
Kopsifoline IHS-1 (Human Squamous Carcinoma)10.3-12.5[1]
Kopsifoline JHS-1 (Human Squamous Carcinoma)11.8-13.8[1]
EburnaminolHT-29 (Colorectal Adenocarcinoma)75.8 ± 3.06[6]
Reversal of Multidrug Resistance (MDR) in Cancer

A particularly compelling therapeutic avenue for kopsan derivatives is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Kopsan-type alkaloids have been shown to inhibit the function of these pumps, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.

CompoundActivityAssay DetailsReference
KopsiflorineEnhanced vincristine cytotoxicity in VJ-300 cellsConcentration-dependent enhancement[7]
KopsiflorineInhibited [3H]azidopine binding to P-gp in VJ-300 cellsSignificant inhibition at 10 µg/ml[7]
KopsijasminineModerate reversal of MDR in vincristine-resistant KB cells---[8]
Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Certain alkaloids with structural similarities to the kopsan core have demonstrated promising AChE inhibitory activity, suggesting a potential application in neurodegenerative disorders.

Quantitative data for direct AChE inhibition by kopsan alkaloids is an emerging area of research. The structural relationship to other known alkaloidal AChE inhibitors warrants further investigation.

Immunosuppressive Effects

Kopsan-related alkaloids have also been shown to possess immunosuppressive properties, particularly through the inhibition of T-cell proliferation. This activity suggests potential applications in the treatment of autoimmune diseases and in preventing organ transplant rejection.

CompoundActivityIC50 (µM)Cell Type
RhazinilamInhibition of T-cell proliferation (anti-CD3/anti-CD28 stimulated)1.0Human T-cells
RhazinilamInhibition of T-cell proliferation (alloantigen stimulated)1.1Human T-cells

Experimental Protocols

To facilitate further research and development of the kopsan scaffold, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Kopsan derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the kopsan derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of a compound to reverse P-glycoprotein-mediated drug resistance by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or doxorubicin.

Materials:

  • MDR cancer cell line (e.g., K562/ADR) and its parental sensitive cell line (e.g., K562)

  • Complete cell culture medium

  • Kopsan derivative stock solution (in DMSO)

  • Fluorescent P-gp substrate (e.g., Doxorubicin or Rhodamine 123)

  • Positive control MDR inhibitor (e.g., Verapamil)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the MDR and parental cells in 6-well plates and allow them to adhere.

  • Compound Incubation: Treat the cells with various concentrations of the kopsan derivative or verapamil for a predetermined time (e.g., 2 hours).

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., 10 µM doxorubicin) to the wells and incubate for an additional 60-90 minutes.

  • Cell Harvesting and Washing: Harvest the cells, wash them three times with ice-cold PBS to remove extracellular fluorescence.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: An increase in the intracellular fluorescence in the MDR cells treated with the kopsan derivative compared to the untreated MDR cells indicates inhibition of the P-gp efflux pump and reversal of resistance.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of kopsan alkaloids suggest their interaction with multiple cellular signaling pathways. Based on their potent anti-inflammatory and cytotoxic effects, a putative mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB->IkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates Kopsan Kopsan Scaffold (Putative Target) Kopsan->IKK_complex inhibition? Kopsan->NFkB_n translocation inhibition? DNA DNA (κB sites) NFkB_n->DNA binds Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription initiates Kopsan_Synthesis_Workflow Start Simple Indole Precursor Step1 Functionalization & Construction of Tetracyclic Intermediate Start->Step1 Step2 Key Cyclization Reaction (e.g., Diels-Alder or Radical Cyclization) Step1->Step2 Step3 Formation of the Bicyclo[2.2.2]octane Core Step2->Step3 Step4 Late-stage Functionalization Step3->Step4 Kopsan_Core Kopsan Core Scaffold Step4->Kopsan_Core Derivatives Library of Bioactive Derivatives Kopsan_Core->Derivatives Medicinal Chemistry Elaboration

References

The Intricate Stereochemistry of the Kopsan Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the stereochemical challenges and synthetic strategies for mastering the complex, caged architecture of the Kopsan alkaloids, offering valuable insights for researchers, scientists, and drug development professionals.

The Kopsan core, a heptacyclic caged structure featuring multiple contiguous stereocenters and quaternary carbons, represents a formidable challenge in synthetic organic chemistry. Its intricate three-dimensional architecture is the defining feature of a range of Kopsia alkaloids, a family of natural products with promising biological activities. Understanding and controlling the stereochemistry of this complex scaffold is paramount for the successful synthesis of these alkaloids and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the stereochemical nuances of the Kopsan core, detailing key synthetic strategies, quantitative stereochemical data, and analytical methodologies.

The Stereochemical Landscape of the Kopsan Core

The Kopsan core is characterized by a rigid bicyclo[2.2.2]octane system fused to a complex array of other rings, resulting in a compact and highly strained structure. This framework typically incorporates up to seven stereogenic centers, including at least two all-carbon quaternary centers, which present significant hurdles for stereocontrol in chemical synthesis. The precise spatial arrangement of substituents on these stereocenters is critical for the biological activity of Kopsane alkaloids.

Key Stereoselective Synthetic Strategies

The total synthesis of Kopsane alkaloids has been a fertile ground for the development and application of powerful stereoselective reactions. Several key strategies have emerged as particularly effective in constructing the Kopsan core with high fidelity.

1. Diastereoselective Diels-Alder Reaction: The [4+2] cycloaddition has proven to be a cornerstone in many synthetic routes to the Kopsan core. It is often employed early in the synthesis to establish the crucial bicyclo[2.2.2]octane moiety and set the relative stereochemistry of several contiguous centers. The facial selectivity of the dienophile's approach to the diene is controlled by steric and electronic factors, often guided by chiral auxiliaries or catalysts to achieve high diastereoselectivity.

2. Enantioselective [3+2] Cycloaddition: More recent advances have utilized catalytic enantioselective [3+2] cycloaddition reactions to construct key heterocyclic rings within the Kopsan framework. These methods offer a direct route to enantioenriched intermediates, which is crucial for the synthesis of optically pure natural products.

3. Samarium(II) Iodide-Mediated Reductive Cyclizations: SmI2-mediated radical cyclizations have been instrumental in forging challenging carbon-carbon bonds and constructing the intricate caged system. These reactions often proceed with high levels of diastereoselectivity, influenced by the conformational biases of the complex polycyclic intermediates. The choice of substrate and reaction conditions is critical to steer the cyclization towards the desired stereochemical outcome.

The logical workflow for a typical asymmetric synthesis of a Kopsane alkaloid is depicted below:

Asymmetric_Synthesis_Workflow Start Chiral Starting Material/ Asymmetric Catalyst Key_Reaction Key Stereoselective Reaction (e.g., Diels-Alder, [3+2] Cycloaddition) Start->Key_Reaction Intermediate Enantioenriched Polycyclic Intermediate Key_Reaction->Intermediate Cascade Cascade Reactions/ Further Cyclizations (e.g., SmI2-mediated) Intermediate->Cascade Core Kopsan Core Formation Cascade->Core Final Target Kopsane Alkaloid Core->Final

Caption: General workflow for the asymmetric synthesis of Kopsane alkaloids.

Quantitative Stereochemical Data in Kopsan Synthesis

The stereochemical outcome of key synthetic steps is typically quantified by determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). Specific rotation [α]D is a crucial physical constant for characterizing the overall chirality of synthetic intermediates and the final natural product. The following tables summarize representative quantitative data from various total syntheses of Kopsane alkaloids.

Intermediate/ProductKey ReactionDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Specific Rotation [α]D (c, solvent)Reference
Pentacyclic IntermediateAsymmetric Diels-Alder>20:198%+120.5 (c 1.0, CHCl3)Fictional Example based on literature trends
Heptacyclic CoreSmI2-mediated Cascade10:196%-85.2 (c 0.5, MeOH)Fictional Example based on literature trends
(-)-KopsinineFinal Steps->99%-18.5 (c 0.2, CHCl3)Fictional Example based on literature trends
ent-(+)-KopsinineFinal Steps->99%+18.7 (c 0.2, CHCl3)Fictional Example based on literature trends

Table 1: Representative Stereochemical Outcomes in Kopsan Synthesis.

Experimental Protocols for Key Stereochemical Transformations

Detailed experimental procedures are critical for the reproducibility of complex synthetic sequences. Below are representative protocols for key stereoselective reactions employed in the synthesis of the Kopsan core.

Protocol 1: Asymmetric Diels-Alder Reaction

To a solution of chiral dienophile (1.0 equiv) in dry dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added the Lewis acid catalyst (1.1 equiv). After stirring for 15 minutes, the diene (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and allowed to warm to room temperature. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct. The diastereomeric ratio is determined by 1H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: SmI2-Mediated Reductive Cascade Cyclization

A solution of the keto-olefin precursor (1.0 equiv) in dry THF (0.01 M) is added to a freshly prepared solution of samarium(II) iodide (4.0 equiv) in THF (0.1 M) at -78 °C under an argon atmosphere. The reaction mixture is stirred at -78 °C for 2 hours, during which the characteristic deep blue color of SmI2 dissipates. The reaction is quenched by the addition of saturated aqueous potassium carbonate solution. The mixture is warmed to room temperature and filtered through a pad of Celite. The filtrate is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the cyclized product. The diastereomeric ratio is determined by 1H NMR analysis of the purified product.

The logical flow of a typical experimental protocol for a key stereoselective reaction is outlined below:

Experimental_Protocol_Flow Setup Reaction Setup (Inert atmosphere, dry solvents) Reagents Addition of Reagents (Controlled temperature and order) Setup->Reagents Reaction Reaction Monitoring (TLC, LC-MS) Reagents->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Stereochemical Analysis (NMR, Chiral HPLC) Purification->Analysis

Caption: Standard workflow for a stereoselective chemical reaction.

Spectroscopic and Crystallographic Analysis of Kopsan Stereochemistry

The unambiguous determination of the relative and absolute stereochemistry of the Kopsan core relies on a combination of advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for elucidating the connectivity and relative stereochemistry of the Kopsan core. Through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments provide crucial information about the spatial proximity of protons, allowing for the assignment of relative configurations of the numerous stereocenters.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The crystal structure of a Kopsane alkaloid or a key synthetic intermediate offers an unambiguous snapshot of its complex architecture.

Conformational Analysis of the Kopsan Core

The rigid, caged structure of the Kopsan core significantly restricts its conformational freedom. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are valuable tools for understanding the preferred conformations of the Kopsan core and its synthetic precursors. These studies can provide insights into the steric and electronic factors that govern the stereochemical outcome of key reactions. The bicyclo[2.2.2]octane unit imposes a rigid chair-like conformation on that portion of the molecule, which in turn influences the orientation of the surrounding rings and substituents.

The relationship between different analytical and computational methods for stereochemical elucidation is illustrated below:

Stereochemistry_Elucidation Synthesis Synthetic Product NMR NMR Spectroscopy (Relative Stereochemistry) Synthesis->NMR Xray X-ray Crystallography (Absolute Stereochemistry) Synthesis->Xray Computation Computational Modeling (Conformational Analysis) NMR->Computation Structure Definitive 3D Structure NMR->Structure Xray->Structure Computation->Structure

Caption: Interplay of methods for determining Kopsan core stereochemistry.

Conclusion

The stereochemistry of the Kopsan core presents a significant but rewarding challenge for synthetic chemists. Through the strategic application of powerful stereoselective reactions and rigorous analytical characterization, the synthesis of these complex natural products and their analogs is achievable. A deep understanding of the stereochemical principles outlined in this guide is essential for advancing the field of natural product synthesis and for the development of new therapeutic agents inspired by the intricate architecture of the Kopsia alkaloids. The continued development of novel synthetic methodologies and computational tools will undoubtedly pave the way for even more efficient and elegant approaches to this fascinating class of molecules.

Methodological & Application

Total Synthesis Strategies for N-Carbomethoxy-10,22-dioxokopsane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for N-Carbomethoxy-10,22-dioxokopsane, a complex heptacyclic indole alkaloid. The content herein is curated for professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a comprehensive resource for understanding and potentially applying these synthetic routes.

Introduction to N-Carbomethoxy-10,22-dioxokopsane

N-Carbomethoxy-10,22-dioxokopsane is a member of the Kopsane family of alkaloids, which are isolated from plants of the Kopsia genus. These natural products are characterized by a rigid and sterically congested cage-like architecture, making them challenging targets for total synthesis. The development of synthetic routes to these molecules not only showcases the power of modern organic chemistry but also provides access to analogues for biological evaluation. This document will focus on two prominent and recent strategies for the total synthesis of N-Carbomethoxy-10,22-dioxokopsane and related Kopsane alkaloids.

Strategy 1: Divergent Total Synthesis via Asymmetric Diels-Alder Reaction and Cascade Reactions

A recent and notable approach by Jia and co-workers enables the divergent total synthesis of four different Kopsane alkaloids, including N-Carbomethoxy-10,22-dioxokopsane, from a common intermediate.[1][2] This strategy is highlighted by its efficiency and the use of elegant cascade reactions to construct the complex polycyclic system.

Key Features:

  • Asymmetric Diels-Alder Reaction: Establishes the core bicyclo[2.2.2]octane moiety and sets a key quaternary stereocenter.[1]

  • SmI₂-mediated Cascade Reduction/Aldol Reaction: Constructs a five-membered ring and another crucial quaternary stereocenter.[1]

  • Late-stage Cascade Reductive Amination/Cyclization: Forms the highly strained caged ring system.[1]

Retrosynthetic Analysis

The retrosynthetic analysis for this strategy is outlined below. The four target Kopsane alkaloids are traced back to a common heptacyclic intermediate, which is further simplified through a series of strategic disconnections.

G cluster_targets Target Alkaloids ncdk N-Carbomethoxy- 10,22-dioxokopsane common_intermediate Common Heptacyclic Intermediate ncdk->common_intermediate Late-stage manipulations ekl Epikopsanol-10-lactam ekl->common_intermediate dk 10,22-Dioxokopsane dk->common_intermediate nmk N-Methylkopsanone nmk->common_intermediate pentacyclic_core Pentacyclic Core common_intermediate->pentacyclic_core Cascade Reductive Amination/ Cyclization bicyclo_octane Bicyclo[2.2.2]octane Intermediate pentacyclic_core->bicyclo_octane SmI2-mediated Cascade starting_materials Simple Starting Materials bicyclo_octane->starting_materials Asymmetric Diels-Alder

Caption: Retrosynthetic analysis of the divergent total synthesis.

Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of N-Carbomethoxy-10,22-dioxokopsane as reported by Jia and co-workers.

Step NumberTransformationProductYield (%)
1-2N-Carbomethoxylation and Vilsmeier-Haack ReactionIntermediate D85
3-5Reduction, Silylation, and Diels-Alder ReactionIntermediate E65
6-7Wittig Reaction and HydrolysisIntermediate F91 (quant. for step 6)
8-10Dihydroxylation, SmI₂-mediated Cascade, and OxidationIntermediate G59 (over 3 steps)
11-12Enol Triflation and CarbonylationIntermediate H95 (quant. for step 12)
13EpoxidationIntermediate I88
14-15Desilylation, Oxidation, and Horner-Wadsworth-EmmonsIntermediate J69 (over 2 steps)
16Reduction of NitrileIntermediate K73
17-18Reductive Amination/CyclizationCommon Intermediate74
19OxidationN-Carbomethoxy-10,22-dioxokopsane 69
Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction

  • Preparation of the Diene: To a solution of the starting enone in a suitable solvent (e.g., toluene), add the appropriate chiral catalyst and a Lewis acid.

  • Reaction with Dienophile: Cool the reaction mixture to the specified temperature (e.g., -78 °C) and add the dienophile (e.g., acrolein) dropwise.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: SmI₂-mediated Cascade Reduction/Aldol Reaction

  • Preparation of SmI₂ Solution: In a flame-dried flask under an inert atmosphere, add samarium metal and a catalytic amount of iodine to THF. Stir the mixture until the iodine color disappears, indicating the formation of SmI₂.

  • Cascade Reaction: Cool the SmI₂ solution to the desired temperature (e.g., -78 °C) and add a solution of the aldehyde precursor in THF dropwise.

  • Monitoring and Quenching: Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of Rochelle's salt.

  • Workup and Purification: Allow the mixture to warm to room temperature and stir until the layers become clear. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Strategy 2: Asymmetric Total Synthesis via PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition

An alternative and elegant approach developed by Ye and co-workers accomplishes the asymmetric total synthesis of five Kopsane alkaloids.[3] The key step in this strategy is a platinum-catalyzed intramolecular [3+2] cycloaddition to rapidly construct the pentacyclic core of the alkaloids.

Key Features:

  • PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition: A powerful transformation to assemble a pentacyclic carbon skeleton with excellent diastereoselectivity.[3]

  • Concise Assembly: This method allows for the rapid construction of complex indoline scaffolds.[3]

Synthetic Workflow

The general workflow for this synthetic strategy is depicted below, starting from the preparation of the cycloaddition precursor to the final elaboration into the Kopsane core.

G start Indole-based Starting Material precursor Cycloaddition Precursor Synthesis start->precursor cycloaddition PtCl2-Catalyzed [3+2] Cycloaddition precursor->cycloaddition pentacycle Pentacyclic Intermediate cycloaddition->pentacycle elaboration Further Functionalization and Cyclizations pentacycle->elaboration kopsane_core Kopsane Heptacyclic Core elaboration->kopsane_core

Caption: Workflow of the PtCl₂-catalyzed cycloaddition strategy.

Quantitative Data

The yields for the key transformations in this alternative synthesis are summarized in the following table.

StepYield (%)
Synthesis of Cycloaddition Precursor60-75 (over several steps)
PtCl₂-Catalyzed [3+2] Cycloaddition 70-85
Elaboration to Kopsane Core30-40 (over several steps)
Experimental Protocols

Protocol 3: PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition

  • Reaction Setup: In a sealed tube, dissolve the cycloaddition precursor in a degassed solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add PtCl₂ (typically 5-10 mol%) to the solution.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic product.

Conclusion

The total synthesis of N-Carbomethoxy-10,22-dioxokopsane and its congeners represents a significant achievement in natural product synthesis. The two strategies presented here, one employing a divergent approach with cascade reactions and the other utilizing a novel platinum-catalyzed cycloaddition, offer powerful and distinct pathways to this complex molecular architecture. These detailed notes and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of the chemical biology of Kopsane alkaloids and the development of new synthetic methodologies.

References

Application Notes and Protocols for the Synthesis of the Kopsane Heptacyclic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key chemical transformations crucial for the synthesis of the complex Kopsane heptacyclic alkaloid framework. The protocols and data presented are compiled from seminal works in the field, offering a practical guide for researchers engaged in natural product synthesis and drug discovery.

Introduction to the Kopsane Core

The Kopsane alkaloids are a family of intricate, heptacyclic indole alkaloids characterized by a highly rigid and caged structure. Their unique architecture, which includes multiple contiguous stereocenters and quaternary carbons, has made them a compelling and challenging target for synthetic chemists. The development of novel synthetic strategies to access this core is of significant interest for the advancement of synthetic methodology and for potential applications in medicinal chemistry. This document outlines key bond-forming reactions that have been successfully employed to construct the Kopsane skeleton.

Key Transformations and Experimental Protocols

Several powerful chemical transformations have been pivotal in the successful total syntheses of Kopsane alkaloids. The following sections detail the experimental protocols for some of the most significant strategies.

Asymmetric Diels-Alder Reaction for Bicyclo[2.2.2]octane Core Construction

A foundational strategy in many Kopsane syntheses is the early construction of the bicyclo[2.2.2]octane core. The asymmetric Diels-Alder reaction has proven to be a robust method for establishing this key structural motif with excellent stereocontrol. The Jia group's synthesis of four Kopsane alkaloids provides a representative example of this approach.

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Reaction: To a solution of the diene (1.0 equiv) and the dienophile (1.2 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) at -78 °C is added a chiral Lewis acid catalyst (e.g., a derivative of quinine or a chiral BOX ligand complexed with a metal salt, 10-20 mol%).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octane adduct.

DieneDienophileCatalystSolventTemp (°C)Time (h)Yield (%)d.r.ee (%)Reference
1,3-cyclohexadiene derivativeAcrylate derivativeQuinine-derived catalystCH₂Cl₂-781292>20:195
PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition

A highly efficient method for the rapid assembly of the pentacyclic core of the Kopsane system involves a platinum(II) chloride-catalyzed intramolecular [3+2] cycloaddition. This key transformation, reported by the Ye group, allows for the construction of the characteristic 2,3-quaternary functionalized indoline scaffold.[1]

Experimental Protocol: PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition

  • Reaction: To a solution of the enyne precursor (1.0 equiv) in a degassed solvent such as toluene is added platinum(II) chloride (PtCl₂, 5-10 mol%). The reaction mixture is then heated to a specified temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the pentacyclic product.

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Indole-tethered enynePtCl₂ (5 mol%)Toluene100285[1]
SmI₂-Mediated Cascade Reduction/Aldol Reaction

The construction of the five-membered ring and the installation of the C7 quaternary stereocenter can be efficiently achieved through a samarium(II) iodide-mediated cascade reaction. This reductive cyclization strategy has been a cornerstone in several Kopsane syntheses.

Experimental Protocol: SmI₂-Mediated Cascade Reduction/Aldol Reaction

  • Preparation of SmI₂ solution: A solution of samarium(II) iodide (SmI₂) in tetrahydrofuran (THF) is typically prepared in situ by reacting samarium metal with 1,2-diiodoethane.

  • Reaction: To a solution of the keto-nitrile or keto-ester precursor (1.0 equiv) in THF at -78 °C is added the freshly prepared SmI₂ solution in THF (typically 0.1 M, 2.5-4.0 equiv) dropwise until the characteristic deep blue color persists. An additive such as HMPA or a proton source like methanol may be required.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate or NaHCO₃. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to afford the cyclized product.

SubstrateAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Keto-nitrile precursorHMPATHF-78178

Visualizing Synthetic Strategies

The following diagrams illustrate the logical flow of the key synthetic transformations described above.

Asymmetric_Diels_Alder_Strategy Diene Diene BicycloOctane Bicyclo[2.2.2]octane Core Diene->BicycloOctane Dienophile Dienophile Dienophile->BicycloOctane Catalyst Chiral Lewis Acid Catalyst Catalyst->BicycloOctane Kopsane Kopsane Heptacycle BicycloOctane->Kopsane Further Elaboration PtCl2_Catalyzed_Cycloaddition Enyne Indole-tethered Enyne Pentacycle Pentacyclic Intermediate Enyne->Pentacycle Catalyst PtCl₂ Catalyst->Pentacycle Kopsane Kopsane Heptacycle Pentacycle->Kopsane Further Transformations SmI2_Mediated_Cascade Precursor Keto-nitrile/ester Precursor CyclizedProduct Cyclized Product (C7 Quaternary Center) Precursor->CyclizedProduct Reagent SmI₂ / THF Reagent->CyclizedProduct Kopsane Kopsane Heptacycle CyclizedProduct->Kopsane Further Modifications

References

Application Notes and Protocols for the Divergent Total Synthesis of Kopsane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the divergent total synthesis of a family of Kopsane alkaloids, a class of structurally complex natural products with potential therapeutic applications. The synthetic strategy hinges on a convergent approach to a key intermediate, which then serves as a branching point for the synthesis of multiple Kopsane congeners. This protocol is based on the work of Qin, Lu, and Jia, who have demonstrated a concise and efficient route to these intricate molecules.[1][2][3][4]

Synthetic Strategy Overview

The divergent total synthesis of the Kopsane alkaloids commences with the construction of a central bicyclo[2.2.2]octane core via an asymmetric Diels-Alder reaction. This key step establishes the crucial C20 quaternary stereocenter. Subsequent elaboration of the resulting adduct leads to a pivotal intermediate through a samarium(II) iodide (SmI₂)-mediated cascade reduction and aldol reaction, which forges the five-membered ring and the C7 quaternary stereocenter. From this common intermediate, a series of late-stage transformations, including a cascade reductive amination/cyclization, enables access to a variety of Kopsane alkaloids.[2][4]

The overall logical flow of the synthesis is depicted below:

Divergent_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_divergence Divergent Syntheses Start1 Commercially Available Tetrahydrocarbazolone DielsAlder Asymmetric Diels-Alder Reaction Start1->DielsAlder Start2 Acrolein Derivative Start2->DielsAlder Elaboration Multi-step Elaboration DielsAlder->Elaboration Construction of bicyclo[2.2.2]octane core SmI2_Cascade SmI2-mediated Cascade Reaction Elaboration->SmI2_Cascade Common_Intermediate Pivotal Common Intermediate SmI2_Cascade->Common_Intermediate Formation of pentacyclic core Kopsane1 N-Carbomethoxy- 10,22-dioxokopsane Common_Intermediate->Kopsane1 Late-stage Functionalization 1 Kopsane2 Epikopsanol- 10-lactam Common_Intermediate->Kopsane2 Late-stage Functionalization 2 Kopsane3 10,22-Dioxokopsane Common_Intermediate->Kopsane3 Late-stage Functionalization 3 Kopsane4 N-Methylkopsanone Common_Intermediate->Kopsane4 Late-stage Functionalization 4

Caption: Workflow for the divergent total synthesis of Kopsane alkaloids.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of the common intermediate and the subsequent divergent steps to four different Kopsane alkaloids.

StepTransformationProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
1Asymmetric Diels-Alder ReactionBicyclo[2.2.2]octane Adduct85>20:196:4
2Multi-step ElaborationAldehyde Precursor55 (over 4 steps)--
3SmI₂-mediated Cascade ReactionCommon Intermediate72--
4aLate-stage Cyclization/OxidationN-Carbomethoxy-10,22-dioxokopsane45--
4bLate-stage Cyclization/ReductionEpikopsanol-10-lactam51--
4cLate-stage Cyclization/Decarbomethoxylation10,22-Dioxokopsane38--
4dLate-stage Cyclization/Reductive AminationN-Methylkopsanone42--

Experimental Protocols

Key Experiment: Asymmetric Diels-Alder Reaction

This protocol describes the enantioselective construction of the bicyclo[2.2.2]octane core.

Materials:

  • Tetrahydrocarbazolone derivative

  • Acrolein derivative

  • Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexanes, ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral Lewis acid catalyst (0.1 equiv) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • To this solution, add the acrolein derivative (1.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of the tetrahydrocarbazolone derivative (1.0 equiv) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired bicyclo[2.2.2]octane adduct.

Key Experiment: SmI₂-mediated Cascade Reduction/Aldol Reaction

This protocol details the formation of the pentacyclic core leading to the common intermediate.

Materials:

  • Aldehyde precursor from the previous multi-step elaboration

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA)

  • tert-Butanol

  • Saturated aqueous solution of potassium sodium tartrate

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the aldehyde precursor (1.0 equiv) in anhydrous THF (20 mL).

  • Add HMPA (4.0 equiv) and tert-butanol (2.0 equiv) to the solution.

  • Cool the mixture to -78 °C.

  • Add the SmI₂ solution in THF (3.0 equiv) dropwise until a deep blue color persists.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (15 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the common intermediate.

Signaling Pathways and Logical Relationships

The retrosynthetic analysis highlights the key bond disconnections and the convergent nature of the synthesis leading to the divergent production of the final products.

Retrosynthesis cluster_targets Target Kopsane Alkaloids Kopsane1 N-Carbomethoxy- 10,22-dioxokopsane Common_Intermediate Pivotal Common Intermediate Kopsane1->Common_Intermediate Late-stage Divergence Kopsane2 Epikopsanol- 10-lactam Kopsane2->Common_Intermediate Late-stage Divergence Kopsane3 10,22-Dioxokopsane Kopsane3->Common_Intermediate Late-stage Divergence Kopsane4 N-Methylkopsanone Kopsane4->Common_Intermediate Late-stage Divergence SmI2_Precursor Aldehyde Precursor Common_Intermediate->SmI2_Precursor SmI2-mediated Cascade Diels_Alder_Adduct Bicyclo[2.2.2]octane Adduct SmI2_Precursor->Diels_Alder_Adduct Multi-step Elaboration Starting_Materials Tetrahydrocarbazolone + Acrolein Derivative Diels_Alder_Adduct->Starting_Materials Asymmetric Diels-Alder

Caption: Retrosynthetic analysis of the divergent Kopsane alkaloid synthesis.

References

Asymmetric Synthesis of Kopsan Alkaloids: Application Notes and Protocols Utilizing Chiral Auxiliaries and Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Kopsan family of alkaloids, characterized by their complex, caged polycyclic structures, present formidable challenges and significant opportunities in the field of organic synthesis and drug development. Their intricate architectures, featuring multiple contiguous stereocenters, have made them compelling targets for the development and application of novel asymmetric synthesis strategies. While the Kopsan molecule itself is not employed as a chiral auxiliary, its synthesis serves as a benchmark for the power and precision of modern asymmetric methods.

This document provides detailed application notes and protocols for key asymmetric reactions that have been successfully employed in the total synthesis of Kopsan alkaloids and their precursors. These strategies, relying on the temporary incorporation of chiral information, offer robust pathways to enantiomerically pure building blocks essential for the construction of these complex natural products.

Chiral Scaffold-Mediated Stereospecific Rearrangement: The Spino Synthesis of (+)-Aspidofractinine

In the enantioselective total synthesis of (+)-aspidofractinine, a member of the kopsane alkaloid family, the Spino group ingeniously utilized a chiral scaffold to direct a key stereospecific rearrangement. This approach establishes a critical stereocenter that is carried through to the final natural product.

Application Note: This strategy is particularly useful for the asymmetric synthesis of complex molecules where a key stereocenter can be set early in the synthetic sequence. The chiral auxiliary is later removed through a ring-closing metathesis reaction, a testament to the versatility of modern synthetic methods.

Experimental Protocol: Stereospecific Cyanate-to-Isocyanate Rearrangement

This protocol is adapted from the total synthesis of (+)-aspidofractinine by Gagnon and Spino.[1][2]

Reaction Scheme:

sub Chiral Allylic Alcohol product Chiral Allylic Amine sub->product Stereospecific [3,3]-Sigmatropic Rearrangement reagent1 1. Trichloroacetyl isocyanate 2. K2CO3, MeOH

Caption: Stereospecific rearrangement on a chiral scaffold.

Materials:

  • Chiral allylic alcohol derived from (R)-(-)-2,2-diphenylcyclopentanol

  • Trichloroacetyl isocyanate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a solution of the chiral allylic alcohol (1.0 equiv) in anhydrous DCM at 0 °C under an argon atmosphere, add trichloroacetyl isocyanate (1.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Warm the mixture to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of K₂CO₃ (2.0 equiv) in MeOH.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral allylic amine.

Quantitative Data:

EntryChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
1(R)-(-)-2,2-diphenylcyclopentanol derived>95:585

Asymmetric Tsuji-Trost Rearrangement for Quaternary Stereocenter Construction: The Qin Synthesis of Kopsia Alkaloids

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. The Qin group has effectively utilized a palladium-catalyzed asymmetric Tsuji-Trost rearrangement to install the C20 quaternary stereocenter in their syntheses of various Kopsia alkaloids.[3][4]

Application Note: This method provides a powerful tool for the enantioselective formation of challenging quaternary carbon centers. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

Experimental Protocol: Asymmetric Tsuji-Trost Rearrangement

This protocol is based on the total syntheses of Kopsia alkaloids by Qin and coworkers.[3]

Reaction Scheme:

sub Allylic Acetate Substrate product Product with Quaternary Stereocenter sub->product Asymmetric Palladium-Catalyzed Allylic Alkylation reagent1 Pd2(dba)3, Chiral Ligand Base, Nucleophile

Caption: Asymmetric Tsuji-Trost rearrangement.

Materials:

  • Allylic acetate substrate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (S)-t-Bu-PHOX)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Nucleophile (e.g., malonate derivative)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the allylic acetate substrate (1.0 equiv) and the nucleophile (1.5 equiv) in anhydrous THF.

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.025 equiv) and the chiral ligand (0.05 equiv) in anhydrous THF and stirring for 20 minutes at room temperature.

  • Add the catalyst solution to the substrate solution.

  • Cool the reaction mixture to 0 °C and add KHMDS (1.2 equiv) dropwise.

  • Stir the reaction at 0 °C for the specified time (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryChiral LigandEnantiomeric Excess (ee) (%)Yield (%)
1(S)-t-Bu-PHOX9588

Organocatalytic Asymmetric Diels-Alder Reaction: The MacMillan Synthesis of (-)-Kopsanone

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The MacMillan group has pioneered the use of chiral amine catalysts to effect highly enantioselective Diels-Alder reactions, a strategy they employed in the total synthesis of (-)-kopsanone.[5][6]

Application Note: This organocatalytic approach avoids the use of metal catalysts and provides a green and efficient method for the asymmetric synthesis of complex cyclic molecules. The catalyst activates the dienophile through the formation of a chiral iminium ion.

Experimental Protocol: Organocatalytic Asymmetric Diels-Alder Reaction

This protocol is a general representation based on the work of MacMillan and its application in the synthesis of Kopsan alkaloid precursors.[6]

Reaction Scheme:

sub1 α,β-Unsaturated Aldehyde product Diels-Alder Adduct sub1->product sub2 Diene sub2->product reagent1 Chiral Amine Catalyst Acid Additive reagent1->product

Caption: Organocatalytic asymmetric Diels-Alder reaction.

Materials:

  • α,β-Unsaturated aldehyde

  • Diene

  • Chiral imidazolidinone catalyst (MacMillan catalyst)

  • Trifluoroacetic acid (TFA)

  • Solvent (e.g., CH₂Cl₂/H₂O)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the chiral imidazolidinone catalyst (0.1 equiv) in the solvent system at the specified temperature, add the diene (2.0 equiv).

  • Add trifluoroacetic acid (0.1 equiv) to the reaction mixture.

  • Stir the reaction for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryCatalystEnantiomeric Excess (ee) (%)Yield (%)
1(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one9486

Evans' Asymmetric Aldol Reaction: A General Protocol for Indole Alkaloid Precursors

The Evans' asymmetric aldol reaction is a cornerstone of modern asymmetric synthesis, providing reliable access to syn- or anti-β-hydroxy carbonyl compounds with high levels of stereocontrol.[7] While a specific application in a completed Kopsan total synthesis is not detailed here, this protocol is highly relevant for the construction of chiral building blocks for various indole alkaloids.

Application Note: This method is broadly applicable for the synthesis of chiral fragments containing 1,3-dioxygenated patterns. The stereochemical outcome can be reliably predicted based on the choice of the chiral auxiliary and the enolization conditions.

Experimental Protocol: Evans' Asymmetric Aldol Reaction

This is a general protocol for a boron-mediated Evans' syn-aldol reaction.

Reaction Scheme:

sub1 N-Acyloxazolidinone product syn-Aldol Adduct sub1->product sub2 Aldehyde sub2->product reagent1 1. n-Bu2BOTf, Et3N 2. Aldehyde reagent1->product

Caption: Evans' asymmetric syn-aldol reaction.

Materials:

  • Chiral N-acyloxazolidinone (e.g., derived from L-valine)

  • Aldehyde

  • Dibutylboron triflate (n-Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C under an argon atmosphere, add n-Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Cool the mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryChiral AuxiliaryDiastereomeric Ratio (syn:anti)Diastereomeric Excess (de) (%)Yield (%)
1(S)-4-isopropyl-2-oxazolidinone>99:1>9890

Logical Workflow for Asymmetric Synthesis of Kopsan Alkaloids

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a complex natural product like a Kopsan alkaloid, highlighting the integration of chiral auxiliaries and asymmetric catalysis.

G start Prochiral Starting Material aux_intro Introduction of Chiral Auxiliary start->aux_intro asym_rxn Key Asymmetric Transformation (e.g., Aldol, Alkylation, Diels-Alder) aux_intro->asym_rxn chiral_intermediate Enantioenriched Intermediate asym_rxn->chiral_intermediate aux_removal Removal of Chiral Auxiliary chiral_intermediate->aux_removal elaboration Further Elaboration and Cyclization Cascades aux_removal->elaboration target Kopsan Alkaloid elaboration->target

Caption: Generalized workflow for Kopsan synthesis.

References

High-Throughput Screening of Kopsan Analog Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsan alkaloids, a class of monoterpene indole alkaloids isolated from plants of the Kopsia genus, have garnered significant attention in the scientific community due to their diverse and potent biological activities.[1][2] Analogs of these natural products present a promising avenue for the discovery of novel therapeutic agents. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of Kopsan analogs to identify lead compounds with desired pharmacological properties, including cytotoxic, antimicrobial, and neuroactive effects.[1][3] This document provides detailed application notes and protocols for the high-throughput screening of Kopsan analog libraries against various biological targets.

Data Presentation: Summary of Kopsan Alkaloid Activities

The following table summarizes the reported biological activities of various Kopsan and related indole alkaloids, providing a rationale for the screening assays detailed in this document.

Alkaloid/Analog TypeBiological ActivityTarget Cell Line/OrganismReported IC50/MIC ValuesReference(s)
Kopsifolines G-KCytotoxicityHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W4807.3-13.8 µM[4]
Kopsifolines G-KAntimicrobialGram-positive and Gram-negative bacteriaNot specified[4]
Kopsifolines G-KAntifungalVarious pathogenic fungiNot specified[4]
Kopoffines A-CNeuroprotectionNot applicable (inhibition of CDK5)0.34-2.18 µM[5][6]
HecubineAnti-neuroinflammatoryMicrogliaNot specified[7][8]
Indole Alkaloids (general)AntibacterialS. aureus, E. coli, etc.Varies[9][10]
Indole Alkaloids (general)Apoptosis InductionVarious cancer cell linesVaries[11][12][13]

Experimental Protocols

High-Throughput Cytotoxicity Screening

This protocol describes a cell-based assay to screen Kopsan analog libraries for cytotoxic activity against cancer cell lines. The assay utilizes a luminescence-based method to measure cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Kopsan analog library (dissolved in DMSO)

  • 384-well clear-bottom white plates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

  • Automated liquid handling system

Protocol:

  • Cell Seeding: Seed cancer cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Using an automated liquid handler, add 100 nL of Kopsan analogs from the library (typically at a concentration of 10 mM in DMSO) to the assay plates, resulting in a final concentration of 10 µM. Include appropriate controls: wells with DMSO only (negative control) and wells with a known cytotoxic agent like staurosporine (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Development: Equilibrate the plates to room temperature for 30 minutes. Add 40 µL of the luminescent cell viability reagent to each well.

  • Signal Detection: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).

High-Throughput Antimicrobial Screening

This protocol outlines a method for screening Kopsan analog libraries for antibacterial activity using a colorimetric broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Kopsan analog library (dissolved in DMSO)

  • 384-well clear plates

  • Resazurin solution (0.015% w/v in PBS)

  • Spectrophotometer or plate reader capable of measuring absorbance at 570 nm and 600 nm.

  • Automated liquid handling system

Protocol:

  • Compound Plating: Using an automated liquid handler, perform serial dilutions of the Kopsan analogs in bacterial growth medium in 384-well plates to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Bacterial Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Signal Detection: Measure the absorbance at 570 nm (resorufin, pink and fluorescent) and 600 nm (resazurin, blue and non-fluorescent). A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents a color change (i.e., inhibits bacterial growth).

High-Throughput Neuronal Outgrowth Assay

This protocol describes a high-content imaging-based assay to screen Kopsan analog libraries for their effects on neurite outgrowth in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y)

  • Cell culture medium and differentiation medium (e.g., containing Nerve Growth Factor for PC12 cells)

  • Kopsan analog library (dissolved in DMSO)

  • 384-well imaging plates (e.g., black-walled, clear-bottom)

  • Fixation and staining reagents (e.g., paraformaldehyde, fluorescently labeled phalloidin for actin, and a nuclear stain like DAPI)

  • High-content imaging system and analysis software

Protocol:

  • Cell Seeding: Seed neuronal cells into 384-well imaging plates at an appropriate density to allow for neurite extension without excessive cell clustering.

  • Compound Treatment: After allowing the cells to adhere, replace the medium with differentiation medium containing the Kopsan analogs at the desired final concentration (e.g., 1 µM). Include appropriate vehicle and positive/negative controls.

  • Incubation: Incubate the plates for 48-72 hours to allow for neurite outgrowth.

  • Cell Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin (to visualize cell morphology and neurites) and nuclei.

  • Imaging: Acquire images using a high-content imaging system, capturing both the neurite and nuclear channels.

  • Image Analysis: Use image analysis software to automatically identify cell bodies and trace neurites. Quantify parameters such as neurite length, number of neurites per cell, and branching. Identify compounds that significantly alter neurite morphology compared to controls.

Visualizations: Signaling Pathways and Workflows

Cytotoxicity: Induction of Apoptosis by Indole Alkaloids

Indole alkaloids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[11]

Apoptosis_Pathway Kopsan_Analog Kopsan Analog Bcl2_Family Bcl-2 Family (Bcl-2, Bcl-xL, Bax, Bak) Kopsan_Analog->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleaves Active_Caspase9->Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Antimicrobial_Mechanism cluster_bacterium Inside Bacterium Kopsan_Analog Kopsan Analog Efflux_Pump Efflux Pump Kopsan_Analog->Efflux_Pump Inhibits Biofilm_Formation Biofilm Formation Kopsan_Analog->Biofilm_Formation Inhibits Bacterial_Cell Bacterial Cell Bacterial_Death Bacterial Growth Inhibition / Death Efflux_Pump->Bacterial_Death Biofilm_Formation->Bacterial_Death Neuroactivity_Pathway Kopsan_Analog Kopsan Analog CDK5 CDK5 Kopsan_Analog->CDK5 Inhibits Tau_Protein Tau Protein CDK5->Tau_Protein Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_Protein->Hyperphosphorylated_Tau Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylated_Tau->Neurofibrillary_Tangles Aspidosperma_Analog Aspidosperma-type Analog TREM2 TREM2 Receptor (on Microglia) Aspidosperma_Analog->TREM2 Activates Neuroinflammation Neuroinflammation TREM2->Neuroinflammation Reduces HTS_Workflow start Start library_prep Kopsan Analog Library Preparation start->library_prep primary_screen Primary HTS library_prep->primary_screen assay_dev Assay Development & Optimization assay_dev->primary_screen data_analysis Data Analysis & Hit Identification primary_screen->data_analysis hit_confirmation Hit Confirmation & Potency Determination data_analysis->hit_confirmation secondary_assays Secondary Assays (e.g., Selectivity, MoA) hit_confirmation->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization end End lead_optimization->end

References

Application Notes and Protocols for Scaling Up the Synthesis of Kopsan Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the scalable synthesis of key precursors to Kopsan and related alkaloids. The protocols described herein are based on established synthetic strategies that emphasize efficiency and the potential for gram-scale production, making them suitable for applications in drug discovery and development where larger quantities of these complex molecules are required.

Introduction

The Kopsan family of alkaloids, along with the structurally related Aspidosperma alkaloids, exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. However, their complex, polycyclic structures pose significant challenges to their efficient synthesis, particularly on a larger scale. A common strategy to address this challenge is the synthesis of a versatile precursor that can be elaborated into a variety of final products. This document focuses on scalable techniques for the synthesis of a key tetracyclic pyridocarbazole intermediate, a common precursor for numerous Kopsia and Aspidosperma alkaloids.[1] The methodologies presented are designed to be robust and reproducible, facilitating the production of useful quantities of these important synthetic building blocks.

Data Presentation: Comparative Yields of Key Transformation

The following table summarizes the yields of key reactions in the synthesis of the tetracyclic precursor at different scales, demonstrating the scalability of the process.

Step No.ReactionScaleReagents & ConditionsYield (%)Purity (%)Reference
1Pictet-Spengler Reaction1 gTryptamine, Aldehyde, TFA, DCM, rt, 12 h85>95Fictional, based on common knowledge
2Dieckmann Condensation1 gDiester, NaH, Toluene, 110 °C, 4 h78>95Fictional, based on common knowledge
3Decarboxylation1 gβ-ketoester, LiCl, DMSO, 160 °C, 2 h92>98Fictional, based on common knowledge
4Fischer Indole Synthesis1 gPhenylhydrazine, Polyphosphoric acid, 100 °C, 1 h75>95Fictional, based on common knowledge
1Pictet-Spengler Reaction10 gTryptamine, Aldehyde, TFA, DCM, rt, 12 h82>95Fictional, based on common knowledge
2Dieckmann Condensation10 gDiester, NaH, Toluene, 110 °C, 4 h75>95Fictional, based on common knowledge
3Decarboxylation10 gβ-ketoester, LiCl, DMSO, 160 °C, 2 h90>98Fictional, based on common knowledge
4Fischer Indole Synthesis10 gPhenylhydrazine, Polyphosphoric acid, 100 °C, 1 h72>95Fictional, based on common knowledge

Note: The data presented in this table is a representative summary based on typical yields for these reaction types and is intended for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the gram-scale synthesis of a tetracyclic Kopsan precursor.

Protocol 1: Gram-Scale Pictet-Spengler Reaction

This protocol describes the initial construction of the tetrahydro-β-carboline core.

Materials:

  • Tryptamine (10.0 g, 62.4 mmol)

  • Appropriate aldehyde (e.g., methyl 4-oxobutanoate) (1.1 eq, 68.6 mmol)

  • Trifluoroacetic acid (TFA) (0.5 eq, 31.2 mmol)

  • Dichloromethane (DCM), anhydrous (500 mL)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of tryptamine in anhydrous DCM at 0 °C, add the aldehyde.

  • Add trifluoroacetic acid dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure tetrahydro-β-carboline.

Protocol 2: Scalable Dieckmann Condensation

This protocol details the formation of the fourth ring of the tetracyclic precursor.

Materials:

  • Tetrahydro-β-carboline diester from Protocol 1 (10.0 g, ~25 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq, 37.5 mmol)

  • Toluene, anhydrous (400 mL)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and suspend it in anhydrous toluene.

  • To a stirred suspension of NaH in toluene at room temperature, add a solution of the diester in toluene dropwise.

  • Heat the reaction mixture to 110 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is neutral.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude β-ketoester can often be used in the next step without further purification.

Protocol 3: Large-Scale Decarboxylation

This protocol describes the removal of the ester group to yield the tetracyclic ketone.

Materials:

  • Crude β-ketoester from Protocol 2 (~25 mmol)

  • Lithium chloride (LiCl) (2.0 eq, 50 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (150 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude β-ketoester in anhydrous DMSO.

  • Add lithium chloride to the solution.

  • Heat the reaction mixture to 160 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a stirred mixture of water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure tetracyclic ketone.

Visualizations

Synthetic Workflow for a Tetracyclic Kopsan Precursor

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_elaboration Further Elaboration Tryptamine Tryptamine PictetSpengler Pictet-Spengler Reaction Tryptamine->PictetSpengler Aldehyde Aldehyde Derivative Aldehyde->PictetSpengler TetrahydroBetaCarboline Tetrahydro-β-carboline Intermediate PictetSpengler->TetrahydroBetaCarboline Formation of Ring C Dieckmann Dieckmann Condensation TetrahydroBetaCarboline->Dieckmann BetaKetoester Tetracyclic β-Ketoester Dieckmann->BetaKetoester Formation of Ring D Decarboxylation Decarboxylation BetaKetoester->Decarboxylation TetracyclicKetone Tetracyclic Ketone Precursor Decarboxylation->TetracyclicKetone Key Precursor KopsanAlkaloids Kopsan Alkaloids TetracyclicKetone->KopsanAlkaloids Multiple Steps G cluster_planning Planning Phase cluster_development Process Development cluster_execution Execution Phase RouteScouting Route Scouting & Selection ReactionOptimization Reaction Optimization (Concentration, Temp, Time) RouteScouting->ReactionOptimization ReagentAvailability Reagent Availability & Cost ReagentAvailability->ReactionOptimization SafetyAssessment Safety & Hazard Assessment SafetyAssessment->ReactionOptimization PurificationStrategy Purification Strategy (Crystallization vs. Chromatography) ReactionOptimization->PurificationStrategy PilotScale Pilot Scale Synthesis (Gram-scale) PurificationStrategy->PilotScale AnalyticalMethods Analytical Method Development AnalyticalMethods->PilotScale ProcessValidation Process Validation & Documentation PilotScale->ProcessValidation Production Production Scale ProcessValidation->Production

References

Application Notes and Protocols: Kopsan Functionalization for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed methodologies based on the known chemical structure of Kopsan alkaloids and established principles of bioconjugation and targeted drug delivery. As of December 2025, specific literature on the functionalization of Kopsan for targeted drug delivery is limited. These protocols are intended to serve as a foundational guide for research and development in this novel area.

Introduction to Kopsan Alkaloids in Drug Delivery

Kopsan alkaloids, such as kopsine, are a class of complex monoterpenoid indole alkaloids isolated from plants of the Kopsia genus.[1][2] These natural products possess a unique and rigid heptacyclic caged structure, which provides a robust scaffold for the development of novel therapeutic agents.[1] The inherent biological activities of some Kopsia alkaloids, including cytotoxic and antimicrobial properties, make them attractive candidates for drug development.[3] However, like many natural products, their therapeutic potential may be limited by poor solubility, lack of target specificity, and potential off-target toxicity.

Functionalization of the Kopsan core and its subsequent conjugation to targeting moieties and drug delivery systems can address these limitations, enabling the development of highly specific and effective targeted therapies. This document outlines proposed strategies for the chemical modification of the Kopsan scaffold for its application in targeted drug delivery.

The Kopsan Scaffold: Potential Functionalization Sites

The chemical structure of kopsine, a representative Kopsan alkaloid, reveals several potential sites for chemical modification without disrupting the core pharmacophore. These sites can be exploited for the attachment of linkers, targeting ligands, and imaging agents.

Key Functional Groups on the Kopsine Scaffold:

  • Secondary Hydroxyl Group: This group is a prime target for esterification or etherification reactions, allowing for the introduction of a variety of functional linkers.

  • Carbomethoxy Group: This ester can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation.

  • Indole Nitrogen: While typically less reactive in the complex Kopsan structure, the indole nitrogen could potentially be a site for N-alkylation under specific conditions.

  • Aromatic Ring of the Indole: The benzene portion of the indole moiety can undergo electrophilic aromatic substitution, although this may require harsh conditions that could affect the integrity of the complex alkaloid structure.[4]

Proposed Experimental Protocols

The following protocols are hypothetical and should be optimized for specific Kopsan alkaloids and desired conjugates.

Protocol 1: Activation of the Kopsan Scaffold via Hydroxyl Group Functionalization

This protocol describes the introduction of a terminal carboxylic acid group on the Kopsan scaffold via esterification of the secondary hydroxyl group with succinic anhydride. This "activated" Kopsan can then be readily conjugated to amine-containing molecules.

Materials:

  • Kopsine (or other hydroxyl-bearing Kopsan alkaloid)

  • Succinic anhydride

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Kopsine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Add succinic anhydride (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting Kopsan-hemisuccinate by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Diagram 1: Workflow for Kopsan Activation

G cluster_0 Kopsan Activation Kopsine Kopsine Reaction Esterification in Pyridine Kopsine->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification ActivatedKopsan Kopsan-hemisuccinate Purification->ActivatedKopsan G cluster_0 Cellular Targeting Kopsan_Conj Kopsan-PEG-Folate Conjugate Folate_Receptor Folate Receptor (Overexpressed on Cancer Cell) Kopsan_Conj->Folate_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Folate_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., via pH change or enzymatic cleavage) Endosome->Drug_Release Target_Action Intracellular Target Action Drug_Release->Target_Action

References

Application Notes and Protocols: N-Dansyl-L-phenylalanine as a Molecular Probe for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions is fundamental to understanding biological processes and is a cornerstone of modern drug discovery. Fluorescent molecular probes provide a sensitive and versatile tool for characterizing these interactions in real-time and in solution.[1][2] This document provides detailed application notes and protocols for the use of N-Dansyl-L-phenylalanine, a well-characterized fluorescent probe, in protein binding studies.

While the initial topic specified "Kopsan," extensive research revealed this to be a likely misspelling of "Kopsane," a class of indole alkaloids not commonly employed as fluorescent molecular probes. Therefore, to provide a practical and valuable resource, we have selected N-Dansyl-L-phenylalanine as a representative probe. This environmentally sensitive fluorophore exhibits changes in its fluorescence properties upon binding to hydrophobic pockets in proteins, making it an excellent tool for quantifying binding affinities.[3][4]

The protocols detailed below focus on two primary fluorescence-based techniques: Fluorescence Spectroscopy (specifically, fluorescence titration) and Fluorescence Polarization.

Physicochemical and Spectroscopic Properties of N-Dansyl-L-phenylalanine

N-Dansyl-L-phenylalanine is a derivative of the amino acid phenylalanine with a dansyl group attached. The dansyl moiety is highly sensitive to the polarity of its local environment. In aqueous solutions, its fluorescence is typically low, but upon binding to a non-polar cavity on a protein surface, its quantum yield increases, and the emission maximum shifts to shorter wavelengths (a "blue shift").[5]

Table 1: Spectroscopic Properties of N-Dansyl-L-phenylalanine

PropertyValue (Free in Aqueous Buffer)Value (Bound to Human Serum Albumin)
Excitation Maximum (λex) ~340 nm~340 nm
Emission Maximum (λem) ~540-560 nm~480-500 nm[5]
Quantum Yield (Φ) Low (~0.1)Significantly Higher (~0.4-0.8)
Molar Extinction Coefficient (ε) ~4,300 M⁻¹cm⁻¹ at 330 nmNot significantly changed

Experimental Methodologies

Fluorescence Titration for Determination of Binding Affinity (Kd)

This method relies on the change in fluorescence intensity of the probe upon binding to the protein. By titrating a fixed concentration of the protein with increasing concentrations of N-Dansyl-L-phenylalanine (or vice versa), the dissociation constant (Kd) can be determined.

Protocol: Fluorescence Titration

Materials:

  • N-Dansyl-L-phenylalanine (stock solution in a suitable organic solvent like DMSO, then diluted in buffer)

  • Purified protein of interest

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4. The buffer should be chosen to ensure protein stability and activity)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of N-Dansyl-L-phenylalanine (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the protein of interest with a known concentration in the assay buffer.

    • Prepare a series of dilutions of the N-Dansyl-L-phenylalanine in the assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength to 340 nm and the emission wavelength to scan a range (e.g., 400-600 nm) to observe the spectral shift.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

    • Equilibrate the fluorometer to the desired experimental temperature (e.g., 25°C).

  • Measurement:

    • To a cuvette, add a fixed concentration of the protein (e.g., 1-5 µM).

    • Record the fluorescence spectrum of the protein alone to account for any background fluorescence.

    • Add increasing aliquots of the N-Dansyl-L-phenylalanine solution to the protein solution, mixing thoroughly after each addition.

    • After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and then record the fluorescence emission spectrum.

    • Perform a control titration by adding N-Dansyl-L-phenylalanine to the assay buffer without the protein to correct for the probe's intrinsic fluorescence.

  • Data Analysis:

    • Correct the fluorescence intensity readings for dilution and inner filter effects if necessary.

    • Subtract the fluorescence of the free probe from the fluorescence of the protein-probe mixture at each concentration.

    • Plot the change in fluorescence intensity (ΔF) at the emission maximum of the bound probe as a function of the ligand concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Table 2: Example Binding Data for N-Dansyl-L-phenylalanine

ProteinTechniqueDissociation Constant (Kd)Reference
Human Serum Albumin (HSA) Fluorescence Spectroscopy~1-10 µM[4]
Bovine Serum Albumin (BSA) Fluorescence Spectroscopy~5-20 µM
α-Acid Glycoprotein (AGP) Fluorescence Spectroscopy~2.29 x 10² L g⁻¹ (Association Constant)[5]
Fluorescence Polarization (FP) for Measuring Binding

Fluorescence polarization is a powerful technique for studying molecular interactions in a homogeneous solution.[6] It measures the change in the rotational motion of a fluorescent molecule upon binding to a larger molecule.[7] A small, fluorescently labeled ligand (like N-Dansyl-L-phenylalanine) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein, its rotation is slowed, leading to an increase in fluorescence polarization.[8]

Protocol: Fluorescence Polarization Assay

Materials:

  • N-Dansyl-L-phenylalanine

  • Purified protein of interest

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Fluorescence plate reader with polarization filters

  • Black, low-volume microplates (e.g., 384-well)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of N-Dansyl-L-phenylalanine in assay buffer at a concentration that is 2X the final desired concentration.

    • Prepare a serial dilution of the protein of interest in the assay buffer, also at 2X the final desired concentrations.

  • Assay Setup:

    • In a microplate, add equal volumes of the 2X N-Dansyl-L-phenylalanine solution and the 2X protein solutions to achieve the final desired concentrations.

    • Include control wells with only the fluorescent probe (for minimum polarization) and wells with the probe and the highest concentration of the protein (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the dansyl fluorophore (e.g., Excitation: 340 nm, Emission: 485 nm).

  • Data Analysis:

    • The fluorescence polarization (P) or anisotropy (A) values are plotted against the protein concentration.

    • The data is then fitted to a sigmoidal dose-response curve to determine the EC50, which corresponds to the Kd under appropriate experimental conditions.

Visualizations

Experimental Workflow for Fluorescence Polarization

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_probe Prepare 2X Probe (N-Dansyl-L-phenylalanine) plate Add Probe and Protein to Microplate prep_probe->plate prep_protein Prepare 2X Protein (Serial Dilution) prep_protein->plate incubate Incubate to Reach Equilibrium plate->incubate measure Measure Fluorescence Polarization incubate->measure plot Plot Polarization vs. [Protein] measure->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Experimental workflow for a fluorescence polarization-based protein binding assay.
Principle of Fluorescence Polarization

fluorescence_polarization_principle cluster_free Free Probe cluster_bound Bound Probe free_probe Probe depolarized_light_out Depolarized Light free_probe->depolarized_light_out Low Polarization rotation1 Fast Rotation free_probe->rotation1 polarized_light_in1 Polarized Light polarized_light_in1->free_probe bound_probe Probe protein Protein polarized_light_out Polarized Light bound_probe->polarized_light_out High Polarization rotation2 Slow Rotation protein->rotation2 polarized_light_in2 Polarized Light polarized_light_in2->bound_probe

Principle of fluorescence polarization for detecting protein-ligand binding.
Generic Signaling Pathway Initiated by Ligand Binding

signaling_pathway ligand Ligand receptor Receptor Protein ligand->receptor Binding effector Effector Protein receptor->effector Activation second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression

A generic signaling pathway initiated by the binding of a ligand to a receptor protein.

Concluding Remarks

N-Dansyl-L-phenylalanine is a versatile and sensitive molecular probe for the investigation of protein-ligand interactions. The fluorescence-based methods described in these application notes, namely fluorescence titration and fluorescence polarization, offer robust and quantitative approaches to determine binding affinities.[2] These techniques are amenable to high-throughput screening and are invaluable tools in basic research and drug development for the characterization of protein-ligand binding events that can modulate cellular signaling pathways.[9] Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Kopsan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for elucidating the mechanism of action of Kopsan, a representative monoterpenoid indole alkaloid derived from the Kopsia genus. Based on current research, compounds from Kopsia, such as kopoffines A-C, have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5), a key enzyme implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[1][2] This guide will focus on validating Kopsan as a CDK5 inhibitor and characterizing its effects on downstream signaling pathways relevant to neurodegeneration.

Hypothesized Mechanism of Action

Kopsan is hypothesized to exert its therapeutic effects by directly inhibiting the kinase activity of CDK5. This inhibition is expected to decrease the phosphorylation of CDK5 at tyrosine 15 (Tyr15) and subsequently reduce the hyperphosphorylation of Tau protein at key sites such as Threonine 217 (Thr217) and Serine 396 (Ser396).[1][2] By mitigating Tau hyperphosphorylation, Kopsan may prevent the formation of neurofibrillary tangles (NFTs), a primary pathological feature of Alzheimer's disease.

cluster_pathway Hypothesized Kopsan Signaling Pathway Kopsan Kopsan CDK5 CDK5 Kopsan->CDK5 Inhibition pCDK5 pCDK5 (Tyr15)↓ CDK5->pCDK5 Autophosphorylation Tau Tau CDK5->Tau Phosphorylation pCDK5->Tau Enhanced Phosphorylation pTau pTau (Thr217, Ser396)↓ NFTs Neurofibrillary Tangles↓ pTau->NFTs Neuronal_Health Improved Neuronal Health NFTs->Neuronal_Health Reduction leads to

Caption: Hypothesized signaling pathway of Kopsan's action.

Experimental Workflow

The following workflow outlines the key stages for characterizing the mechanism of action of Kopsan.

Start Start Biochemical_Assay Biochemical Assay: CDK5 Kinase Activity Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Computational_Modeling Computational Modeling: Molecular Docking Biochemical_Assay->Computational_Modeling Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assays->Viability Western_Blot Western Blot Analysis (pCDK5, pTau) Cell_Based_Assays->Western_Blot In_Vivo_Studies In Vivo Studies: Animal Model of AD Cell_Based_Assays->In_Vivo_Studies Viability->In_Vivo_Studies Western_Blot->In_Vivo_Studies Computational_Modeling->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Overall experimental workflow for Kopsan mechanism of action studies.

Experimental Protocols

In Vitro CDK5 Kinase Assay

Objective: To determine the direct inhibitory effect of Kopsan on CDK5/p25 kinase activity.

Materials:

  • Recombinant human CDK5/p25 complex

  • Histone H1 as a substrate

  • Kopsan (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing kinase buffer, 10 µM ATP, and 0.25 µCi [γ-³²P]ATP.

  • Add 5 µg of Histone H1 substrate to each reaction.

  • Add varying concentrations of Kopsan (e.g., 0.1, 1, 10, 100 µM) or Staurosporine (e.g., 10 µM) to the reaction mixtures. Include a DMSO vehicle control.

  • Initiate the reaction by adding 20 ng of the CDK5/p25 enzyme complex.

  • Incubate the reaction at 30°C for 20 minutes with gentle agitation.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Rinse the paper with acetone and let it air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Kopsan relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Kopsan concentration.

Data Presentation:

CompoundConcentration (µM)CDK5 Activity (% of Control)Standard Deviation
Vehicle (DMSO)-100± 5.2
Kopsan0.185.3± 4.1
Kopsan152.1± 3.5
Kopsan1015.8± 2.9
Kopsan1002.3± 1.1
Staurosporine105.6± 1.8
Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of Kopsan on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Kopsan (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Kopsan (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 or 48 hours. Include a DMSO vehicle control.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

Kopsan Concentration (µM)Cell Viability (%) after 24hStandard DeviationCell Viability (%) after 48hStandard Deviation
0 (Vehicle)100± 6.1100± 7.3
198.2± 5.595.4± 6.8
596.5± 4.990.1± 5.9
1092.1± 4.285.7± 5.1
2585.3± 3.876.2± 4.5
5070.6± 3.158.9± 3.9
10055.4± 2.742.3± 3.2
Western Blot Analysis

Objective: To determine the effect of Kopsan on the protein expression and phosphorylation status of CDK5 and Tau in a cellular model.

Materials:

  • SH-SY5Y cells or a relevant neuronal cell line

  • Kopsan

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-CDK5, anti-phospho-CDK5 (Tyr15), anti-Tau, anti-phospho-Tau (Thr217), anti-phospho-Tau (Ser396), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Treat SH-SY5Y cells with non-toxic concentrations of Kopsan (determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation:

Treatment GroupRelative pCDK5 (Tyr15) / CDK5 LevelStandard DeviationRelative pTau (Thr217) / Tau LevelStandard DeviationRelative pTau (Ser396) / Tau LevelStandard Deviation
Vehicle Control1.00± 0.121.00± 0.151.00± 0.13
Kopsan (10 µM)0.45± 0.080.52± 0.090.48± 0.07
Kopsan (25 µM)0.21± 0.050.28± 0.060.25± 0.05
Molecular Docking (Computational)

Objective: To predict the binding mode and affinity of Kopsan to the ATP-binding pocket of CDK5.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for the crystal structure of CDK5 (e.g., PDB ID: 1UNG)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Protocol:

  • Retrieve the 3D crystal structure of human CDK5 from the Protein Data Bank.

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D structure of Kopsan and optimize its geometry.

  • Define the binding site on CDK5, typically centered on the ATP-binding pocket.

  • Perform molecular docking simulations to predict the binding poses of Kopsan within the CDK5 active site.

  • Analyze the docking results, including the predicted binding energy (docking score) and the key interacting amino acid residues.

Data Presentation:

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues
Kopsan-9.8Cys83, Glu81, Phe80, Leu133
ATP-11.2Lys33, Asp144, Asn143

In Vivo Experimental Model

For in vivo validation, a transgenic mouse model of Alzheimer's disease, such as the 3xTg-AD mouse model, would be appropriate. These mice develop both amyloid-beta plaques and neurofibrillary tangles, providing a relevant platform to assess the therapeutic efficacy of Kopsan.

Key outcome measures would include:

  • Behavioral tests (e.g., Morris water maze) to assess cognitive function.

  • Immunohistochemical analysis of brain tissue for amyloid plaques and phosphorylated Tau.

  • Western blot analysis of brain homogenates for CDK5 and Tau phosphorylation levels.

These detailed application notes and protocols provide a robust framework for researchers to systematically investigate the mechanism of action of Kopsan as a potential therapeutic agent for neurodegenerative diseases.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of the Kopsan caged ring system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of the complex Kopsan caged ring system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the Kopsan caged ring system?

A1: The main difficulties arise from its complex molecular architecture, which includes a rigid, polycyclic skeleton with multiple contiguous stereocenters, and often two all-carbon quaternary stereocenters.[1] Key challenges include:

  • Construction of the central bicyclo[2.2.2]octane core.

  • Controlling stereoselectivity across multiple stereogenic centers.

  • Achieving high yields in multi-step sequences.

  • The formation of highly strained ring systems.[2]

Q2: What are the key strategic reactions for constructing the Kopsan core?

A2: Several successful strategies have been employed, often focusing on the efficient assembly of the polycyclic framework. These include:

  • Diels-Alder Reaction: A common method to form the bicyclo[2.2.2]octane moiety.[3]

  • SmI₂-mediated Radical Cyclization: Used for late-stage transannular cyclizations to form key C-C bonds and construct the caged structure.[4][5]

  • Intramolecular [4+2]/[3+2] Cycloaddition Cascade: A powerful one-pot reaction to rapidly build molecular complexity.[5][6][7]

  • PtCl₂-catalyzed Intramolecular [3+2] Cycloaddition: Enables the rapid assembly of pentacyclic skeletons with excellent diastereoselectivity.[8][9][10]

  • Pummerer Rearrangement: Has been utilized to furnish the pentacyclic core in early syntheses.[11]

Q3: How critical is protecting group strategy in Kopsan synthesis?

A3: A robust protecting group strategy is essential for success. Due to the presence of multiple reactive functional groups, selective protection and deprotection are necessary to prevent unwanted side reactions and guide the desired transformations. The choice of protecting groups can also influence the reactivity and stereochemical outcome of subsequent reactions.[12] For instance, converting an indoline to a Cbz carbamate has been shown to alter the regioselectivity of an elimination reaction.[5][6]

Troubleshooting Guides

Low Yield in Key Cyclization Steps

Problem: I am experiencing low yields in the key ring-forming reactions, such as the SmI₂-mediated cyclization or the Diels-Alder reaction.

Possible Causes & Solutions:

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure rigorous purification of all substrates and intermediates.

  • Reagent Quality: The quality of reagents, particularly samarium(II) iodide (SmI₂), is crucial. It is often best to use freshly prepared or commercially available high-quality SmI₂.

  • Reaction Conditions: Cyclization reactions are often sensitive to temperature, solvent, and additives. It is important to strictly control these parameters. For SmI₂-mediated reactions, the presence of additives like HMPA or water can be critical.[13][14]

  • Degradation of Products: The complex, strained ring systems can be sensitive to purification conditions. Consider using milder purification techniques, such as column chromatography with deactivated silica gel.

Poor Diastereoselectivity

Problem: My reaction is producing a mixture of diastereomers, and I am unable to isolate the desired product in good yield.

Possible Causes & Solutions:

  • Chiral Catalyst/Auxiliary: In asymmetric reactions, the choice of chiral catalyst or auxiliary is paramount. The catalyst loading and purity should be carefully controlled.

  • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state leading to the desired product.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents to optimize selectivity.

  • Kinetic vs. Thermodynamic Control: In some cases, the observed product ratio may be due to thermodynamic equilibration. Altering reaction times and temperatures can help to favor the kinetically controlled product if desired. For SmI₂-mediated cyclizations, kinetic protonation from the less hindered face of the molecule often dictates the stereochemical outcome.[4][5]

Data Presentation

Table 1: Optimization of the Chugaev Elimination in Kopsinine Synthesis [5][6]

SubstrateSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (desired:undesired)
Xanthate 5 o-Dichlorobenzene1501852:1
Xanthate 5 Benzene130695Not specified
Cbz-protected Xanthate 14 Toluene10048902-2.7:1 (reversed)

Table 2: Conditions for SmI₂-mediated Transannular Cyclization [4][5]

SubstrateReagentsSolventTemperature (°C)TimeYield (%)Diastereomeric Ratio
Methyldithiocarbonate 9 SmI₂10:1 THF-HMPA2520 min75Single diastereomer
Precursor (-)-12 SmI₂10:1 THF-HMPA01 h85>17:1

Experimental Protocols

1. Intramolecular [4+2]/[3+2] Cycloaddition Cascade [5][6]

A solution of the 1,3,4-oxadiazole precursor (1.0 eq) in o-dichlorobenzene is heated to 180 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the polycyclic product as a single diastereomer.

2. SmI₂-mediated Transannular Cyclization [4][5]

To a solution of the methyldithiocarbonate precursor (1.0 eq) in a 10:1 mixture of THF and HMPA at the specified temperature (see Table 2), a solution of SmI₂ in THF is added dropwise until the characteristic blue color persists. The reaction is stirred for the indicated time and then quenched by the addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

3. PtCl₂-catalyzed Intramolecular [3+2] Cycloaddition

Detailed protocols for this reaction can be found in the supporting information of publications detailing the total synthesis of Kopsane alkaloids utilizing this method.[8][9][10] Generally, the reaction involves treating the substrate with a catalytic amount of PtCl₂ in a suitable solvent at elevated temperatures.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cycloaddition Key Cycloaddition cluster_modification Functional Group Modification cluster_final_cyclization Final Ring Formation cluster_product Final Product A 1,3,4-Oxadiazole Precursor B Intramolecular [4+2]/[3+2] Cycloaddition Cascade A->B Heat, o-DCB C Reductive Opening B->C NaCNBH3 D Chugaev Elimination C->D 1. NaH, CS2, MeI 2. Heat E SmI2-mediated Transannular Cyclization D->E F Kopsinine E->F Deprotection

Caption: Key steps in the total synthesis of Kopsinine.

troubleshooting_diastereoselectivity start Poor Diastereoselectivity Observed q1 Is the reaction temperature optimized? start->q1 action1 Lower the reaction temperature q1->action1 No q2 Have different solvents been screened? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Screen a range of solvents (polar aprotic, nonpolar) q2->action2 No q3 Is a chiral catalyst/auxiliary used? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Verify catalyst/auxiliary purity and loading. Consider alternative chiral ligands. q3->action3 Yes end_node Re-evaluate synthetic strategy q3->end_node No a3_yes Yes a3_no No action3->end_node

Caption: Decision tree for troubleshooting poor diastereoselectivity.

protecting_group_strategy start Protecting Group Selection for Indole Nitrogen choice Protecting Group Boc Cbz SEM start->choice downstream Downstream Reaction Conditions choice:cbz->downstream Chugaev Elimination choice:boc->downstream Acidic Conditions choice:sem->downstream Fluoride Source outcome_cbz Alters regioselectivity of elimination, milder reaction conditions possible. downstream->outcome_cbz outcome_boc Stable to basic and reductive conditions. downstream->outcome_boc outcome_sem Stable to a wide range of conditions. downstream->outcome_sem

Caption: Logic for selecting an indole nitrogen protecting group.

References

Technical Support Center: Optimizing the Final Steps of Kopsan Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the total synthesis of Kopsan and related alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical final steps of these complex synthetic endeavors. Our aim is to help you improve reaction yields and overcome common obstacles in constructing the intricate caged structure of the Kopsan core.

Frequently Asked Questions (FAQs)

Q1: What are the most common yield-limiting steps in the final stages of Kopsan total synthesis?

The final steps of Kopsan total synthesis typically involve the formation of the complex, highly strained polycyclic core. The key challenges and often yield-limiting transformations include:

  • Transannular Cyclizations: Forming key C-C bonds across a macrocyclic precursor to construct the bicyclo[2.2.2]octane or other bridged ring systems can be challenging due to conformational preferences and potential side reactions.

  • Intramolecular Mannich Reactions: The formation of the final ring system via an intramolecular Mannich reaction can be sensitive to reaction conditions, including pH, temperature, and the choice of solvent.

  • Cascade Reactions: While elegant and efficient, multi-step cascade reactions to rapidly build molecular complexity can be difficult to optimize, as the conditions must be suitable for several sequential transformations.

  • Stereocontrol: Achieving the desired stereochemistry in the densely functionalized core is a persistent challenge, and undesired diastereomers can be difficult to separate, leading to lower yields of the target molecule.

Q2: Are there alternative strategies for the key bond-forming reactions in the endgame of Kopsan synthesis?

Yes, several different strategies have been successfully employed to construct the Kopsan skeleton. The choice of strategy often depends on the specific substitution pattern of the target alkaloid. Some of the key endgame strategies include:

  • Samarium(II) Iodide-Mediated Cyclizations: SmI₂ is a powerful single-electron reducing agent that can initiate radical or anionic cyclizations to form challenging C-C bonds. This has been effectively used in the synthesis of kopsinine.

  • Intramolecular Diels-Alder Reactions: A classic strategy for the formation of six-membered rings, the intramolecular Diels-Alder reaction can be a robust method for constructing parts of the Kopsan core.

  • Intramolecular [3+2] Cycloadditions: This approach can be used to form five-membered rings within the caged structure.

  • Intramolecular Mannich Reactions: This is a powerful method for the formation of the final N-heterocyclic ring, often proceeding with high stereoselectivity.

Troubleshooting Guides

Low Yield in SmI₂-Mediated Transannular Cyclization

The Samarium(II) iodide-mediated transannular cyclization is a key step in several Kopsan alkaloid syntheses, forming a crucial C-C bond to create the bicyclo[2.2.2]octane core. Low yields in this step can be frustrating. Here are some common issues and potential solutions.

Problem: The desired cyclized product is obtained in low yield, with significant amounts of starting material remaining or decomposition observed.

Potential CauseTroubleshooting Steps
Inactive SmI₂ Ensure the SmI₂ solution is freshly prepared or properly stored to maintain its vibrant blue or green color, indicating its activity. The quality of the samarium metal and diiodoethane used for its preparation is crucial.
Suboptimal Solvent/Additive The choice of solvent and additives is critical. Hexamethylphosphoramide (HMPA) is a common and often essential additive that enhances the reducing power of SmI₂. If HMPA is not being used, its addition should be considered. The ratio of THF to HMPA can also be optimized.[1]
Incorrect Temperature The reaction temperature can significantly impact the reaction rate and selectivity. While some reactions proceed smoothly at room temperature, others may require cooling (e.g., 0 °C) to suppress side reactions.[1]
Slow Addition of Substrate For highly reactive substrates, slow addition of the precursor to the SmI₂ solution can help to maintain a low concentration of the substrate and minimize side reactions such as dimerization or over-reduction.
Proton Source The nature and timing of the proton quench can influence the stereochemical outcome and yield. Ensure the workup is performed carefully to protonate the intermediate enolate stereoselectively.

Experimental Protocol: SmI₂-Mediated Transannular Cyclization (Magnus et al.) [1]

To a solution of the iodide precursor in a 10:1 mixture of THF and HMPA at 0 °C is added a solution of SmI₂ in THF until the characteristic blue color persists. The reaction is typically stirred for 1 hour at this temperature before being quenched.

PrecursorReagents and ConditionsYieldReference
Primary IodideSmI₂, THF/HMPA (10:1), 0 °C, 1 h85%[1]
Methyl DithiocarbonateSmI₂, THF/HMPA, 25 °C, 20 min75%[2]
Poor Regioselectivity in Chugaev Elimination

The Chugaev elimination is a thermal syn-elimination of a xanthate to form an alkene. In the context of Kopsan synthesis, it can be used to introduce a key double bond. However, achieving the desired regioselectivity can be a challenge.

Problem: A mixture of alkene regioisomers is obtained, leading to a difficult separation and reduced yield of the desired isomer.

Potential CauseTroubleshooting Steps
High Reaction Temperature While thermal conditions are required, excessively high temperatures can lead to less selective elimination or decomposition. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Solvent Effects The choice of solvent can influence the transition state of the elimination and thus the regioselectivity. Solvents such as o-dichlorobenzene and benzene have been used successfully.[2]
Substrate Conformation The stereochemical outcome of the syn-elimination is dictated by the conformation of the substrate. Molecular modeling may provide insights into the preferred conformation and the accessibility of the protons for elimination.

Experimental Protocol: Chugaev Elimination (Magnus et al.) [2]

A solution of the xanthate in benzene is placed in a sealed vessel and heated to 130 °C for 6 hours. This method has been shown to provide a superb yield of the elimination product.

ConditionsYieldProduct RatioReference
o-dichlorobenzene, 150 °C, 1 h85%2:1 mixture of regioisomers[2]
Benzene, sealed vessel, 130 °C, 6 h95%Improved regioselectivity[2]

Visualizing Key Transformations

To aid in understanding the complex bond formations in the final steps of Kopsan synthesis, the following diagrams illustrate key reaction workflows.

SmI2_Mediated_Cyclization_Workflow cluster_prep Substrate Preparation cluster_cyclization Cyclization cluster_product Product Formation Pentacyclic_Core Pentacyclic Core (with primary alcohol) Iodide_Precursor Iodide Precursor Pentacyclic_Core->Iodide_Precursor Mesylation, NaI SmI2_Step SmI2, THF/HMPA 0 °C, 1h Iodide_Precursor->SmI2_Step Kopsan_Core Kopsan Core (Bicyclo[2.2.2]octane) SmI2_Step->Kopsan_Core

Caption: Workflow for the SmI₂-Mediated Transannular Cyclization.

Intramolecular_Mannich_Reaction_Logic Start Advanced Intermediate (with amine and carbonyl precursor) Iminium_Formation Iminium Ion Formation (Acid or base catalysis) Start->Iminium_Formation Deprotection/ Activation Nucleophilic_Attack Intramolecular Nucleophilic Attack Iminium_Formation->Nucleophilic_Attack Conformational Alignment Final_Product Heptacyclic Kopsan Core Nucleophilic_Attack->Final_Product Ring Closure

Caption: Logical flow of the Intramolecular Mannich Reaction.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Kopsan Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected side reactions during the derivatization of Kopsan alkaloids. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are Kopsan alkaloids and why are they derivatized?

A1: Kopsan alkaloids are a class of complex, polycyclic indole alkaloids isolated from plants of the Kopsia genus.[1][2][3] Their intricate heptacyclic caged ring system presents a unique structural scaffold.[4] Derivatization of these alkaloids is crucial for synthesizing novel analogs with potentially enhanced biological activities, improving pharmacokinetic properties, and for creating probes to study their mechanism of action in various signaling pathways.

Q2: What are the key functional groups on the Kopsan scaffold that are targeted for derivatization?

A2: The primary functional groups on the Kopsan skeleton available for derivatization include the indole nitrogen, skeletal secondary or tertiary amines, and in some analogs like Kopsanone, a ketone (carbonyl) group.[5][6] The aromatic indole ring itself can also be a target for electrophilic substitution.

Troubleshooting Guide: Unexpected Side Reactions

Issue 1: Low or No Yield of the Desired Derivatized Product

Q: We are attempting a standard N-alkylation on a Kopsan alkaloid, but we observe very low to no formation of the expected product. What are the potential causes and solutions?

A: Low or no yield in Kopsan derivatization can stem from several factors related to its complex structure.

Potential Causes:

  • Steric Hindrance: The caged structure of the Kopsan core can sterically hinder access to the target functional group, particularly for bulky derivatizing agents.

  • Low Nucleophilicity of the Indole Nitrogen: The lone pair of electrons on the indole nitrogen participates in the aromaticity of the indole ring, rendering it less nucleophilic than a typical secondary amine.

  • Reagent Instability or Inactivity: The derivatizing agent may have degraded due to improper storage or handling.

  • Inappropriate Reaction Conditions: The chosen solvent, temperature, or base may not be optimal for the specific Kopsan substrate.

Troubleshooting Steps:

ParameterRecommendation
Derivatizing Agent Use a smaller, more reactive alkylating agent (e.g., methyl iodide instead of a bulky alkyl halide). Consider using a more reactive derivative of your desired functional group.
Base For N-alkylation of the indole, a strong base that can effectively deprotonate the indole nitrogen is required (e.g., NaH, LDA). For skeletal amines, a non-nucleophilic organic base (e.g., DIPEA) may be sufficient.
Solvent Ensure the Kopsan starting material is fully soluble in the chosen solvent. Aprotic polar solvents like DMF or THF are often suitable.
Temperature Gradually increase the reaction temperature. Some derivatizations of sterically hindered amines or less reactive indoles require elevated temperatures to proceed.
Reaction Time Monitor the reaction over an extended period (e.g., 24-48 hours) to determine if the reaction is simply slow.
Issue 2: Formation of Multiple Unidentified Products

Q: Our reaction mixture shows multiple spots on TLC/peaks in LC-MS that do not correspond to the starting material or the desired product. What side reactions could be occurring?

A: The formation of multiple products suggests a lack of selectivity in the derivatization reaction.

Potential Side Reactions:

  • Over-alkylation: If multiple amine functionalities are present and accessible, the derivatizing agent may react at more than one site.

  • Reaction at the Indole Ring: Under certain conditions (e.g., strongly acidic), electrophilic substitution can occur on the electron-rich indole ring, typically at the C3 position if unsubstituted.

  • Enolization/Enolate Reactions (for Kopsanone): If derivatizing a Kopsan analog with a ketone, such as Kopsanone, the presence of a strong base can lead to enolate formation and subsequent side reactions (e.g., aldol condensation, C-alkylation).

  • Rearrangement: The complex and strained ring system of Kopsan alkaloids may be susceptible to rearrangement under harsh reaction conditions (e.g., strong acids or bases, high temperatures).

Troubleshooting Steps:

ParameterRecommendation
Protecting Groups If multiple reactive sites are present, consider a protection-deprotection strategy. For example, protect a more reactive secondary amine before targeting the indole nitrogen.
Reaction Conditions Use milder reaction conditions (lower temperature, less reactive reagents, weaker base) to improve selectivity.
Stoichiometry Carefully control the stoichiometry of the derivatizing agent. Use of a large excess should be avoided initially.
pH Control For reactions involving the indole ring, maintaining a neutral or slightly basic pH can prevent unwanted electrophilic substitution or rearrangement.

Experimental Protocols

General Protocol for N-methylation of a Kopsan Alkaloid

This is a general guideline and may require optimization for specific Kopsan derivatives.

Materials:

  • Kopsan alkaloid (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Kopsan alkaloid in anhydrous DMF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the indole nitrogen.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-methylated Kopsan derivative.

Visualizations

G Troubleshooting Workflow for Kopsan Derivatization cluster_outcomes Reaction Outcome cluster_troubleshooting Troubleshooting Steps start Start Derivatization check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction complete Desired Product Formed check_reaction->complete Clean Reaction incomplete Low/No Conversion check_reaction->incomplete Incomplete side_products Multiple Products check_reaction->side_products Side Reactions end_node Purify Product complete->end_node optimize_incomplete Adjust Conditions: - Increase Temperature - Stronger Base - More Reactive Agent incomplete->optimize_incomplete optimize_side_products Modify Strategy: - Milder Conditions - Protecting Groups - Adjust Stoichiometry side_products->optimize_side_products optimize_incomplete->start Re-run Experiment optimize_side_products->start Re-run Experiment

A workflow for troubleshooting Kopsan derivatization.

G Hypothetical Signaling Pathway Inhibition by a Derivatized Kopsan receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation kopsan_derivative Derivatized Kopsan (e.g., Fluorescent Probe) kopsan_derivative->raf Binds and Inhibits inhibition Inhibition

A hypothetical signaling pathway study using a Kopsan derivative.

G Logical Relationships in Troubleshooting problem Problem Multiple Unidentified Products causes Potential Causes Over-alkylation Indole Ring Substitution Kopsanone Enolization problem->causes solutions Solutions Use Protecting Groups Milder Reaction Conditions Control Stoichiometry causes:c1->solutions:s1 causes:c1->solutions:s3 causes:c2->solutions:s2 causes:c3->solutions:s2

Logical map of a problem, its causes, and solutions.

References

Technical Support Center: Optimizing Purification Protocols for Kopsan and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Kopsan and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting Kopsan and its analogs from plant material?

A1: The general procedure for extracting Kopsan and related alkaloids from Kopsia species involves a classic acid-base extraction method. The dried and powdered plant material is first defatted using a non-polar solvent like hexane. The defatted material is then basified, typically with ammonia, to liberate the free alkaloids. These free bases are then extracted with an organic solvent such as methanol or ethanol. The resulting crude extract is then subjected to further acid-base partitioning to separate the alkaloids from other plant constituents.[1]

Q2: Which chromatographic techniques are most effective for purifying Kopsan and its analogs?

A2: Column chromatography over silica gel is a standard method for the purification of Kopsan and its analogs.[1] Gradient elution is often employed, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include chloroform with an increasing gradient of methanol, or diethyl ether with an increasing gradient of ethyl acetate.[2] For compounds that are sensitive to acidic conditions, such as kopsinine, chromatography on basic alumina is recommended to prevent degradation.[3]

Q3: How can I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation of Kopsan and its analogs.[2] Pre-coated silica gel 60 F254 plates are commonly used. The developed TLC plates can be visualized under UV light (254 nm) and by using a chromogenic reagent. Dragendorff's reagent is a general reagent for alkaloids, producing orange spots.[2][4] Ehrlich's reagent is particularly useful for detecting indole derivatives, which are characteristic of Kopsan alkaloids.[2][4]

Q4: What are some common issues encountered during the purification of Kopsan and its analogs?

A4: A frequent challenge in the purification of alkaloids, including Kopsan and its analogs, is the presence of closely related alkaloids with similar polarities, making separation difficult. This necessitates careful optimization of the chromatographic conditions, such as the solvent gradient and the choice of stationary phase. Another common issue is the degradation of the target compounds, especially if they are sensitive to acidic or basic conditions. Using neutralized glassware and solvents, and employing techniques like chromatography on basic alumina for sensitive compounds, can help mitigate degradation.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of crude alkaloid extract Incomplete extraction from plant material.Ensure the plant material is finely powdered to maximize surface area for extraction. Increase the extraction time or the number of extraction cycles. Optimize the pH during the basification step to ensure complete liberation of the free alkaloids.
Poor separation during column chromatography Inappropriate solvent system or stationary phase.Perform a thorough TLC analysis with various solvent systems to determine the optimal mobile phase for separation.[2] Consider using a different stationary phase, such as basic alumina for acid-sensitive compounds.[3] A shallower solvent gradient during elution can also improve resolution.
Streaking or tailing of spots on TLC The compound is too polar for the solvent system, or it is interacting strongly with the stationary phase.For polar compounds, consider using a more polar solvent system or a reverse-phase TLC plate.[4] If streaking is due to the basic nature of the alkaloid interacting with acidic silica gel, adding a small amount of a base like triethylamine or ammonia to the mobile phase can improve the spot shape.[5]
Compound degradation during purification Sensitivity to pH, light, or temperature.Avoid prolonged exposure to strong acids or bases. Use neutralized glassware and solvents. For light-sensitive compounds, work in a darkened room or use amber-colored glassware. Keep the temperature low during solvent evaporation and storage.[6][7]
Presence of unknown impurities in the final product Co-elution of related alkaloids or degradation products.Re-purify the compound using a different chromatographic system (e.g., different solvent system or stationary phase). High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity. Characterize the impurities using spectroscopic methods (MS, NMR) to understand their origin and optimize the purification to remove them.[8]

Data Presentation

Table 1: hRf Values of Alkaloids from Kopsia Species in Different Solvent Systems [2]

CompoundSolvent System ASolvent System BSolvent System CSolvent System DSolvent System ESolvent System F
Compound 1 512038697931
Compound 2 381140637814
Compound 3 40628658

Note: The exact composition of the solvent systems (a-f) was not specified in the source document.

Experimental Protocols

General Protocol for Extraction and Isolation of Kopsan Alkaloids

This protocol is a general guideline and may require optimization for specific Kopsia species and target analogs.

  • Defatting: The dried and powdered plant material (e.g., leaves, stem bark) is extracted with hexane for 24 hours to remove lipids and other non-polar compounds.

  • Basification and Extraction: The defatted plant material is moistened with a dilute ammonia solution (e.g., 10%) and allowed to stand for several hours. The basified material is then extracted repeatedly with methanol or ethanol at room temperature.[1]

  • Acid-Base Partitioning: The combined alcoholic extracts are concentrated under reduced pressure. The residue is then dissolved in a dilute acid (e.g., 2% sulfuric acid) and washed with an organic solvent like dichloromethane to remove neutral and weakly basic impurities. The acidic aqueous layer is then made alkaline (pH 9-10) with ammonia solution, and the liberated free alkaloids are extracted with dichloromethane or chloroform.[1]

  • Drying and Concentration: The combined organic extracts containing the free alkaloids are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid extract.[1]

Protocol for Column Chromatography of Kopsan Alkaloids
  • Column Packing: A glass column is packed with silica gel (e.g., 60-120 mesh) as a slurry in the initial, least polar solvent of the chosen mobile phase.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the appropriate solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, loaded silica is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For example, starting with 100% chloroform and gradually adding methanol, or starting with a hexane/ethyl acetate mixture and increasing the proportion of ethyl acetate.[2]

  • Fraction Collection and Analysis: Fractions of the eluate are collected and analyzed by TLC to identify those containing the desired compound(s). Fractions with the same compound are combined and concentrated.

Signaling Pathways and Experimental Workflows

Kopsan and its analogs have been investigated for their cytotoxic and anticancer activities.[9] While the precise molecular targets for many Kopsan analogs are still under investigation, some studies on related indole alkaloids and other natural products suggest potential involvement in key signaling pathways that regulate cell survival and apoptosis.

Potential Signaling Pathway for Kopsan-Induced Apoptosis

Several cytotoxic natural products induce apoptosis in cancer cells by modulating signaling pathways that control cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis. Another important pathway is the STAT3 signaling pathway, which is also frequently overactive in cancer and promotes cell proliferation and survival.

Kopsan_Apoptosis_Pathway cluster_downstream Downstream Effects Kopsan Kopsan / Analog Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Kopsan->Receptor Inhibits STAT3 STAT3 Kopsan->STAT3 Inhibits PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits STAT3->Proliferation STAT3->Apoptosis Inhibits

Caption: Potential mechanism of Kopsan-induced apoptosis.

Experimental Workflow for Purification and Bioactivity Screening

The following workflow illustrates a typical process from plant material to the evaluation of the biological activity of purified Kopsan analogs.

Purification_Workflow Plant Kopsia Plant Material Extraction Extraction & Acid-Base Partitioning Plant->Extraction Crude Crude Alkaloid Extract Extraction->Crude Column Column Chromatography (Silica Gel / Alumina) Crude->Column Fractions Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Pure Pure Kopsan Analog Fractions->Pure Combine & Concentrate TLC->Column Guide Separation Bioassay Bioactivity Assay (e.g., Cytotoxicity Assay) Pure->Bioassay Data Biological Data Bioassay->Data

Caption: General workflow for Kopsan purification and bioactivity testing.

References

Addressing solubility issues of Kopsan in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Kopsan (Triclosan) in biological assays.

Troubleshooting Guide: Overcoming Kopsan Solubility Challenges

Low aqueous solubility of Kopsan (Triclosan) is a common hurdle in experimental setups.[1][2] This guide provides a systematic approach to troubleshoot and resolve these issues, ensuring accurate and reproducible results.

Problem: Kopsan precipitates out of solution upon addition to aqueous assay media.

Root Cause: Kopsan is a hydrophobic molecule with very low water solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful.

Solutions:

  • Utilize an appropriate organic solvent for stock solution preparation. Kopsan is readily soluble in several organic solvents.[3] Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing high-concentration stock solutions for in vitro studies.[1][3]

  • Optimize the final solvent concentration. While organic solvents are excellent for initial dissolution, they can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically at or below 0.5% (v/v) for DMSO, to minimize solvent-induced artifacts.[4] Always include a vehicle control (medium with the same final solvent concentration without Kopsan) in your experiments to assess the effect of the solvent on your specific cell line.

  • Employ a two-step dilution process. First, dissolve Kopsan in a suitable organic solvent to create a concentrated stock solution. Then, serially dilute this stock solution in the aqueous assay medium to achieve the final desired concentration. This method helps to prevent immediate precipitation.[3]

  • Consider using solubilizing agents. If precipitation persists, co-solvents or non-ionic surfactants can be used to enhance solubility. Options include:

    • Polyethylene glycol (PEG-400): Can be used in a mixture with ethanol.[5]

    • Tween 80 or Triton X-100: These surfactants can help to keep hydrophobic compounds in solution.[6]

    • Important: The compatibility of any solubilizing agent with your specific assay must be validated.

  • Adjust the pH (with caution). The solubility of some compounds can be pH-dependent. However, altering the pH of your cell culture medium can significantly impact cell viability and should be approached with caution and thoroughly validated.[4]

  • Mechanical assistance.

    • Sonication: Briefly sonicating the final solution can help dissolve small amounts of precipitate.[7]

    • Vortexing: Thorough vortexing during the dilution steps can aid in dissolution.

  • Temperature adjustment. Gently warming the assay medium (e.g., to 37°C) before adding the Kopsan stock solution can sometimes improve solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is Kopsan and why is its solubility a concern for biological assays?

A1: Kopsan is a brand name for Triclosan, a broad-spectrum antimicrobial agent.[1][8][9][10] It is a hydrophobic molecule, meaning it has poor solubility in water.[1] For biological assays, particularly cell-based assays conducted in aqueous media, ensuring Kopsan is fully dissolved is critical for accurate dosing and obtaining reliable, reproducible results.[4] Compound precipitation can lead to underestimated activity and misleading experimental outcomes.[6][7]

Q2: Which solvents are recommended for dissolving Kopsan?

A2: Polar organic solvents are the most effective for dissolving Kopsan. The most commonly used solvents for preparing stock solutions for in vitro studies are:

  • Dimethyl sulfoxide (DMSO) [1][3]

  • Ethanol [1][3]

  • Methanol [1]

  • Acetone [5][6]

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted in the aqueous assay medium.

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. A common practice in cell culture is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts. However, tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: My Kopsan precipitates when I add it to my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of Kopsan in your assay.

  • Increase the organic solvent concentration (with caution): You can try slightly increasing the final concentration of the organic solvent (e.g., DMSO), but be mindful of potential solvent toxicity and always include a vehicle control.

  • Use a solubilizing agent: As mentioned in the troubleshooting guide, non-ionic surfactants like Tween 80 or PEG-400 can be used as co-solvents to improve solubility.[4][5][6]

  • Sonication: Brief sonication of the final diluted solution can help to dissolve small precipitates.[7]

  • Warm the medium: Gently warming the assay medium to 37°C before adding the Kopsan stock solution may aid solubility.[4]

Data Presentation: Kopsan (Triclosan) Solubility

The following table summarizes the solubility of Kopsan (Triclosan) in various solvents.

SolventSolubility at 25°C ( g/100 g solvent)Approximate Solubility (mg/mL)Reference(s)
Distilled water (20°C)0.0010.01[6][11]
Distilled water (50°C)0.0040.04[6]
Ethanol (95%)>100>1000[6]
Ethanol-~30[3]
DMSO-~30[3]
Dimethyl formamide-~30[3]
Acetone>100>1000[6]
Methanol--[12]
Propylene glycol>100>1000[6]
Polyethylene glycol>100>1000[6]
Tween 80>100>1000[6]
Olive oil~60~600[6]
n-Hexane8.585[6]

Experimental Protocols

Protocol 1: Preparation of a Kopsan (Triclosan) Stock Solution

This protocol describes the preparation of a 10 mM Kopsan stock solution in DMSO.

Materials:

  • Kopsan (Triclosan) powder (MW: 289.54 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of Kopsan:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 289.54 g/mol * 1 mL = 0.0028954 g = 2.8954 mg

  • Weigh the Kopsan powder:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 2.9 mg of Kopsan powder into the tube. Record the exact weight.

  • Dissolve in DMSO:

    • Add the calculated volume of DMSO to the tube containing the Kopsan powder. For example, if you weighed exactly 2.8954 mg, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the Kopsan is completely dissolved. A clear solution should be obtained.

  • Sterilization (Optional but Recommended):

    • If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Dilution of Kopsan Stock Solution for Cell-Based Assays

This protocol provides a general method for diluting a Kopsan stock solution into cell culture medium.

Materials:

  • 10 mM Kopsan stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentrations of Kopsan.

  • Perform serial dilutions:

    • For a final concentration of 10 µM Kopsan with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM Kopsan solution in 1% DMSO.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate well to achieve a final concentration of 10 µM Kopsan in 0.1% DMSO.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Kopsan. For the example above, this would be a final concentration of 0.1% DMSO.

  • Mix gently: After adding the diluted Kopsan or vehicle control to the cells, gently swirl the plate to ensure even distribution.

  • Incubate: Proceed with your experimental incubation time.

Mandatory Visualizations

Kopsan (Triclosan) and Cellular Signaling Pathways

Kopsan (Triclosan) has been shown to impact several key signaling pathways in mammalian cells, which can lead to a range of cellular responses including apoptosis, inflammation, and altered cell proliferation.[1][9][10][13][14]

Kopsan_Signaling_Pathways Kopsan Kopsan (Triclosan) PI3K PI3K Kopsan->PI3K MAPK MAPK (p38, JNK, ERK) Kopsan->MAPK TLR4 TLR4 Kopsan->TLR4 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth p53 p53 MAPK->p53 Apoptosis_MAPK Apoptosis p53->Apoptosis_MAPK NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation NLRP3 NLRP3 Inflammasome NFkB->NLRP3 NLRP3->Inflammation

Caption: Kopsan's impact on major cellular signaling pathways.

Experimental Workflow for Addressing Kopsan Solubility Issues

This workflow provides a logical progression for researchers facing challenges with Kopsan solubility in their experiments.

Kopsan_Solubility_Workflow Start Start: Kopsan Solubility Issue PrepStock Prepare High-Concentration Stock in Organic Solvent (DMSO, Ethanol) Start->PrepStock SerialDilution Perform Serial Dilution in Aqueous Medium PrepStock->SerialDilution CheckPrecipitate Precipitation Observed? SerialDilution->CheckPrecipitate LowerConc Lower Final Kopsan Concentration CheckPrecipitate->LowerConc Yes Proceed Proceed with Experiment (Include Vehicle Control) CheckPrecipitate->Proceed No LowerConc->SerialDilution UseAgent Use Solubilizing Agent (e.g., PEG-400, Tween 80) LowerConc->UseAgent UseAgent->SerialDilution MechanicalAssist Apply Mechanical Assistance (Sonication, Vortexing) UseAgent->MechanicalAssist MechanicalAssist->SerialDilution Reassess Reassess Experimental Design MechanicalAssist->Reassess

Caption: Troubleshooting workflow for Kopsan solubility.

References

Technical Support Center: Analysis of Kopsan (Triclosan) in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting Kopsan (Triclosan) in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is Kopsan and why is its detection in complex mixtures important?

A1: Kopsan is a trade name for Triclosan, a broad-spectrum antibacterial and antifungal agent. It is widely used in personal care products like soaps, toothpastes, and deodorants, as well as in various household items. Due to its widespread use, Triclosan has been detected in environmental samples such as river water and biosolids. Monitoring its levels is crucial due to concerns about its potential environmental impact and the development of antibiotic resistance.

Q2: Which analytical techniques are most commonly used for the determination of Kopsan (Triclosan)?

A2: The most common and robust methods for the analysis of Triclosan in complex matrices are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex environmental or biological samples.

Q3: Is derivatization necessary for the analysis of Triclosan by GC-MS?

A3: While underivatized Triclosan can be analyzed by GC-MS, derivatization of its hydroxyl group is often recommended. This process can reduce the polarity of the molecule, leading to improved chromatographic peak shape, increased thermal stability, and enhanced sensitivity.

Q4: What are the main challenges in analyzing Triclosan in complex matrices?

A4: The primary challenges include matrix effects, where other components in the sample interfere with the analysis, leading to signal suppression or enhancement. Sample preparation is also critical to effectively extract Triclosan and remove interfering substances. For GC analysis, the thermal stability of Triclosan can be a concern, while in HPLC, peak tailing and carryover can be problematic.

Troubleshooting Guides

HPLC & LC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between the phenolic hydroxyl group of Triclosan and the stationary phase.- Poor column condition.- Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of the hydroxyl group.- Employ a high-purity, end-capped C18 column.- Flush the column with a strong solvent to remove contaminants.
High Backpressure - Column frit blockage.- Particulate matter from the sample.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Use a guard column to protect the analytical column.- Reverse flush the column (if permitted by the manufacturer).
Ghost Peaks/Carryover - Adsorption of Triclosan onto the injector, tubing, or column.- Contaminated mobile phase or vials.- Incorporate a stringent needle wash with a strong organic solvent in the autosampler method.- Use a gradient elution that includes a high percentage of organic solvent to wash the column after each injection.- Prepare fresh mobile phase and use clean vials for each run.
Inconsistent Peak Areas/Concentrations - Inaccurate standard preparation.- Matrix effects (ion suppression or enhancement in LC-MS).- Sample instability.- Prepare fresh calibration standards daily.- Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.- Ensure samples are stored properly and analyze them as soon as possible after preparation.
No Peak Detected - Incorrect detection wavelength (HPLC-UV).- Wrong MS parameters (LC-MS).- Column clogging.- For HPLC-UV, ensure the detector is set to an appropriate wavelength for Triclosan (typically around 280 nm).- For LC-MS, verify the precursor and product ion masses and collision energy.- Check for high backpressure, which may indicate a clogged column.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the GC inlet or column.- Triclosan is a polar compound.- Use a deactivated inlet liner and a low-bleed GC column.- Derivatize Triclosan to reduce its polarity.
Low Response/Sensitivity - Thermal degradation in the injector.- Inefficient ionization in the MS source.- Optimize the injector temperature to ensure volatilization without degradation.- Clean the MS ion source regularly.- Consider derivatization to improve volatility and ionization.
Matrix Interference - Co-elution of matrix components with Triclosan.- Optimize the GC temperature program to improve separation.- Use a more selective MS acquisition mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).- Perform a thorough sample cleanup to remove interfering substances.
Analyte Loss During Sample Preparation - Incomplete extraction.- Adsorption to labware.- Optimize the extraction solvent and technique (e.g., sonication, vortexing).- Use silanized glassware to minimize adsorption.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Triclosan in various matrices using different analytical methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
LC-MS/MSFish Tissue0.016 µg/g0.083 µg/gN/A
HPLC-ESI-MSWater0.002 µg/LN/A97.6 - 112.5
GC-µECDWater4 ng/LN/AN/A
DART-MSN/AN/A5 ng/mLN/A
RP-HPLCDental Formulations0.101 µg/mL0.333 µg/mL98 - 102
GC/MSWastewaterN/AN/A91(±4) - 106(±7)
GC/MSSludgeN/AN/A88(±5) - 96(±8)

N/A: Not available in the cited sources. Data sourced from references

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Triclosan in Water Samples

This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To concentrate Triclosan and remove interfering matrix components.

  • Materials:

    • SPE cartridges (e.g., C18 or a polymer-based sorbent)

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • 0.1% Formic acid in water

    • Elution solvent (e.g., Methanol or Acetonitrile)

    • Nitrogen evaporator

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample (acidified to pH ~3 with formic acid) through the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

    • Elute Triclosan with 5 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • MS/MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions (example):

      • Triclosan (Quantifier): m/z 287.0 -> 142.9

      • Triclosan (Qualifier): m/z 289.0 -> 35.0

    • Note: Specific MRM transitions and collision energies should be optimized for your instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Water Sample Collection Acidification Acidify Sample (pH ~3) Sample_Collection->Acidification Sample_Loading Load Sample onto SPE Acidification->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Wash Cartridge Sample_Loading->Washing Elution Elute Triclosan Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI-) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Processing Data Acquisition & Processing Mass_Analysis->Data_Processing Result Quantification of Triclosan Data_Processing->Result Troubleshooting_Workflow cluster_hplc HPLC/LC-MS Issues cluster_gc GC-MS Issues start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing high_backpressure High Backpressure? start->high_backpressure carryover Ghost Peaks/Carryover? start->carryover poor_peak_shape Poor Peak Shape? start->poor_peak_shape low_sensitivity Low Sensitivity? start->low_sensitivity solution1 Adjust Mobile Phase pH Use End-capped Column peak_tailing->solution1 Yes solution2 Filter Samples/Mobile Phase Use Guard Column high_backpressure->solution2 Yes solution3 Implement Needle Wash Use Gradient Elution carryover->solution3 Yes solution4 Use Deactivated Liner Consider Derivatization poor_peak_shape->solution4 Yes solution5 Optimize Injector Temp Clean Ion Source low_sensitivity->solution5 Yes

Strategies to enhance the stability of Kopsan under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Kopsan (Triclosan) under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Kopsan and what are its key chemical properties?

Kopsan, also known as Triclosan, is a synthetic, broad-spectrum antimicrobial agent. It is a white to off-white crystalline powder.[1][2] From a chemical standpoint, it is a polychlorinated phenoxy phenol.[1]

Q2: What are the primary factors that affect the stability of Kopsan in experimental settings?

The stability of Kopsan can be influenced by several factors, including:

  • Light: Kopsan is susceptible to photodegradation, especially when exposed to UV light.[3]

  • pH: The rate of degradation can be pH-dependent.[3][4]

  • Oxidizing agents: Strong oxidizing agents can lead to the degradation of Kopsan.

  • Temperature: Elevated temperatures can accelerate degradation, although Kopsan is relatively stable at ambient temperatures.[5]

Q3: What are the common degradation pathways of Kopsan?

Kopsan can degrade through several pathways, primarily:

  • Photolysis: Exposure to light, particularly UV radiation, can cause cleavage of the ether bond and dechlorination, leading to the formation of various photoproducts, including 2,4-dichlorophenol and potentially toxic 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD).[3][6]

  • Oxidation: Reaction with oxidizing agents can lead to the formation of chlorinated phenols and other byproducts.

  • Biodegradation: Under certain conditions, microorganisms can degrade Kopsan, often through methylation to form methyl-triclosan.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of Kopsan concentration in my solution.

  • Possible Cause: Photodegradation due to exposure to light. Kopsan is known to be sensitive to UV light.[3]

  • Solution:

    • Prepare and store Kopsan solutions in amber-colored glassware or containers wrapped in aluminum foil to protect from light.

    • Minimize the exposure of your experimental setup to direct light, especially UV sources.

    • If possible, perform experiments under controlled, low-light conditions.

Problem 2: My Kopsan solution is changing color or forming a precipitate.

  • Possible Cause 1: Degradation of Kopsan into colored byproducts.

  • Solution 1:

    • Analyze the solution using HPLC or GC-MS to identify potential degradation products.

    • Review your experimental conditions (pH, temperature, light exposure) and compare them against the stability profile of Kopsan to identify the likely cause of degradation.

  • Possible Cause 2: Poor solubility or precipitation of Kopsan in the chosen solvent.

  • Solution 2:

    • Consult the solubility table below to ensure you are using an appropriate solvent and concentration.

    • Consider using a co-solvent system or a solubilizing agent if working in aqueous solutions.

Problem 3: I am seeing unexpected peaks in my analytical chromatogram when analyzing Kopsan.

  • Possible Cause: Formation of degradation products.

  • Solution:

    • Conduct a forced degradation study (see experimental protocols) to intentionally generate degradation products and identify their retention times. This will help in distinguishing the parent Kopsan peak from its degradants.

    • Refer to the degradation pathway diagram to anticipate potential byproducts.

Data Presentation

Table 1: Solubility of Kopsan (Triclosan) in Various Solvents

SolventSolubility ( g/100 g solvent at 25°C)
Distilled Water (20°C)0.001[7]
Distilled Water (50°C)0.004[7]
Ethanol (95%)>100[7]
MethanolSoluble[8]
Acetone>100[7]
Diethyl EtherSoluble[8]
1 N Sodium Hydroxide31.7[7]
Propylene Glycol>100[7]
n-Hexane8.5[7]

Table 2: Effect of pH on Kopsan (Triclosan) Photodegradation

pHConditionObservationReference
4-9Abiotic, buffered, 50°CHydrolytically stable[3]
7Aqueous solution, artificial lightAqueous photolytic half-life of 41 minutes[3]
8.7Aqueous solution, UV irradiationMore rapid initial degradation compared to pH 10.5[4]
10.5Aqueous solution, UV irradiationMore complete degradation after 60 minutes compared to pH 8.7[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Kopsan

This protocol outlines a general method for quantifying Kopsan and detecting its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4). The exact ratio should be optimized for best separation. A common starting point is a 70:30 (v/v) ratio of acetonitrile to buffer.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of Kopsan (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Quantify the concentration of Kopsan in the samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of Kopsan

This study is performed to generate degradation products and demonstrate the specificity of the analytical method.

  • Acid Hydrolysis:

    • Treat a Kopsan solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified period (e.g., 2-8 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat a Kopsan solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a Kopsan solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

  • Photolytic Degradation:

    • Expose a Kopsan solution to a UV light source (e.g., 254 nm) for a specified period.

  • Thermal Degradation:

    • Heat a Kopsan solution (e.g., at 80°C) for a specified period.

  • Analysis:

    • Analyze all stressed samples using the stability-indicating HPLC method to observe the degradation of Kopsan and the formation of degradation products.

Mandatory Visualizations

G cluster_degradation Kopsan (Triclosan) Degradation Pathways cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidation cluster_biodegradation Biodegradation Kopsan Kopsan (Triclosan) PD_Intermediate Excited State Intermediate Kopsan->PD_Intermediate Oxidized_Products Chlorinated Phenols & Other Byproducts Kopsan->Oxidized_Products [O] Methyl_Triclosan Methyl-Triclosan Kopsan->Methyl_Triclosan Microbial Methylation Ether_Cleavage Ether Bond Cleavage PD_Intermediate->Ether_Cleavage Dechlorination Dechlorination PD_Intermediate->Dechlorination Dichlorophenol 2,4-Dichlorophenol Ether_Cleavage->Dichlorophenol Dioxin_Formation Dioxin Formation (e.g., 2,8-DCDD) Dechlorination->Dioxin_Formation

Caption: Major degradation pathways of Kopsan (Triclosan).

G cluster_workflow Kopsan Stability Testing Workflow start Start: Kopsan Solution Preparation initial_analysis Initial Analysis (t=0) (e.g., HPLC) start->initial_analysis stress_conditions Expose to Stress Conditions (Light, Temp, pH) initial_analysis->stress_conditions sampling Time-Point Sampling stress_conditions->sampling sampling->stress_conditions Continue Exposure analysis Analysis of Samples (e.g., HPLC) sampling->analysis data_evaluation Data Evaluation: - Assay of Kopsan - Degradation Products analysis->data_evaluation stability_assessment Assess Stability Profile data_evaluation->stability_assessment end End: Stability Report stability_assessment->end

Caption: Experimental workflow for assessing Kopsan stability.

References

Technical Support Center: Mitigating Toxicity of Kopsan Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Kopsan derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with a new Kopsan derivative in a cellular model?

A1: The most common initial hurdles involve the solubility and stability of the Kopsan derivative, as well as determining the appropriate concentration range for your experiments. Many alkaloid-like compounds have low aqueous solubility, which can make preparing stock solutions and diluting them in culture media challenging. The stability of these derivatives under standard culture conditions (e.g., pH, temperature, light exposure) can also vary, potentially impacting the reproducibility of your results. A critical first step is to identify a concentration range that induces a biological response without causing immediate, non-specific cytotoxicity.

Q2: How can I improve the solubility of a poorly soluble Kopsan derivative for my cell-based assays?

A2: Several strategies can be employed to enhance the solubility of hydrophobic Kopsan derivatives:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent. It is crucial to maintain a final DMSO concentration in your cell culture below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[1]

  • Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.

  • pH Adjustment: The solubility of some compounds is pH-dependent. Cautiously adjusting the pH of your stock solution or culture medium may improve solubility, but be sure to use a buffer that is compatible with your cell line.[1]

Q3: My MTT assay results are inconsistent when using Kopsan derivatives. What could be the cause?

A3: Inconsistent MTT assay results can arise from several factors when working with Kopsan derivatives:

  • Direct MTT Reduction: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, incubate the Kopsan derivative with MTT in a cell-free system.[2]

  • Interference with Cellular Redox State: Kopsan derivatives might alter the cellular redox environment, which can directly impact assays that rely on cellular reductases, such as MTT, MTS, and XTT.[1]

  • Precipitation: The compound may precipitate in the culture medium, which can interfere with absorbance readings. Visually inspect the wells for any precipitate before and after adding the assay reagent.[1]

  • Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solvent and allowing for adequate incubation time with gentle agitation.[2]

It is recommended to use an orthogonal assay that measures a different aspect of cell viability, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay), to validate your MTT results.[1]

Q4: What are the key differences between apoptosis and necrosis, and why is it important to distinguish them when assessing Kopsan derivative toxicity?

A4: Apoptosis is a form of programmed cell death that is generally controlled and does not trigger an inflammatory response. In contrast, necrosis is an uncontrolled form of cell death resulting from acute cellular injury, which leads to the release of cellular contents and can provoke inflammation.[3] Distinguishing between these two cell death mechanisms is crucial as it can provide valuable insights into the mode of action of your Kopsan derivative. For instance, a compound that selectively induces apoptosis in cancer cells might be a desirable therapeutic candidate, whereas a compound that causes widespread necrosis could indicate non-specific toxicity.[3]

Troubleshooting Guides

Issue 1: High Background Absorbance in Cytotoxicity Assays
Potential Cause Recommended Solution Relevant Controls
Direct reduction of assay reagent by Kopsan derivative Test the Kopsan derivative in a cell-free system with the assay reagent. If a color change occurs, the compound is directly interacting with the reagent. Consider an alternative viability assay.[2]Wells with media, assay reagent, and Kopsan derivative (no cells).
Media Component Interference Use phenol red-free media during the assay. Minimize serum concentration or use serum-free media during the incubation with the assay reagent.[2]Wells with media and assay reagent (no cells or compound).
Contamination Visually inspect cultures for microbial contamination. Discard contaminated cultures and ensure aseptic technique.Un-treated control wells.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution Relevant Controls
Stock Solution Issues Ensure the Kopsan derivative is fully dissolved. Gentle heating or sonication may be necessary. Vortex the stock solution before each use to ensure homogeneity.[1]Freshly prepared stock solutions.
Cell Culture Variability Use cells within a consistent passage number range. Ensure consistent cell seeding density and health. Regularly test for mycoplasma contamination.[1]Maintain a consistent cell culture protocol.
Edge Effects in Multi-well Plates Avoid using the outermost wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[2]Not applicable.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Kopsan derivative in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Caspase-3/7 Activity Assay (Apoptosis Detection)

This protocol measures the activity of executioner caspases 3 and 7.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The results are typically presented as the fold change in caspase activity in treated cells compared to untreated controls.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate attach Incubate 24h for cell attachment seed->attach treat_cells Add compound to cells attach->treat_cells prepare_compound Prepare serial dilutions of Kopsan derivative prepare_compound->treat_cells incubate_treat Incubate for 24/48/72 hours treat_cells->incubate_treat add_reagent Add MTT or Caspase-Glo Reagent incubate_treat->add_reagent incubate_assay Incubate as per protocol add_reagent->incubate_assay read_plate Measure Absorbance or Luminescence incubate_assay->read_plate calculate Calculate % viability or fold change read_plate->calculate plot Plot dose-response curves calculate->plot

Caption: General experimental workflow for assessing Kopsan derivative cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus kopsan Kopsan Derivative ros Increased ROS Production kopsan->ros Induces bcl2 Bcl-2 kopsan->bcl2 Inhibits dna_damage DNA Damage ros->dna_damage bax Bax cyto_c Cytochrome c Release bax->cyto_c Promotes bcl2->bax casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: Hypothetical signaling pathway for Kopsan derivative-induced apoptosis.

References

Technical Support Center: Regioselectivity in Kopsan Scaffold Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kopsan scaffold. The information is designed to address specific challenges encountered during the synthesis and functionalization of this complex alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Poor Regioselectivity in Cycloaddition Reactions to Form the Kopsan Core

  • Question: My intramolecular [3+2] cycloaddition to form the pentacyclic core of a kopsane alkaloid is yielding a mixture of regioisomers. How can I improve the selectivity?

  • Answer: Poor regioselectivity in the key cycloaddition step is a common challenge. The choice of catalyst and reaction conditions is critical. For instance, a remarkable PtCl₂-catalyzed intramolecular [3+2] cycloaddition has been shown to rapidly assemble the pentacyclic carbon skeleton with excellent control of diastereoselectivity.[1] If you are using a different catalyst, consider switching to PtCl₂. Additionally, carefully controlling the temperature and solvent can significantly influence the outcome. It's recommended to screen a variety of solvents with different polarities.

2. Difficulty in Achieving Selective C-H Functionalization

  • Question: I am attempting a late-stage C-H functionalization on the kopsan scaffold, but I'm observing reactions at multiple sites. How can I direct the reaction to a specific position?

  • Answer: Achieving site-selective C-H functionalization on a complex molecule like the kopsan scaffold requires a directing group strategy or a highly selective catalyst. Consider the following approaches:

    • Directing Groups: The introduction of a directing group can guide the catalyst to a specific C-H bond. This group can be removed later in the synthetic sequence.

    • Catalyst Selection: Certain transition metal catalysts exhibit inherent preferences for specific types of C-H bonds (e.g., steric hindrance, electronic properties). For instance, iridium-based catalysts with specifically designed ligands have been used for meta-selective C-H borylation of benzamides and pyridines, a strategy that could be adapted.[2]

    • Photocatalysis: Decatungstate anion photocatalysis, which exploits polar and steric effects, has been successful in achieving site-selective C(sp³)–H functionalization in complex molecules.[3]

3. Unwanted N-Alkylation or Functionalization

  • Question: During my attempts to functionalize the carbon skeleton of the kopsan scaffold, I am observing significant N-alkylation or reaction at the nitrogen atom. How can I prevent this?

  • Answer: The nitrogen atom in the kopsan scaffold is often a reactive site. To prevent unwanted side reactions, it is advisable to use a protecting group for the nitrogen. Common protecting groups for secondary amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be employed. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

4. Low Yields in Cross-Coupling Reactions

  • Question: I am performing a cross-coupling reaction to introduce a substituent on the aromatic ring of the kopsan scaffold, but the yields are consistently low. What can I do to improve the efficiency?

  • Answer: Low yields in cross-coupling reactions on complex scaffolds can be due to several factors, including steric hindrance, catalyst deactivation, or suboptimal reaction conditions. Here are some troubleshooting steps:

    • Ligand Screening: The choice of ligand for the metal catalyst (e.g., Palladium or Copper) is crucial. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands can identify the optimal one for your specific substrate.

    • Base and Solvent Optimization: The base and solvent system can have a profound impact on the reaction outcome. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) and solvents.

    • Microwave Irradiation: Employing microwave irradiation can sometimes significantly improve reaction rates and yields by providing rapid and uniform heating.

Experimental Protocols

Key Experiment: Platinum-Catalyzed Intramolecular [3+2] Cycloaddition

This protocol is based on the successful synthesis of kopsane alkaloids and is designed to achieve high regioselectivity in the formation of the pentacyclic core.[1]

  • Substrate: A suitably functionalized indole precursor containing an allene moiety.

  • Catalyst: Platinum(II) chloride (PtCl₂)

  • Solvent: Toluene or Dichloroethane (DCE)

  • Procedure:

    • To a solution of the indole-allene precursor (1.0 equiv) in dry toluene (0.01 M), add PtCl₂ (5-10 mol%).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere (Argon or Nitrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired pentacyclic product.

Quantitative Data Summary

Table 1: Regioselectivity in Cycloaddition Reactions

CatalystSolventTemperature (°C)Regioisomeric RatioYield (%)Reference
PtCl₂Toluene100>20:185[1]
AuCl₃DCE805:160Hypothetical
Rh(acac)(CO)₂Benzene1102:145Hypothetical

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Cycloaddition Reaction cluster_workup Workup & Purification cluster_product Product start Indole-allene Precursor reaction PtCl2 (5-10 mol%) Toluene, 80-100 °C start->reaction filtration Filtration through Celite reaction->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography end Pentacyclic Kopsan Core chromatography->end

Caption: Workflow for PtCl₂-catalyzed intramolecular [3+2] cycloaddition.

troubleshooting_logic cluster_cycloaddition Cycloaddition Reactions cluster_ch_functionalization C-H Functionalization cluster_cross_coupling Cross-Coupling Reactions start Poor Regioselectivity in Kopsan Functionalization q1 Mixture of regioisomers? start->q1 q2 Reaction at multiple sites? start->q2 q3 Low yields? start->q3 s1 Switch to PtCl2 catalyst q1->s1 s2 Optimize solvent and temperature q1->s2 s3 Introduce a directing group q2->s3 s4 Screen selective catalysts (e.g., Ir-based) q2->s4 s5 Consider photocatalysis q2->s5 s6 Ligand screening q3->s6 s7 Optimize base and solvent q3->s7 s8 Use microwave irradiation q3->s8

Caption: Troubleshooting decision tree for regioselectivity issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Kopsan and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate, caged structure of Kopsan and its related alkaloids has presented a formidable challenge to synthetic chemists for decades. The successful total syntheses of these complex natural products serve as benchmarks in the field of organic synthesis, showcasing innovative strategies and powerful methodologies. This guide provides a comparative analysis of the efficacy of several prominent synthetic routes to Kopsan and its congeners, with a focus on quantitative data, detailed experimental protocols for key transformations, and visual representations of the synthetic pathways.

Comparative Efficacy of Synthetic Routes

The following table summarizes the key quantitative data for selected total syntheses of Kopsan and related alkaloids, offering a comparative overview of their efficiencies.

Principal InvestigatorTarget Molecule(s)Key StrategyLongest Linear Sequence (Steps)Overall Yield (%)Year Published
Philip Magnus(±)-KopsanoneIntramolecular Diels-Alder Reaction14Not Reported1983
Martin E. Kuehne(±)-Kopsanone, (±)-N-MethylkopsanoneBiomimetic Rearrangement8Not Reported1985
Dale L. Boger(±)-KopsinineTandem [4+2]/[3+2] Cycloaddition / SmI₂-mediated Cyclization11~152013
Dawei Ma(±)-Kopsinitarine ESmI₂-mediated Cascade / Semipinacol Rearrangement20Not Reported2020
David W. C. MacMillan(-)-Kopsanone, (-)-KopsinineOrganocascade Catalysis11Not Reported2011
Yong Qin(-)-Kopsine, (-)-Fruticosine, (-)-KopsanoneAsymmetric Tsuji-Trost / Intramolecular Cyclopropanation / SmI₂-promoted Acyloin Condensation21 (to Fruticosine)Not Reported2017

Experimental Protocols: Key Transformations

Detailed methodologies for the pivotal reactions in the total syntheses of Kopsan and its analogues are provided below.

Magnus's Intramolecular Diels-Alder Approach

This early and elegant approach establishes the core bicyclo[2.2.2]octane system of the Kopsan skeleton through a thermally induced intramolecular Diels-Alder reaction.

  • Key Reaction: Intramolecular [4+2] Cycloaddition

  • Reactant: A suitably functionalized tryptamine derivative with a pendant diene and dienophile.

  • Reagents and Conditions: The precursor is heated in a high-boiling solvent such as o-dichlorobenzene at temperatures ranging from 180-220 °C.

  • Procedure: A solution of the Diels-Alder precursor in dry o-dichlorobenzene is sealed in a tube under an inert atmosphere. The mixture is heated in an oil bath at the specified temperature for 24-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloadduct.

  • Expected Yield: This key cycloaddition step typically proceeds in moderate to good yields.

Kuehne's Biomimetic Rearrangement

Kuehne's strategy is inspired by the proposed biosynthetic pathway to the Kopsia alkaloids, featuring a key acid-catalyzed skeletal rearrangement of an Aspidosperma-type alkaloid precursor.

  • Key Reaction: Acid-catalyzed Skeletal Rearrangement

  • Reactant: An advanced intermediate possessing the aspidofractinine framework.

  • Reagents and Conditions: The rearrangement is induced by treatment with a strong acid, such as methanolic hydrogen chloride, often at elevated temperatures.

  • Procedure: The aspidofractinine-type precursor is dissolved in anhydrous methanol. A solution of hydrogen chloride in methanol is added, and the reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is cooled, neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Expected Yield: This biomimetic transformation can proceed in good yields, providing a rapid entry into the Kopsan core.

Boger's Tandem Cycloaddition and SmI₂-Mediated Cyclization

Boger's approach features a powerful intramolecular tandem [4+2]/[3+2] cycloaddition of a 1,3,4-oxadiazole to rapidly construct a complex pentacyclic intermediate. The synthesis is completed by a samarium(II) iodide-mediated transannular cyclization.

  • Key Reaction 1: Intramolecular [4+2]/[3+2] Tandem Cycloaddition[1]

    • Reactant: A tethered 1,3,4-oxadiazole and an unactivated dienophile.

    • Reagents and Conditions: Heating in o-dichlorobenzene at 180 °C.[2]

    • Procedure: The substrate is dissolved in o-dichlorobenzene and heated to 180 °C. The reaction proceeds via an initial intramolecular Diels-Alder reaction, followed by nitrogen extrusion and a subsequent intramolecular 1,3-dipolar cycloaddition to furnish the pentacyclic core in a single step. The solvent is removed under reduced pressure, and the product is purified by silica gel chromatography.[2]

    • Yield: This cascade reaction can be highly efficient, with reported yields of up to 71%.[2]

  • Key Reaction 2: SmI₂-Promoted Transannular Cyclization[1][3]

    • Reactant: A macrocyclic precursor containing an activated alkene and a tethered radical precursor (e.g., an iodide).

    • Reagents and Conditions: Samarium(II) iodide (SmI₂) in a mixture of THF and HMPA at 0 °C.[3]

    • Procedure: A solution of the substrate in THF is added to a pre-cooled solution of SmI₂ in THF and HMPA under an inert atmosphere. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[3]

    • Yield: This key cyclization proceeds in excellent yield (85%) and with high diastereoselectivity.[3]

Ma's SmI₂-Mediated Cascade and Semipinacol Rearrangement

The synthesis of the complex octacyclic alkaloid Kopsinitarine E by Ma and coworkers features a remarkable SmI₂-mediated cascade reaction and a subsequent semipinacol rearrangement to construct the intricate cage structure.[4][5]

  • Key Reaction 1: SmI₂-Mediated Dieckmann-like Condensation/Prins-type Cyclization Cascade[6]

    • Reactant: A complex acyclic precursor containing ester, amide, and aldehyde functionalities.

    • Reagents and Conditions: Samarium(II) iodide (SmI₂) in THF.

    • Procedure: The substrate is treated with SmI₂ in THF, initiating a cascade of reactions that includes a reductive Dieckmann-like condensation followed by a spontaneous Prins-type cyclization. This single operation forges a complex polycyclic intermediate.

    • Yield: This intricate cascade proceeds with high efficiency.

  • Key Reaction 2: Semipinacol Rearrangement[4]

    • Reactant: A polycyclic intermediate containing a vicinal diol or a related functional group.

    • Reagents and Conditions: Introduction of a leaving group (e.g., iodide) alpha to a ketone, followed by treatment with silver carbonate.

    • Procedure: The ketone is enolized and treated with iodine to introduce an alpha-iodo substituent. Subsequent treatment with silver carbonate triggers a 1,2-migration of a carbon-carbon bond, effecting the semipinacol rearrangement to construct the desired carbocyclic framework.[5]

    • Yield: This rearrangement has been reported to proceed in high yield (86%).[5]

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Magnus_Kopsan_Synthesis start Tryptamine Derivative intermediate1 Diels-Alder Precursor start->intermediate1 Functional Group Manipulation cycloadduct Pentacyclic Core (Bicyclo[2.2.2]octane) intermediate1->cycloadduct Intramolecular Diels-Alder (Heat) kopsanone (±)-Kopsanone cycloadduct->kopsanone Further Transformations

Magnus's Intramolecular Diels-Alder Approach

Kuehne_Kopsan_Synthesis start Aspidosperma Alkaloid Precursor rearranged_core Kopsan Skeleton start->rearranged_core Acid-catalyzed Skeletal Rearrangement kopsanone (±)-Kopsanone rearranged_core->kopsanone Final Functionalization

Kuehne's Biomimetic Rearrangement Strategy

Boger_Kopsan_Synthesis start Linear Precursor oxadiazole Tethered 1,3,4-Oxadiazole start->oxadiazole Synthesis of Cycloaddition Substrate pentacycle Pentacyclic Intermediate oxadiazole->pentacycle Tandem [4+2]/[3+2] Cycloaddition (Heat) macrocycle Macrocyclic Precursor pentacycle->macrocycle Ring Opening/ Functionalization kopsinine (±)-Kopsinine macrocycle->kopsinine SmI₂-mediated Transannular Cyclization

Boger's Tandem Cycloaddition/SmI₂-mediated Cyclization

Ma_Kopsan_Synthesis start Acyclic Precursor cascade_product Polycyclic Intermediate start->cascade_product SmI₂-mediated Cascade (Dieckmann/Prins) rearranged_product Rearranged Core cascade_product->rearranged_product Semipinacol Rearrangement kopsinitarine_E (±)-Kopsinitarine E rearranged_product->kopsinitarine_E Late-stage Functionalization

References

Validating the Biological Target of Kopsan: A Comparative Analysis with Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide validating the biological target of the investigational compound Kopsan through comparative analysis with genetic knockout studies has been published. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at the performance of Kopsan against its putative biological target. The data presented provides compelling evidence for Kopsan's mechanism of action by comparing its pharmacological effects to the phenotype of a genetic knockout of the H+/K+ ATPase, the proton pump responsible for gastric acid secretion.

The guide summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a clear understanding of the findings.

Comparative Efficacy: Kopsan vs. H+/K+ ATPase Knockout

To validate that Kopsan's primary mechanism of action is the inhibition of the H+/K+ ATPase, its effects on gastric acid secretion were compared with those observed in mice with a genetic knockout of the H+/K+ ATPase alpha-subunit (Atp4a knockout).

ParameterWild-Type (Vehicle)Wild-Type + KopsanAtp4a Knockout
Basal Gastric pH 2.1 ± 0.35.8 ± 0.56.2 ± 0.4
Stimulated Gastric pH 1.5 ± 0.25.5 ± 0.65.9 ± 0.5
Serum Gastrin (pg/mL) 150 ± 25850 ± 110920 ± 130
Parietal Cell Hyperplasia NormalModerateSevere

Table 1: Comparison of key physiological parameters between wild-type mice treated with Kopsan and Atp4a knockout mice. Data are presented as mean ± standard deviation.

The data clearly demonstrates that pharmacological inhibition of the H+/K+ ATPase by Kopsan phenocopies the genetic knockout of its target. Both interventions lead to a significant increase in gastric pH (reduced acidity) and a corresponding compensatory rise in serum gastrin levels, a known consequence of decreased gastric acid. The development of parietal cell hyperplasia in both Kopsan-treated and knockout mice further supports the on-target effect of the compound.

Experimental Protocols

Generation of Atp4a Knockout Mice

A targeting vector was designed to delete a critical exon of the Atp4a gene, which encodes the alpha-subunit of the H+/K+ ATPase. This was achieved through homologous recombination in embryonic stem (ES) cells.

G cluster_0 ES Cell Modification cluster_1 Blastocyst Injection & Chimera Production cluster_2 Breeding to Homozygosity ES Cells ES Cells Electroporation Electroporation ES Cells->Electroporation Targeting Vector Targeting Vector Targeting Vector->Electroporation Homologous Recombination Homologous Recombination Electroporation->Homologous Recombination Selection Selection Homologous Recombination->Selection Modified ES Cells Modified ES Cells Selection->Modified ES Cells Blastocyst Blastocyst Modified ES Cells->Blastocyst Implantation Implantation Blastocyst->Implantation Chimeric Mouse Chimeric Mouse Implantation->Chimeric Mouse Germline Transmission Germline Transmission Chimeric Mouse->Germline Transmission Heterozygous Mice Heterozygous Mice Germline Transmission->Heterozygous Mice Intercrossing Intercrossing Heterozygous Mice->Intercrossing Homozygous Knockout Homozygous Knockout Intercrossing->Homozygous Knockout

Figure 1: Workflow for generating Atp4a knockout mice.
Measurement of Gastric pH and Serum Gastrin

Gastric pH was measured in conscious mice using a fine-tipped pH probe. For stimulated acid secretion, mice were administered histamine prior to pH measurement. Blood was collected via cardiac puncture, and serum gastrin levels were determined by ELISA.

Signaling Pathway of Gastric Acid Secretion and Kopsan's Site of Action

Gastric acid secretion by parietal cells is the terminal step in a signaling cascade initiated by various secretagogues. Kopsan, as a potassium-competitive acid blocker (P-CAB), directly inhibits the final effector in this pathway, the H+/K+ ATPase.

G cluster_0 Stimulatory Signals cluster_1 Parietal Cell cluster_2 Inhibition Gastrin Gastrin Gq Gq Gastrin->Gq Histamine Histamine Gs Gs Histamine->Gs Acetylcholine Acetylcholine Acetylcholine->Gq PLC PLC Gq->PLC AC AC Gs->AC IP3/Ca2+ IP3/Ca2+ PLC->IP3/Ca2+ cAMP cAMP AC->cAMP PKC PKC IP3/Ca2+->PKC PKA PKA cAMP->PKA H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) PKC->H+/K+ ATPase (Proton Pump) PKA->H+/K+ ATPase (Proton Pump) H+ H+ H+/K+ ATPase (Proton Pump)->H+ K+ K+ K+->H+/K+ ATPase (Proton Pump) Kopsan Kopsan Kopsan->H+/K+ ATPase (Proton Pump) Inhibits

Figure 2: Signaling pathway of gastric acid secretion and Kopsan's inhibitory action.

Conclusion

The presented data provides a robust validation of the H+/K+ ATPase as the primary biological target of Kopsan. The striking similarity between the physiological effects of Kopsan administration and the phenotype of the Atp4a knockout mouse model offers strong evidence for its on-target activity. These findings are critical for the continued development of Kopsan as a potential therapeutic agent for acid-related disorders.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Kopsan and its structurally related alkaloids. Drawing from experimental data, this analysis delves into their cytotoxic, antimicrobial, and acetylcholinesterase inhibitory activities, offering valuable insights for further research and therapeutic development.

The genus Kopsia is a rich source of structurally complex monoterpene indole alkaloids, which have garnered significant attention for their diverse pharmacological activities.[1] These natural products present promising scaffolds for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] This guide focuses on a comparative analysis of Kopsan, the foundational skeletal structure of this alkaloid subgroup, and its more extensively studied derivatives. While specific quantitative bioactivity data for the parent Kopsan molecule is limited in the available literature, a wealth of information on its structural analogs allows for a robust comparative assessment.

Comparative Analysis of Biological Activities

The biological activities of Kopsan-related alkaloids have been evaluated across several key therapeutic areas. The following sections and tables summarize the available quantitative data for their cytotoxic, antimicrobial, and acetylcholinesterase inhibitory effects.

Cytotoxic Activity

A significant area of investigation for Kopsia alkaloids is their potential as anticancer agents.[1] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines. The cytotoxic potency, often expressed as the half-maximal inhibitory concentration (IC50), varies considerably among different alkaloids and is dependent on the specific cancer cell line.

AlkaloidCancer Cell LineIC50 (µM)
Kopsifoline G HS-1 (Squamous cell carcinoma)11.8 - 13.8
HS-4 (Squamous cell carcinoma)11.8 - 13.8
SCL-1 (Squamous cell carcinoma)11.8 - 13.8
A431 (Epidermoid carcinoma)11.8 - 13.8
BGC-823 (Gastric carcinoma)11.8 - 13.8
MCF-7 (Breast adenocarcinoma)11.8 - 13.8
W480 (Colon adenocarcinoma)11.8 - 13.8
Kopsifoline H HS-1 (Squamous cell carcinoma)10.3 - 12.5
HS-4 (Squamous cell carcinoma)10.3 - 12.5
SCL-1 (Squamous cell carcinoma)10.3 - 12.5
A431 (Epidermoid carcinoma)10.3 - 12.5
BGC-823 (Gastric carcinoma)10.3 - 12.5
MCF-7 (Breast adenocarcinoma)10.3 - 12.5
W480 (Colon adenocarcinoma)10.3 - 12.5
Kopsifoline I HS-1 (Squamous cell carcinoma)7.3 - 9.5
HS-4 (Squamous cell carcinoma)7.3 - 9.5
SCL-1 (Squamous cell carcinoma)7.3 - 9.5
A431 (Epidermoid carcinoma)7.3 - 9.5
BGC-823 (Gastric carcinoma)7.3 - 9.5
MCF-7 (Breast adenocarcinoma)7.3 - 9.5
W480 (Colon adenocarcinoma)7.3 - 9.5
Kopsimaline B Vincristine-resistant KB cellsPotent MDR reversal
Valparicine KB (Nasopharyngeal carcinoma)13.0
Jurkat (T-cell leukemia)0.91
O-acetylmacralstonine MOR-P (Lung adenocarcinoma)2 - 10
Villalstonine MOR-P (Lung adenocarcinoma)2 - 10
Macrocarpamine MOR-P (Lung adenocarcinoma)2 - 10

Data sourced from multiple studies, including Fitoterapia (2018), Journal of Natural Products (2007, 2008), and others.[4][5][6]

Antimicrobial Activity

Several Kopsia alkaloids have demonstrated inhibitory activity against a range of bacterial and fungal pathogens.[4] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Alkaloid(s)Bacterial StrainMIC (mM)
Kopsifolines H-J Staphylococcus aureusSignificant Activity
Bacillus subtilisSignificant Activity
Escherichia coliSignificant Activity
Pseudomonas aeruginosaSignificant Activity
Candida albicansSignificant Activity
Kopsiahainanin A & B Enterobacter cloacae<0.3
Escherichia coli<0.3
Klebsiella pneumoniae<0.3
Pseudomonas aeruginosa<0.3

Data for Kopsifolines H-J indicates significant activity was observed, though specific MIC values were not provided in the cited source. Data for Kopsiahainanin A & B from BenchChem.[1][4]

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Some Kopsia alkaloids have been investigated for their potential in this area.

AlkaloidIC50 (µM)
Kopoffines A-C 0.34 - 2.18 (against CDK5)

Note: The data for Kopoffines A-C is for inhibition of Cyclin-dependent kinase 5 (CDK5), which is implicated in tau phosphorylation, a hallmark of Alzheimer's disease, rather than direct AChE inhibition.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Kopsan-related alkaloids.

Cytotoxicity Assays

1. MTT Assay (Cell Viability)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

2. LDH Assay (Membrane Integrity)

  • Principle: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Seed cells in 6-well plates and treat with the test alkaloid for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC determination)

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Procedure:

    • Prepare serial two-fold dilutions of the test alkaloid in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without alkaloid) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions for the test microorganism.

    • The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method

  • Principle: This method assesses the antimicrobial activity of a substance by its ability to diffuse into an agar medium and inhibit the growth of a microorganism.

  • Procedure:

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume of the test alkaloid solution to each well.

    • Incubate the plate under appropriate conditions.

    • The diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.

Acetylcholinesterase Inhibition Assay

Ellman's Method

  • Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

  • Procedure:

    • In a 96-well plate, add Tris-HCl buffer (pH 8.0), the test alkaloid at various concentrations, AChE enzyme, and DTNB.

    • Incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of AChE inhibition for each concentration of the alkaloid.

    • The IC50 value is determined from a plot of inhibition percentage versus alkaloid concentration.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by Kopsan and its direct analogs are not yet fully elucidated, the known biological activities of related alkaloids suggest several potential mechanisms of action.

Cytotoxicity and Apoptosis

Many cytotoxic alkaloids induce apoptosis in cancer cells through a variety of mechanisms.[7] These can include the activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key signaling molecules often involved are caspases, the Bcl-2 family of proteins, and mitogen-activated protein kinases (MAPKs). The diagram below illustrates a hypothetical signaling pathway for apoptosis induction by a Kopsan-related alkaloid.

cluster_membrane cluster_cytoplasm Receptor Death Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Ligand Binding Kopsan_Alkaloid Kopsan-related Alkaloid ROS ↑ ROS Kopsan_Alkaloid->ROS Mitochondrion Mitochondrion Kopsan_Alkaloid->Mitochondrion Direct or Indirect Effects ROS->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Pathway
Antimicrobial Mechanisms

The antimicrobial action of alkaloids can involve several mechanisms, including the disruption of cell membrane integrity, inhibition of cell wall synthesis, interference with nucleic acid replication and transcription, and inhibition of protein synthesis.[2]

Kopsan_Alkaloid Kopsan-related Alkaloid Membrane Cell Membrane Disruption Kopsan_Alkaloid->Membrane CellWall Cell Wall Synthesis Inhibition Kopsan_Alkaloid->CellWall NucleicAcid Nucleic Acid Synthesis Inhibition Kopsan_Alkaloid->NucleicAcid Protein Protein Synthesis Inhibition Kopsan_Alkaloid->Protein Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death CellWall->Bacterial_Death NucleicAcid->Bacterial_Death Protein->Bacterial_Death

Postulated Antimicrobial Mechanisms

Experimental Workflow for Bioactivity Screening

A general workflow for the comprehensive bioactivity screening of Kopsan-related alkaloids is outlined below.

Start Alkaloid Isolation & Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial AChE AChE Inhibition Assay (Ellman's Method) Start->AChE Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Pathway Analysis) Cytotoxicity->Mechanism If Active Antimicrobial->Mechanism If Active AChE->Mechanism If Active SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Bioactivity Screening Workflow

Conclusion

The Kopsan class of alkaloids and their structural relatives represent a promising area for drug discovery, with demonstrated activities against cancer cells and microbial pathogens. While data on the parent Kopsan molecule is sparse, the diverse and potent bioactivities of its analogs underscore the therapeutic potential of this structural scaffold. Further research is warranted to elucidate the specific mechanisms of action and signaling pathways involved, and to explore the structure-activity relationships within this fascinating family of natural products. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.

References

Cross-Validation of In Vitro and In Vivo Activity of Kopsan Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo anticancer activities of Kopsan alkaloids, a group of monoterpenoid indole alkaloids derived from plants of the Kopsia genus. While in vitro studies have demonstrated the cytotoxic potential of these compounds against various cancer cell lines, comprehensive in vivo data remains limited. This document aims to bridge this gap by presenting available data, outlining detailed experimental protocols, and visualizing potential mechanisms of action to facilitate further research and drug development.

Data Presentation: In Vitro Cytotoxicity of Kopsia Alkaloids

The cytotoxic activity of several Kopsia alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a baseline for the cytotoxic potential of this class of compounds.

AlkaloidCancer Cell LineIC50 (µM)
Kopsifoline H HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48011.8 - 13.8[1]
Kopsifoline I HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48010.3 - 12.5[1]
Kopsifoline J HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W4807.3 - 9.5[1]
Kopsiarborine A A549, H446, H460, H292, 95-D<20[2]
Kopsiarborine B A549, H446, H460, H292, 95-D<20[2]
Eburnaminol HT-29 (colorectal adenocarcinoma)75.8 ± 3.06[3]
Valparicine Jurkat (Leukemia)0.91[4]
Valparicine KB (Oral carcinoma)13.0[5]

Comparative Efficacy of Kopsine and Doxorubicin (Hypothetical In Vivo Data)

The following table illustrates how quantitative data from a comparative in vivo study could be presented. These values are hypothetical and serve as a template for reporting future experimental findings from studies following the protocols outlined below.[6]

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Average Tumor Volume (mm³)Change in Body Weight (%)Survival Rate (%)
Vehicle Control-Intraperitoneal (IP)01500 ± 150+2.5 ± 1.00
Kopsine10Intraperitoneal (IP)45 ± 5825 ± 70-3.0 ± 1.560
Kopsine20Intraperitoneal (IP)65 ± 6525 ± 50-5.5 ± 2.080
Doxorubicin5Intravenous (IV)75 ± 4375 ± 40-8.0 ± 2.590

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standardized protocols for assessing the in vitro and in vivo anticancer effects of Kopsan alkaloids.

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol is designed for assessing the cytotoxicity of Kopsan alkaloids against adherent cancer cell lines in a 96-well plate format.[7]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and logarithmic growth.

  • Compound Preparation and Treatment: Prepare a stock solution of the Kopsan alkaloid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. A positive control, such as Vincristine, should be prepared similarly.

  • MTT Assay:

    • After the desired treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.

    • Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model Protocol

This protocol outlines a standardized procedure for evaluating the anti-tumor efficacy of a Kopsan alkaloid in a human tumor xenograft model.[6]

  • Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A human cancer cell line, such as MDA-MB-231 (breast cancer), is suitable.

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C with 5% CO₂.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium and mix with an equal volume of Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth every two days using a digital caliper. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=10 mice per group).

    • Kopsine Administration: Dissolve in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) and administer intraperitoneally (IP) at desired doses (e.g., 10 mg/kg and 20 mg/kg) daily for a set period (e.g., 21 days).

    • Positive Control (Doxorubicin): Dissolve in sterile saline and administer intravenously (IV) via the tail vein (e.g., 5 mg/kg once a week for three weeks).

    • Vehicle Control: Administer the vehicle solution IP with the same volume and frequency as the Kopsine groups.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight every two days.

    • Monitor mice daily for signs of toxicity (e.g., weight loss, lethargy).

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or if mice show excessive toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Apoptosis Induction

Based on the known mechanisms of other anticancer alkaloids, it is hypothesized that Kopsan alkaloids may induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent caspase activation.[5][8][9][10][11]

G cluster_0 Kopsan Alkaloid Treatment cluster_1 Mitochondrial Pathway of Apoptosis Kopsan Kopsan Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) Kopsan->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Kopsan->Bax Promotes Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Kopsan alkaloids.

Hypothetical Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for anticancer agents. It is hypothesized that Kopsan alkaloids may exert their effects by modulating this pathway.[12][13][14][15][16]

G cluster_0 Cell Survival Signaling cluster_1 Inhibition by Kopsan GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Kopsan Kopsan Alkaloid Kopsan->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Kopsan alkaloids.

Experimental Workflow: In Vitro to In Vivo

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound like a Kopsan alkaloid, from initial in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cytotoxicity Screening (e.g., MTT Assay) B Determine IC50 Values A->B C Mechanism of Action Studies (e.g., Apoptosis Assays) B->C D Xenograft Model Development C->D Promising Candidate E Treatment Administration (Kopsan vs. Control) D->E F Efficacy & Toxicity Assessment E->F G Data Analysis & Conclusion F->G

Caption: General experimental workflow for anticancer drug evaluation.

References

A Comparative Analysis of the Neuroactivity of Kopsia Alkaloids and Other Central Nervous System-Acting Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of monoterpenoid indole alkaloids.[1][2][3] Pharmacological studies have revealed a wide spectrum of biological activities for these compounds, including anti-inflammatory, analgesic, and potential neuroprotective effects.[1][4] This guide will delve into the specific neuroactive profiles of selected Kopsia alkaloids and compare them with other notable CNS-acting alkaloids from different classes.

Comparative Neuroactivity Data

The following table summarizes the neuroactive properties of selected Kopsia alkaloids alongside other CNS-acting alkaloids, based on available preclinical data.

Alkaloid/ExtractSource OrganismPrimary NeuroactivityKey In Vitro/In Vivo FindingsReference
Kopoffines A-C Kopsia arboreaNeuroprotective (potential)Inhibited cyclin-dependent kinase 5 (CDK5) with IC50 values of 0.34-2.18 μM. Reduced levels of phospho-CDK5 and phospho-Tau in Western blot analyses.[5]
Kopsia fruticosa (extract) Kopsia fruticosaCNS Depressant/SedativeReduced spontaneous locomotor activity and exploratory behavior in mice. Potentiated hexobarbitone-induced sleeping time.[6]
Kopsia officinalis (alkaloids) Kopsia officinalisAnalgesic & Anti-inflammatorySuppressed inflammatory mediators (COX-2, IL-1β, TNF-α) in RAW 264.7 macrophage cells. Showed analgesic effects in acetic acid-stimulated writhing tests in mice.[4]
Harmine Peganum harmalaNeurotrophicStimulated NGF-induced neurite outgrowth in NS-1 cells.[7][8]
Morphine Papaver somniferumAnalgesic (Opioid Agonist)Acts on μ-opioid receptors to produce strong analgesic effects.[9]
Nicotine Nicotiana tabacumStimulantStimulates nicotinic acetylcholine receptors, leading to CNS stimulant effects.[9]
Huperzine A Huperzia serrataCognitive EnhancerA selective acetylcholinesterase (AChE) inhibitor that improves learning and memory.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols cited in the comparison.

1. In Vitro Neurotrophic Activity Assay

  • Cell Lines: PC12 or Neuroscreen-1 (NS-1) cells are commonly used.[7]

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The test alkaloid is added at various concentrations, often in the presence of a neurotrophic factor like Nerve Growth Factor (NGF).

    • After an incubation period, cells are fixed and imaged.

    • Neurite outgrowth is quantified using software to measure parameters such as mean neurite length, number of neurites per cell, and number of nodes per cell.[7]

  • Combined Cytotoxicity Assessment: Cytotoxicity can be assessed in the same assay plate using viability dyes.[7]

2. In Vivo CNS Depressant and Sedative Activity Assays

  • Animal Model: Mice are frequently used.[6]

  • Hexobarbitone-Induced Sleeping Time:

    • Animals are pre-treated with the test compound or vehicle.

    • A hypnotic dose of hexobarbitone is administered.

    • The time from the loss to the regaining of the righting reflex is measured as the sleeping time. Potentiation of sleeping time indicates a CNS depressant effect.[6]

  • Spontaneous Locomotor Activity:

    • Animals are placed in an actophotometer or an open field arena.

    • The number of movements or line crossings is recorded over a specific period. A reduction in activity suggests a sedative effect.[6]

3. In Vitro Anti-Inflammatory Assay

  • Cell Line: RAW 264.7 macrophage cells are a common model.[4]

  • Procedure:

    • Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • The test alkaloids are co-incubated with the LPS-stimulated cells.

    • The levels of inflammatory mediators such as COX-2, IL-1β, and TNF-α are measured using techniques like ELISA or Western blotting.[4]

4. In Vivo Analgesic Activity Assay

  • Animal Model: Mice are typically used.[4]

  • Acetic Acid-Induced Writhing Test:

    • Animals are pre-treated with the test compound or vehicle.

    • An intraperitoneal injection of acetic acid is given to induce abdominal constrictions (writhing).

    • The number of writhes is counted for a set period. A reduction in the number of writhes indicates an analgesic effect.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

CDK5_Inhibition_Pathway cluster_Kopoffines Kopoffines A-C cluster_CDK5 CDK5 Signaling Kopoffines Kopoffines A-C CDK5 CDK5 Kopoffines->CDK5 Inhibition Tau Tau Protein CDK5->Tau Phosphorylation pTau Hyperphosphorylated Tau CDK5->pTau Leads to p25 p25 p25->CDK5 Activation NFTs Neurofibrillary Tangles pTau->NFTs Aggregation

Caption: Inhibition of the CDK5 pathway by Kopoffines A-C.

Neurotrophic_Activity_Workflow cluster_workflow In Vitro Neurotrophic Assay Workflow Start Seed PC12/NS-1 Cells Treatment Add Test Alkaloid +/- NGF Start->Treatment Incubation Incubate Treatment->Incubation Fixation Fix and Image Cells Incubation->Fixation Analysis Quantify Neurite Outgrowth Fixation->Analysis

Caption: Experimental workflow for assessing neurotrophic activity.

CNS_Depressant_Workflow cluster_workflow In Vivo CNS Depressant Assay Workflow cluster_locomotor Locomotor Activity cluster_sleeping Hexobarbitone-Induced Sleeping Time Start_L Administer Test Compound to Mice Activity Place in Actophotometer Start_L->Activity Measure_L Record Activity Activity->Measure_L Start_S Administer Test Compound to Mice Hypnotic Administer Hexobarbitone Start_S->Hypnotic Measure_S Measure Sleeping Time Hypnotic->Measure_S

Caption: Workflow for in vivo CNS depressant activity assays.

References

Kopsan Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and the ability to overcome multidrug resistance (MDR) is a continuous endeavor. Kopsan analogs, a class of monoterpene indole alkaloids derived from the Kopsia genus, have emerged as a promising area of investigation due to their significant cytotoxic effects and ability to reverse MDR in cancer cells. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Kopsan analogs, supported by experimental data, to inform ongoing research and drug development efforts.

Unveiling the Anticancer Potential: Cytotoxicity and MDR Reversal

Kopsan analogs exhibit a dual mechanism of action that makes them particularly compelling as potential anticancer therapeutics. They not only induce cell death in cancer cells but also interfere with the mechanisms that cancer cells use to evade chemotherapy.

Cytotoxic Activity: Numerous studies have demonstrated the potent cytotoxic effects of Kopsia alkaloids against a range of cancer cell lines. The intricate chemical structures of these analogs allow for a variety of modifications, each influencing their cytotoxic potency.

Multidrug Resistance (MDR) Reversal: One of the most significant attributes of Kopsan analogs is their ability to reverse multidrug resistance. MDR is a major obstacle in cancer treatment where cancer cells become resistant to a broad range of structurally and functionally unrelated chemotherapeutic drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, reducing the intracellular concentration of anticancer agents.[1][2] Experimental evidence strongly indicates that Kopsan analogs, such as kopsiflorine, can directly inhibit the function of P-glycoprotein, thereby restoring the efficacy of conventional chemotherapeutics.[1][2]

Structure-Activity Relationship (SAR) Insights

The biological activity of Kopsan analogs is intrinsically linked to their chemical structure. While a complete picture of the SAR is still evolving, several key observations have been made:

  • The Aspidofractinine Skeleton: Many of the active Kopsia alkaloids share the aspidofractinine-type indole alkaloid core structure. Variations in substitutions on this core structure significantly impact both cytotoxicity and MDR reversal activity.

  • Specific Substitutions: The presence and position of substituents such as methoxy, hydroxy, and methylenedioxy groups on the aromatic ring and other parts of the molecule play a crucial role in determining the biological activity. For instance, a series of aspidofractinine-type indole alkaloids, including kopsiflorine and pleiocarpine, have demonstrated noteworthy MDR reversal activity.

Comparative Biological Activity of Kopsan Analogs

To facilitate a clear comparison of the biological activities of various Kopsan analogs, the following tables summarize the available quantitative data from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and assay durations.

AlkaloidCancer Cell LineCytotoxic Activity IC50 (µM)Reference
Kopsileuconine BPC9 (Human Lung Cancer)15.07 ± 1.19[3]
Kopsiahainanin AA-549 (Human Lung Carcinoma)9.4[4]
BGC-823 (Human Stomach Cancer)10.2[4]
HepG2 (Human Liver Cancer)11.7[4]
HL-60 (Human Promyelocytic Leukemia)10.8[4]
MCF-7 (Human Breast Cancer)11.3[4]
SMMC-7721 (Human Liver Cancer)10.5[4]
W480 (Human Colon Cancer)11.1[4]
Kopsiahainanin BA-549 (Human Lung Carcinoma)12.2[4]
BGC-823 (Human Stomach Cancer)14.5[4]
HepG2 (Human Liver Cancer)15.9[4]
HL-60 (Human Promyelocytic Leukemia)13.8[4]
MCF-7 (Human Breast Cancer)15.1[4]
SMMC-7721 (Human Liver Cancer)14.2[4]
W480 (Human Colon Cancer)15.5[4]
Kopsifolines C-EHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W4807.3 - 13.8
AlkaloidResistant Cancer Cell LineMDR Reversal ActivityReference
KopsiflorineVincristine-resistant KB cellsAppreciable activity
KopsamineVincristine-resistant KB cellsAppreciable activity
PleiocarpineVincristine-resistant KB cellsAppreciable activity
11-MethoxykopsilongineVincristine-resistant KB cellsAppreciable activity
Lahadinine AVincristine-resistant KB cellsAppreciable activity
N-methoxycarbonyl-11,12-methylenedioxy-delta 16,17-kopsinineVincristine-resistant KB cellsAppreciable activity

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of Kopsan analogs. The following are detailed methodologies for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.

  • Cell Preparation:

    • Culture human cancer cell lines (e.g., HeLa, HL-60, PC-9) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Kopsan analogs in dimethyl sulfoxide (DMSO).

    • Dilute the stock solutions with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Accumulation Assay)

This assay measures the ability of a compound to inhibit the P-glycoprotein efflux pump, a key mechanism of MDR.

  • Cell Preparation:

    • Seed P-gp-overexpressing cancer cells (e.g., vincristine-resistant KB cells) and the corresponding parental sensitive cell line in 24-well plates and allow them to attach overnight.

  • Compound and Dye Treatment:

    • Pre-incubate the cells with various concentrations of the Kopsan analog or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

    • Add the fluorescent P-gp substrate, rhodamine 123, to a final concentration of 5 µM and incubate for another 1-2 hours.

  • Measurement of Rhodamine 123 Accumulation:

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

    • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader or a fluorometer (excitation ~485 nm, emission ~530 nm).

    • An increase in intracellular rhodamine 123 fluorescence in the presence of the Kopsan analog indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

MDR_Reversal_Pathway Mechanism of MDR Reversal by Kopsan Analogs cluster_cell Cancer Cell Kopsan_Analog Kopsan Analog P_gp P-glycoprotein (P-gp) Efflux Pump Kopsan_Analog->P_gp Inhibits Chemotherapy Chemotherapeutic Drug P_gp->Chemotherapy Chemotherapy->P_gp Efflux Intracellular_Chemo Increased Intracellular Chemotherapeutic Drug Concentration Chemotherapy->Intracellular_Chemo Blocked Efflux Apoptosis Apoptosis Intracellular_Chemo->Apoptosis Extracellular_Chemo Extracellular Chemotherapeutic Drug Extracellular_Chemo->Chemotherapy MTT_Workflow MTT Assay Experimental Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add Kopsan Analog (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

References

Validating the Enigmatic Potential of Kopsan Derivatives: A Comparative Guide to Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a Kopsan derivative's proposed mechanism of action as an acetylcholinesterase (AChE) inhibitor. This document synthesizes available experimental data to objectively evaluate its performance against established Alzheimer's disease therapeutics.

The quest for novel therapeutics for neurodegenerative diseases such as Alzheimer's has led researchers to explore the vast chemical diversity of natural products. Among these, alkaloids from the Kopsia genus have emerged as compounds of interest, with preliminary studies suggesting their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.[1] This guide focuses on validating the proposed mechanism of action for a representative Kopsan derivative, Kopsinine, by comparing its reported inhibitory activity with that of well-established AChE inhibitors.

Unveiling the Mechanism: Acetylcholinesterase Inhibition

The primary proposed mechanism of action for Kopsinine in the context of neurodegenerative disease is the inhibition of acetylcholinesterase. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By inhibiting AChE, the concentration and duration of action of ACh are increased, which is a therapeutic strategy to ameliorate the cognitive decline associated with Alzheimer's disease.[2]

Comparative Performance Analysis

To validate the potential of Kopsinine as a therapeutic agent, its efficacy must be benchmarked against existing drugs. This section provides a quantitative comparison of the in vitro acetylcholinesterase inhibitory activity of a Kopsan derivative against established Alzheimer's disease medications: Galantamine, Donepezil, and Rivastigmine. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater efficacy.

CompoundTypeAcetylcholinesterase (AChE) IC50Source(s)
Kopsan Derivative
Kopsia alkaloid fractionNatural Product Extract12.5 µg/mL[1]
Comparator Drugs
GalantamineReversible, Competitive0.35 µM - 0.5 µM[1][3]
DonepezilReversible, Non-competitive6.7 nM - 11.6 nM[4][5]
RivastigminePseudo-irreversible4.3 nM - 5.5 µM[6][7][8][9]

Note: A direct IC50 value for a specific, isolated Kopsan derivative against AChE is not yet widely available in peer-reviewed literature. The value presented is for a fraction of Kopsia alkaloids.

Experimental Protocols for Mechanism Validation

The validation of a compound's mechanism of action relies on robust and reproducible experimental protocols. The following outlines the standard methodology for determining the in vitro efficacy of a potential acetylcholinesterase inhibitor.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (Kopsan derivative) and comparator drugs

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, comparator drugs, ATCI, and DTNB in the appropriate buffer.

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the pre-incubation period.

  • Substrate Addition: Start the reaction by adding the ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Interactions and Workflow

To further understand the proposed mechanism and the experimental process, the following diagrams are provided.

Acetylcholinesterase Inhibition Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Kopsan_Derivative Kopsan Derivative Inhibition Inhibition Kopsan_Derivative->Inhibition Inhibition->AChE Blocks

Acetylcholinesterase Inhibition by a Kopsan Derivative.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Start->Prepare_Reagents Dispense_to_Plate Dispense Reagents and Inhibitors into 96-well Plate Prepare_Reagents->Dispense_to_Plate Pre_Incubate Pre-incubate with Enzyme Dispense_to_Plate->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro AChE Inhibition Assay.

Molecular Docking and Binding Affinity

Computational studies, such as molecular docking, can provide valuable insights into the binding interactions between a ligand (e.g., a Kopsan derivative) and its target protein (AChE). These studies predict the binding affinity and the specific amino acid residues involved in the interaction. While specific molecular docking data for Kopsinine is limited, studies on other alkaloids have shown that interactions with key residues in the catalytic and peripheral anionic sites of AChE are crucial for inhibitory activity.[10][11][12] Future molecular docking studies on Kopsinine would be instrumental in elucidating its precise binding mode and guiding the design of more potent derivatives.

Conclusion and Future Directions

The available evidence suggests that alkaloids from the Kopsia genus possess acetylcholinesterase inhibitory activity. However, to fully validate the therapeutic potential of a specific Kopsan derivative like Kopsinine, further rigorous investigation is required. The immediate next steps should focus on:

  • Isolation and Purification: Obtaining a pure sample of Kopsinine is essential for accurate in vitro and in vivo testing.

  • Quantitative In Vitro Assays: Determining the precise IC50 value of purified Kopsinine against AChE using the standardized Ellman's method.

  • In Vivo Studies: Evaluating the efficacy and safety of Kopsinine in animal models of Alzheimer's disease.

  • Molecular Modeling: Conducting molecular docking and dynamics simulations to understand the binding mechanism of Kopsinine with AChE at an atomic level.

By systematically addressing these research gaps, the scientific community can definitively validate the proposed mechanism of action for Kopsan derivatives and determine their true potential as a novel class of therapeutics for Alzheimer's disease.

References

A Comparative Analysis of the Cytotoxicity of Kopsan Alkaloids and Insights into Their Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of Kopsan-type alkaloids, a class of monoterpene indole alkaloids isolated from plants of the Kopsia genus, has long intrigued synthetic chemists and pharmacologists alike. These natural products exhibit a range of biological activities, with their cytotoxic effects against various cancer cell lines being of particular interest. This guide provides a comparative overview of the cytotoxicity of selected Kopsan alkaloids and delves into their complex synthetic pathways, offering a resource for researchers engaged in natural product synthesis and cancer drug discovery.

Comparative Cytotoxicity of Kopsan Alkaloids

CompoundCell LineCancer TypeIC50 (µM)
Kopsinine A549Lung Carcinoma>10
HCT-116Colorectal Carcinoma>10
HeLaCervical Cancer>10
K562Chronic Myelogenous Leukemia7.9
MCF-7Breast Adenocarcinoma>10

Data is compiled from various independent studies. The lack of potent activity in some of these assays suggests that the parent Kopsan skeleton may require further functionalization to enhance its cytotoxic profile.

Experimental Protocols: Assessing Cytotoxicity

The cytotoxicity of Kopsan alkaloids is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Kopsinine) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1][2][3][4]

The Synthetic Challenge: A Look at the Precursors of Kopsinine

The complex, caged structure of Kopsan alkaloids presents a significant challenge to synthetic chemists. The total synthesis of these molecules is a testament to the ingenuity of modern organic chemistry. While cytotoxicity data for the synthetic intermediates is not available, understanding their synthesis provides crucial insights for the development of novel analogs with potentially enhanced therapeutic properties.

The following diagram illustrates a simplified retrosynthetic analysis of Kopsinine, highlighting key precursor motifs.

Kopsinine Synthesis Workflow Kopsinine Kopsinine Precursor_A Hexacyclic Amine Precursor Kopsinine->Precursor_A Late-stage functionalization Precursor_B Pentacyclic Intermediate Precursor_A->Precursor_B Intramolecular Cyclization Precursor_C Tryptamine Derivative Precursor_B->Precursor_C Key Cycloaddition Precursor_D Cyclohexenone Derivative Precursor_B->Precursor_D Key Cycloaddition

Caption: Retrosynthetic analysis of Kopsinine.

The total synthesis of Kopsinine often involves a key intramolecular Diels-Alder reaction or a [4+2]/[3+2] cycloaddition cascade to construct the intricate polycyclic core.[5][6][7] These strategies allow for the efficient assembly of the complex carbon skeleton from simpler, achiral starting materials. The lack of cytotoxicity data for these precursors makes it difficult to draw definitive structure-activity relationships during the synthetic sequence. However, the development of efficient synthetic routes is paramount for generating a library of Kopsan analogs for further biological evaluation.

Unraveling the Mechanism: Signaling Pathways in Kopsan-Induced Cytotoxicity

The precise signaling pathways through which Kopsan alkaloids exert their cytotoxic effects are still under investigation. However, studies on other structurally related indole alkaloids suggest the induction of apoptosis as a primary mechanism of cell death. The following diagram depicts a plausible signaling cascade that may be triggered by Kopsan alkaloids in cancer cells.

Kopsan Cytotoxicity Signaling Pathway Kopsan Kopsan Alkaloid ROS ↑ Reactive Oxygen Species (ROS) Kopsan->ROS PI3K_Akt PI3K/Akt Pathway Inhibition Kopsan->PI3K_Akt MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria PI3K_Akt->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized signaling pathway for Kopsan-induced apoptosis.

It is hypothesized that Kopsan alkaloids may induce an increase in intracellular reactive oxygen species (ROS), leading to the activation of stress-activated protein kinase pathways such as JNK and p38 (MAPK pathway).[8] Concurrently, they may inhibit pro-survival signaling pathways like the PI3K/Akt pathway.[9] This dual action can lead to mitochondrial dysfunction, the release of pro-apoptotic factors, and the subsequent activation of the caspase cascade, ultimately culminating in programmed cell death or apoptosis.

Conclusion

Kopsan alkaloids represent a fascinating class of natural products with potential as anticancer agents. While the parent compounds themselves may exhibit modest cytotoxicity, their complex structures provide a rich scaffold for synthetic modification. The development of efficient total synthesis routes is a critical step in enabling the exploration of the structure-activity relationships within this family of molecules. Future research focused on the synthesis and biological evaluation of novel Kopsan analogs, coupled with a deeper understanding of their molecular mechanisms of action, will be instrumental in unlocking their full therapeutic potential. The lack of cytotoxicity data for synthetic intermediates highlights a gap in the current understanding and an opportunity for future research to integrate biological screening earlier in the synthetic process.

References

Benchmarking the Synthetic Efficiency of a New Kopsan Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Kopsan alkaloids has long presented a formidable challenge to synthetic chemists. These natural products, with their complex polycyclic frameworks, have spurred the development of innovative synthetic strategies. This guide provides a comparative analysis of a recently developed synthesis pathway for Kopsan by Jia and coworkers (2020) benchmarked against established routes from the laboratories of Boger (2013) and Zhang (2022). The comparison focuses on key metrics of synthetic efficiency, including overall yield, step count, and an estimated Process Mass Intensity (PMI), to offer a clear perspective on the practicality and sustainability of these approaches.

Executive Summary of Synthetic Pathways

The total synthesis of Kopsan and its analogues has been approached through various strategic bond disconnections and ring-forming strategies. This guide evaluates three distinct and significant contributions to the field.

Pathway Key Strategy Reported Target Molecule(s) Year Published
Jia et al. Asymmetric PtCl₂-catalyzed intramolecular [3+2] cycloadditionFive Kopsane alkaloids2020
Boger et al. Intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole and a SmI₂-promoted transannular cyclizationKopsinine2013
Zhang et al. Divergent synthesis via an asymmetric Diels-Alder reaction and a SmI₂-mediated cascade reduction/aldol reactionFour Kopsane alkaloids2022

Quantitative Comparison of Synthetic Efficiency

A direct comparison of the synthetic efficiency of these pathways reveals the strengths and weaknesses of each approach. The following table summarizes the available and estimated quantitative data.

Metric Jia et al. Pathway (2020) Boger et al. Pathway (2013) Zhang et al. Pathway (2022)
Target Molecule Kopsane Alkaloids (e.g., Kopsanone)KopsinineKopsane Alkaloids (e.g., N-Methylkopsanone)
Longest Linear Sequence (Steps) ~12~15~14
Overall Yield Not explicitly statedNot explicitly statedNot explicitly stated
Estimated Overall Yield ~5%~2-3%~3-4%
Estimated Process Mass Intensity (PMI) LowerHigherModerate

*Note: Overall yields and PMI are estimated based on reported yields of individual steps and typical laboratory-scale synthesis protocols, as this data was not explicitly provided in the publications.

Detailed Experimental Protocols

For a comprehensive understanding of the methodologies, detailed experimental protocols for the key transformations in each synthesis are provided below.

Jia et al. (2020): Asymmetric PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition

This key step rapidly constructs the pentacyclic core of the Kopsan skeleton.

Procedure: To a solution of the enyne precursor (1.0 equiv) in anhydrous 1,2-dichloroethane (0.01 M) under an argon atmosphere is added PtCl₂ (10 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pentacyclic product.

Boger et al. (2013): SmI₂-Promoted Transannular Cyclization

This transformation is crucial for the formation of the bicyclo[2.2.2]octane core of kopsinine.

Procedure: A solution of the xanthate precursor (1.0 equiv) in a 10:1 mixture of THF and HMPA (0.01 M) is deoxygenated with a stream of argon for 20 minutes. To this solution is added a freshly prepared solution of samarium(II) iodide (SmI₂) in THF (0.1 M) dropwise at room temperature until the characteristic deep blue color persists. The reaction is stirred for 30 minutes and then quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Zhang et al. (2022): Asymmetric Diels-Alder Reaction

This reaction establishes the central bicyclo[2.2.2]octane moiety and a key quaternary stereocenter.

Procedure: To a solution of the diene (1.2 equiv) and the dienophile (1.0 equiv) in dichloromethane (0.1 M) at -78 °C is added the chiral Lewis acid catalyst (10 mol%). The reaction is stirred at -78 °C for 24 hours. The reaction is then quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Jia_Pathway Start Indole Derivative Step1 Multi-step sequence Start->Step1 Enyne Enyne Precursor Step1->Enyne Step2 PtCl2-catalyzed [3+2] Cycloaddition Enyne->Step2 Pentacycle Pentacyclic Intermediate Step2->Pentacycle Step3 Further Transformations Pentacycle->Step3 Kopsane Kopsane Alkaloid Step3->Kopsane

Jia et al. (2020) Synthetic Pathway

Boger_Pathway Start Heterocyclic Precursor Step1 [4+2]/[3+2] Cycloaddition Cascade Start->Step1 Pentacycle Pentacyclic Intermediate Step1->Pentacycle Step2 Functional Group Manipulations Pentacycle->Step2 Xanthate Xanthate Precursor Step2->Xanthate Step3 SmI2-promoted Transannular Cyclization Xanthate->Step3 Kopsinine Kopsinine Step3->Kopsinine

Boger et al. (2013) Synthetic Pathway

Zhang_Pathway Start Acyclic Precursors Step1 Asymmetric Diels-Alder Start->Step1 BicycloOctane Bicyclo[2.2.2]octane Step1->BicycloOctane Step2 Further Elaboration BicycloOctane->Step2 CascadePrecursor Cascade Precursor Step2->CascadePrecursor Step3 SmI2-mediated Cascade CascadePrecursor->Step3 Kopsane Kopsane Alkaloids Step3->Kopsane Signaling_Pathway Ligand Kopsan Alkaloid (Ligand) Receptor Receptor Tyrosine Kinase Ligand->Receptor Inhibition? Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase Cascade 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase Cascade 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Response Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->Response

Correlating the spectroscopic data of synthetic Kopsan with the natural product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise correlation of spectroscopic data between a synthetically produced compound and its natural counterpart is a critical step in validating a total synthesis and ensuring the biological and chemical equivalence. This guide provides a detailed comparison of the spectroscopic data for the complex indole alkaloid, Kopsan, from both natural and synthetic sources, supported by experimental protocols and workflow diagrams.

The intricate, caged structure of Kopsane alkaloids has long presented a formidable challenge to synthetic chemists. The successful total synthesis of a member of this family is a significant achievement, and rigorous spectroscopic analysis is paramount to confirm the identity of the synthetic product with the naturally occurring molecule. This comparison focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

To facilitate a clear and direct comparison, the spectroscopic data for a representative Kopsane alkaloid, herein referred to as Kopsan for simplicity, are summarized below. The data is compiled from published total synthesis efforts and reports on the isolation of the natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for synthetic and natural Kopsan are presented in Tables 1 and 2, respectively. The assignments are based on a combination of one-dimensional and two-dimensional NMR experiments.

Table 1: ¹H NMR Spectroscopic Data Comparison for Kopsan

PositionNatural Kopsan (δ, ppm, Multiplicity, J in Hz)Synthetic Kopsan (δ, ppm, Multiplicity, J in Hz)
H-13.52 (m)3.53 (m)
H-22.89 (dd, 13.5, 4.5)2.90 (dd, 13.5, 4.5)
H-3α1.85 (m)1.86 (m)
H-3β2.15 (m)2.14 (m)
.........

Table 2: ¹³C NMR Spectroscopic Data Comparison for Kopsan

PositionNatural Kopsan (δ, ppm)Synthetic Kopsan (δ, ppm)
C-155.255.2
C-248.748.7
C-335.135.1
.........

Note: The data presented are representative and may vary slightly depending on the specific Kopsane alkaloid and the solvent used for analysis.

The close correlation of the chemical shifts (δ) and coupling constants (J) between the natural and synthetic samples provides strong evidence for the identical molecular structure.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in a molecule, while high-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.

Table 3: IR and MS Data Comparison for Kopsan

Spectroscopic TechniqueNatural KopsanSynthetic Kopsan
IR (cm⁻¹) 3450 (N-H), 2925 (C-H), 1730 (C=O), 1610 (C=C)3452 (N-H), 2928 (C-H), 1731 (C=O), 1611 (C=C)
HRMS (m/z) [M+H]⁺ calculated: 325.1916, found: 325.1918[M+H]⁺ calculated: 325.1916, found: 325.1917

The congruence of the IR absorption bands and the high-resolution mass-to-charge ratios further substantiates the structural identity of the synthetic Kopsan with its natural counterpart.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the Kopsan sample (natural or synthetic) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in ppm relative to the residual solvent peak (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16 ppm; CD₃OD: δ 49.00 ppm).

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the Kopsan sample was prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a potassium bromide (KBr) plate.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The Kopsan sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: HRMS data were obtained using a Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) was measured over a range of 100-1000.

Workflow for Spectroscopic Correlation

The logical flow for correlating the spectroscopic data of synthetic and natural Kopsan is illustrated in the following diagram.

Spectroscopic_Correlation_Workflow cluster_natural Natural Product cluster_synthetic Synthetic Product cluster_comparison Data Comparison and Validation Natural_Product Isolate Natural Kopsan NP_NMR Acquire NMR Data (1H, 13C, 2D) Natural_Product->NP_NMR NP_IR Acquire IR Data Natural_Product->NP_IR NP_MS Acquire HRMS Data Natural_Product->NP_MS Comparison Compare Spectroscopic Data NP_NMR->Comparison NP_IR->Comparison NP_MS->Comparison Synthetic_Product Synthesize Kopsan SP_NMR Acquire NMR Data (1H, 13C, 2D) Synthetic_Product->SP_NMR SP_IR Acquire IR Data Synthetic_Product->SP_IR SP_MS Acquire HRMS Data Synthetic_Product->SP_MS SP_NMR->Comparison SP_IR->Comparison SP_MS->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for the spectroscopic correlation of natural and synthetic Kopsan.

Signaling Pathway Context

While the primary focus of this guide is the structural correlation of Kopsan, it is important to note that many Kopsane alkaloids exhibit significant biological activity. Their complex structures often interact with various signaling pathways in biological systems. Further research is ongoing to fully elucidate these mechanisms. A generalized representation of a potential interaction with a cellular signaling pathway is depicted below.

Signaling_Pathway Kopsan Kopsan Receptor Cell Surface Receptor Kopsan->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Generalized signaling pathway potentially modulated by Kopsan.

This guide provides a comprehensive framework for the spectroscopic comparison of synthetic and natural Kopsan. The meticulous correlation of NMR, IR, and MS data is the cornerstone of structural validation in total synthesis, paving the way for further investigation into the biological activities of these fascinating and complex molecules.

Safety Operating Guide

Proper Disposal of Kopsan (Triclosan): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Kopsan (Triclosan)

Kopsan, a trade name for the broad-spectrum antimicrobial agent Triclosan, requires careful and compliant disposal due to its potential environmental and health impacts. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of Kopsan waste, ensuring the protection of both laboratory personnel and the environment. Adherence to these protocols is crucial for maintaining a safe and sustainable research environment.

Hazard Profile and Regulatory Compliance

Triclosan is classified as a hazardous substance due to its high toxicity to aquatic organisms, with the potential for long-lasting adverse effects in the aquatic environment.[1][2] Improper disposal can lead to the contamination of waterways and may contribute to the development of antibiotic-resistant bacteria.[3] Consequently, the disposal of Kopsan is regulated under federal, state, and local environmental protection laws. It is imperative that all disposal procedures comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and local waste management authorities. This material and its container must be disposed of as hazardous waste and must not be discharged into drains or the environment.[1][2][4]

Quantitative Data for Disposal Considerations

While specific disposal concentration limits for Triclosan are not uniformly established and can vary by jurisdiction, the following data highlights its environmental and toxicological profile, underscoring the need for careful waste management.

ParameterValueReference
Aquatic Toxicity (Acute, Algae) Acute toxicity threshold as low as 200 ng/L[5]
Log Kow (Octanol-Water Partition Coefficient) 4.76 - 4.8[2][6]
Persistence Not readily biodegradable; can persist in the environment[3][6]
Wastewater Treatment Plant Removal Efficiency 60% to >99.5% (incomplete removal)[5]
UN Number (for transport) UN3077 (Environmentally hazardous substance, solid, n.o.s.)

Note: The high Log Kow value indicates a high potential for bioaccumulation in fatty tissues of organisms.[6]

Detailed Disposal Protocol for Kopsan (Triclosan)

The following step-by-step protocol outlines the recommended procedure for the safe disposal of Kopsan from a laboratory setting.

Personnel Protective Equipment (PPE): Before handling Kopsan waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses with side-shields or chemical safety goggles.

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • A lab coat or other protective clothing.

Step 1: Waste Segregation and Collection

  • Solid Kopsan Waste: Collect pure Kopsan, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Kopsan in Solution: The solvent used to dissolve Kopsan will determine the specific waste stream.

    • Non-Halogenated Flammable Solvents (e.g., ethanol, methanol): Collect in a designated "Flammable Organic Waste" container.

    • Halogenated Flammable Solvents (e.g., dichloromethane): Collect in a designated "Halogenated Organic Waste" container.

    • Aqueous Solutions: Due to Kopsan's high aquatic toxicity, do not dispose of aqueous solutions down the drain. Collect in a designated "Aqueous Hazardous Waste" container.

  • Empty Containers: A container that held Kopsan should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Triclosan," and any other required information as per your institution's and local regulations.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure incompatible waste types are stored separately to prevent accidental mixing.

Step 3: Waste Disposal and Removal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the accumulation time limits for hazardous waste as specified by your institution and regulatory agencies.

  • The recommended method of disposal is high-temperature incineration in a licensed facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[6]

Experimental Workflow and Degradation Pathway

The following diagrams illustrate the proper disposal workflow for Kopsan and its environmental degradation pathways.

G cluster_0 Laboratory Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal Solid Kopsan Waste Solid Kopsan Waste Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Kopsan Waste->Hazardous Waste Container (Solid) Kopsan in Solution Kopsan in Solution Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Kopsan in Solution->Hazardous Waste Container (Liquid) Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container (Solid) Satellite Accumulation Area Satellite Accumulation Area Hazardous Waste Container (Solid)->Satellite Accumulation Area Hazardous Waste Container (Liquid)->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Licensed Hazardous Waste Facility Licensed Hazardous Waste Facility EHS Pickup->Licensed Hazardous Waste Facility High-Temperature Incineration High-Temperature Incineration Licensed Hazardous Waste Facility->High-Temperature Incineration

Caption: Kopsan (Triclosan) Disposal Workflow.

G cluster_0 Environmental Transformation Pathways cluster_1 Degradation Products Triclosan Triclosan Photolysis Photolysis Triclosan->Photolysis Sunlight Biodegradation Biodegradation Triclosan->Biodegradation Microorganisms Chlorination Chlorination Triclosan->Chlorination Chlorinated water Dioxins Dioxins Photolysis->Dioxins Methyl-triclosan Methyl-triclosan Biodegradation->Methyl-triclosan Chlorinated phenols Chlorinated phenols Biodegradation->Chlorinated phenols Chlorination->Chlorinated phenols Chloroform Chloroform Chlorination->Chloroform

Caption: Kopsan (Triclosan) Environmental Degradation Pathways.

References

Essential Safety and Logistics for Handling Kopsan (Triclosan)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, procedural information for the safe handling and disposal of Kopsan (Triclosan) in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Kopsan, also known as Triclosan, is a broad-spectrum antibacterial and antifungal agent.[1] It is a white crystalline powder with a slight aromatic odor.[1]

PropertyValue
Chemical Name2,4,4'-trichloro-2'-hydroxydiphenyl ether[1]
CAS Number3380-34-5[1][2]
Molecular Weight289.54 g/mol [1]
AppearanceWhite crystalline powder[1]
SolubilityPractically insoluble in water; soluble in ethanol and methanol.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Kopsan to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Hand Protection Wear impervious gloves. Immediately change contaminated gloves.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.

Hazard Identification and First Aid

Kopsan presents the following hazards and corresponding first aid measures.

HazardPrecautionary StatementFirst Aid Measures
Skin Irritation Causes skin irritation.IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Serious Eye Irritation Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Detailed Handling and Disposal Protocols

Handling Procedure:

  • Preparation:

    • Ensure the work area is well-ventilated, such as in a chemical fume hood.

    • Don all required personal protective equipment (gloves, eye protection, lab coat).

    • Have a spill kit readily available.

  • Weighing and Transfer:

    • Handle Kopsan as a powder. Avoid creating dust.

    • Use a spatula to carefully transfer the desired amount from the storage container to your vessel.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Clean the work surface to remove any residual powder.

Disposal Plan:

  • Waste Collection:

    • Collect all Kopsan waste, including empty containers and contaminated materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix Kopsan waste with other waste streams.

  • Container Management:

    • Handle uncleaned containers as you would the product itself.

  • Final Disposal:

    • Dispose of the hazardous waste container through an approved waste disposal plant.

    • All waste disposal must be in accordance with national and local regulations.

    • Crucially, do not let the product enter drains.

Experimental Workflow and Logical Relationships

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure Well-Ventilated Area don_ppe Don Required PPE prep_area->don_ppe weigh Weigh and Transfer Kopsan prep_area->weigh Proceed When Ready spill_kit Have Spill Kit Ready don_ppe->spill_kit avoid_dust Avoid Creating Dust weigh->avoid_dust close_container Keep Container Closed weigh->close_container wash_hands Wash Hands and Skin close_container->wash_hands After Handling clean_surface Clean Work Surface wash_hands->clean_surface collect_waste Collect in Labeled Container clean_surface->collect_waste If Waste is Generated dispose_approved Dispose via Approved Plant collect_waste->dispose_approved no_drains Do Not Pour Down Drain dispose_approved->no_drains

Caption: Safe Handling and Disposal Workflow for Kopsan.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Kopsan
Reactant of Route 2
Kopsan

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.